GPR35 agonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2,6-dinitrophenol |
InChI |
InChI=1S/C15H14N2O6/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16(20)21)14(19)13(8-10)17(22)23/h3-8,18-19H,1-2H3 |
InChI Key |
RMOCKJKLZTYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GPR35 Agonist 5
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the mechanism of action of GPR35 agonist 5 (3,5-Dinitro-bisphenol A), contextualized within the broader understanding of G protein-coupled receptor 35 (GPR35) signaling. It covers the primary signaling pathways, quantitative comparisons with other known agonists, and detailed experimental protocols for characterization.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of pathologies, including inflammatory bowel disease (IBD), cardiovascular conditions, and metabolic disorders.[1] Its activation initiates a complex and dualistic signaling cascade involving both G protein-dependent and β-arrestin-mediated pathways.[1] This allows for a nuanced and context-dependent cellular response.
This technical guide focuses on this compound, also known as 3,5-Dinitro-bisphenol A. This compound has been identified as a weak agonist of GPR35 and has been observed to inhibit the growth of Chinese Hamster Ovary (CHO-S) cells by inducing cell cycle arrest at the G1/G0 phase. This document will delve into its mechanism of action, compare its efficacy with other well-characterized GPR35 agonists, and provide detailed methodologies for its study.
Core Signaling Pathways of GPR35
Activation of GPR35 by an agonist initiates two principal signaling arms, providing a platform for biased agonism where a ligand may preferentially activate one pathway over the other.[2]
G Protein-Dependent Signaling
GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13.
-
Gα13 Activation: This is a central pathway for GPR35, leading to the activation of RhoA/Rho kinase signaling, which is crucial for regulating the actin cytoskeleton and cell motility.
-
Gαi/o Activation: Agonist binding can also activate the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
β-Arrestin-Dependent Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the receptor. This interaction is a key event in receptor desensitization and internalization. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, leading to G protein-independent signaling cascades, including the activation of extracellular signal-regulated kinase (ERK1/2).
Data Presentation: Quantitative Efficacy of GPR35 Agonists
The potency and efficacy of GPR35 agonists can vary significantly depending on the compound, the species ortholog of the receptor, and the assay format used. The following tables summarize available quantitative data for various GPR35 agonists to provide a comparative context for this compound.
Table 1: GPR35 Activation Efficacy
| Compound | Target | Assay Type | Cell Line | EC50 Value | Citation(s) |
|---|---|---|---|---|---|
| This compound (3,5-Dinitro-bisphenol A) | GPR35 | Not Specified | Not Specified | Weak Agonist (Specific EC50 not available) | |
| Zaprinast | Human GPR35 | β-arrestin Recruitment | HEK293 | ~840 nM | |
| Lodoxamide | Human GPR35a | β-arrestin Recruitment | HEK293 | 1.6 ± 0.4 nM | |
| GPR35 agonist 1 (Compound 50) | GPR35/CXCR8 | Not Specified | Not Specified | 5.8 nM | |
| GPR35 agonist 2 (Compound 11) | GPR35 | β-arrestin Assay | Not Specified | 26 nM | |
| GPR35 agonist 2 (Compound 11) | GPR35 | Ca2+ Release Assay | Not Specified | 3.2 nM | |
| Pamoic Acid | GPR35 | Not Specified | Not Specified | 79 nM | |
| YE120 | GPR35 | Not Specified | Not Specified | 32.5 nM | |
| Ellagic Acid | GPR35 | DMR Assay | HT-29 | 0.11 ± 0.02 µM |
| Ellagic Acid | GPR35 | Tango β-arrestin Assay | U2OS | 2.96 ± 0.21 µM | |
Note: EC50 values are highly dependent on the specific assay system and cell line used. The data presented here are for comparative purposes.
Table 2: Cell Cycle Arrest Efficacy
| Compound | Effect | Cell Line | IC50 Value | Citation(s) |
|---|---|---|---|---|
| This compound (3,5-Dinitro-bisphenol A) | G1/G0 Arrest | CHO-S | Not Available |
| Bisphenol A (related compound) | G1 Arrest | LNCaP (prostate cancer) | Effective at 50-100 µM | |
Note: The lack of a specific EC50 value for this compound's GPR35 agonism and an IC50 for its cell cycle effects highlights a gap in the current understanding and necessitates further quantitative studies.
Mandatory Visualization
GPR35 Signaling Pathways
Caption: GPR35 agonist-induced signaling pathways.
Experimental Workflow for GPR35 Agonist Characterization
Caption: Workflow for GPR35 Agonist Characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize GPR35 agonists.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation (EFC) technology.
-
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (e.g., this compound)
-
PathHunter® Detection Reagents
-
96-well or 384-well white, solid-bottom assay plates
-
-
Protocol:
-
Cell Plating: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells. Harvest and resuspend cells at a concentration of 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes in the dark. Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Normalize the data to a vehicle control and plot against the compound concentration. Calculate the EC50 value using a non-linear regression model.
-
β-Arrestin Recruitment Assay (Tango™ GPCR-bla U2OS Protocol)
This assay utilizes a β-lactamase reporter gene to quantify the GPR35-β-arrestin interaction.
-
Materials:
-
Tango™ GPR35-bla U2OS cells
-
Assay Medium
-
Test compounds
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black, clear-bottom assay plates
-
-
Protocol:
-
Cell Plating: Harvest and resuspend Tango™ cells in Assay Medium to a density of 312,500 cells/mL. Add 32 µL of the cell suspension to each well of a 384-well plate (10,000 cells/well). Incubate for 16-20 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare 5X stocks of test compounds in Assay Medium. Add 8 µL of the 5X compound stocks to the respective wells.
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.
-
Substrate Loading: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture. Add 8 µL of the substrate mixture to each well.
-
Signal Measurement: Incubate the plate at room temperature for 2 hours in the dark. Measure fluorescence emission at 460 nm and 530 nm. Calculate the emission ratio (460/530) to determine β-lactamase activity.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
-
Materials:
-
CHO-S cells
-
Appropriate growth medium
-
Test compound (3,5-Dinitro-bisphenol A)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
DNA-binding fluorescent dye (e.g., propidium iodide)
-
RNase A
-
-
Protocol:
-
Cell Culture and Treatment: Culture CHO-S cells and seed at a defined density. Treat cells with various concentrations of 3,5-Dinitro-bisphenol A or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Cell Staining: Wash fixed cells with PBS and then incubate with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for 10,000-20,000 events. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 population indicates a G1/G0 phase arrest.
-
Conclusion
This compound (3,5-Dinitro-bisphenol A) presents an interesting case as a weak GPR35 agonist with a distinct biological activity of inducing G1/G0 cell cycle arrest. While its potency at GPR35 appears to be low compared to other synthetic agonists like Lodoxamide, its effect on cell proliferation warrants further investigation. The signaling mechanisms of GPR35 are complex, involving both G protein and β-arrestin pathways, which offers the potential for developing biased agonists with specific therapeutic effects. The lack of comprehensive quantitative data for this compound underscores the need for further studies to fully elucidate its pharmacological profile and mechanism of action. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct these investigations and to advance the understanding of GPR35 as a therapeutic target.
References
A Technical Guide to the Discovery and Synthesis of GPR35 Agonists
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of agonists for G protein-coupled receptor 35 (GPR35), a promising therapeutic target implicated in inflammation, metabolic disorders, and pain.[1] The term "GPR35 agonist 5" does not refer to a single, universally recognized compound in scientific literature; rather, various publications have assigned the number "5" to different molecules within their specific studies, which can be agonists, antagonists, or synthetic intermediates. This guide will therefore focus on the general principles and methodologies for identifying and developing novel GPR35 agonists, drawing upon diverse examples from published research.
GPR35 Signaling Pathways
GPR35 is an orphan receptor that couples to multiple G protein families, primarily Gαi/o and Gα12/13, initiating diverse downstream signaling cascades.[1] Upon agonist binding, GPR35 can also trigger G protein-independent signaling by recruiting β-arrestins, which mediate receptor desensitization, internalization, and scaffolding for other signaling proteins like those in the ERK1/2 pathway.[2] The receptor's activation has been linked to the modulation of key inflammatory pathways, including MAPK and NF-κB.[2] Furthermore, GPR35 interacts with the Na/K-ATPase, influencing ion homeostasis and Src kinase signaling.[2]
References
The Role of GPR35 in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high expression in the gastrointestinal tract and on various immune cells, coupled with genetic links to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1][2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory functions depending on the cellular context, ligand, and specific disease model.[4][5] This technical guide provides an in-depth examination of GPR35's function in IBD, detailing its signaling pathways, the quantitative outcomes from key experimental models, and the methodologies used to elucidate its role.
Introduction to GPR35
GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It is located on human chromosome 2q37.3 and can be alternatively spliced into two isoforms, GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and synthetic ligands have since been identified. Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells, suggesting a pivotal role in regulating gut immunity and inflammation.
GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades through both G protein-dependent and -independent mechanisms. Its signaling is often biased, with different ligands preferentially activating specific pathways.
G Protein-Dependent Signaling:
-
Gαi/o: GPR35 can couple to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13: Activation can also occur through Gα12/13, which engages downstream effectors like RhoA, influencing cytoskeletal dynamics and cell migration.
-
Downstream Effectors: These G protein pathways often converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and mucosal repair.
G Protein-Independent Signaling (β-Arrestin):
-
Upon agonist binding, GPR35 can recruit β-arrestins (β-arrestin 1 and 2).
-
β-arrestins not only mediate receptor desensitization and internalization but also act as signaling scaffolds. They can initiate G protein-independent signaling, including the activation of ERK1/2, and can also interact with IκBα to suppress the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects.
Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily activates G protein pathways with minimal β-arrestin recruitment, highlighting the complexity of GPR35 modulation.
The Dichotomous Role of GPR35 in IBD Pathophysiology
The literature presents a dual role for GPR35 in IBD, where its effects can be either protective or pathogenic, largely depending on the specific cell type and inflammatory context.
Protective Functions:
-
Epithelial Barrier Integrity: GPR35 plays a crucial role in maintaining the gut's epithelial barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability under normal conditions and significantly exacerbated colitis upon challenge with dextran sulfate sodium (DSS). This is associated with decreased expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.
-
Mucosal Repair: GPR35 signaling promotes mucosal healing. Agonists like zaprinast and pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by upregulating fibronectin expression and activating the ERK1/2 pathway.
-
Anti-Inflammatory Response: In certain contexts, GPR35 activation can be anti-inflammatory. This may be mediated by β-arrestin-dependent inhibition of NF-κB or by promoting the production of anti-inflammatory mediators.
Pro-Inflammatory Functions:
-
Immune Cell Activation: GPR35 is expressed on macrophages, where its activation can induce the production of pro-inflammatory cytokines like TNF. In some colitis models, macrophage-specific deletion of GPR35 led to reduced inflammation.
-
Disease Promotion in Specific Models: Contrary to the DSS model findings, some studies report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a pro-inflammatory role. These conflicting results may be due to differences in experimental protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such as T108M, have been shown to result in a hyperactive receptor, potentially promoting disease progression by enhancing GPR35 activity.
Quantitative Data from Experimental IBD Models
Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical quantitative data demonstrating its largely protective role.
Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)
| Parameter | GPR35+/+ (Wild-Type) with DSS | GPR35-/- (Knockout) with DSS | Key Finding | Reference |
|---|---|---|---|---|
| Body Weight Loss | ~10-15% loss | Profound loss, significantly greater than WT | Deletion of GPR35 worsens weight loss. | |
| Colon Length Reduction | ~21% reduction | ~35% reduction | GPR35 deletion leads to more severe colon shortening. |
| Histopathological Score | Moderate inflammation | Significantly higher score with extensive ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. | |
Table 2: Gene and Protein Expression Changes in GPR35-/- Colon Mucosa (DSS Model)
| Molecule | Type | Change in GPR35-/- vs. GPR35+/+ | Implication | Reference |
|---|---|---|---|---|
| IL-1β, CXCL1, CXCL2, CCL2 | Pro-inflammatory Cytokines/Chemokines | Significant upregulation | GPR35 deficiency leads to a heightened inflammatory response. | |
| MMP1, MMP9, MMP12 | Tissue Remodeling Factors | Significant upregulation | Increased tissue degradation and remodeling in the absence of GPR35. | |
| Zonula occludens-1 (ZO-1) | Tight Junction Protein | Decreased expression | Impaired epithelial barrier function. | |
| E-cadherin | Adherens Junction Protein | Decreased expression | Weakened cell-cell adhesion and barrier integrity. |
| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier function. | |
Pharmacology of GPR35
The development of therapeutic agents targeting GPR35 is complicated by significant pharmacological differences between species (human, rat, mouse).
Table 3: Selected Ligands for GPR35
| Ligand | Type | Origin | Potency (Human EC50) | Notes | References |
|---|---|---|---|---|---|
| Kynurenic Acid (KYNA) | Endogenous Agonist | Tryptophan Metabolite | ~217 µM | A well-established but relatively low-potency ligand. | |
| Lysophosphatidic Acid (LPA) | Endogenous Agonist | Phospholipid | Not fully determined | Activates GPR35, possibly via Gi-mediated signaling. | |
| Zaprinast | Synthetic Agonist | PDE5 Inhibitor | ~1-5 µM | Commonly used reference agonist with similar potency across species. | |
| Pamoic Acid | Synthetic Agonist | Synthetic | ~1-10 µM | Shown to be protective in DSS colitis models. | |
| Lodoxamide | Synthetic Agonist | Mast Cell Stabilizer | High (nM range) | High potency for human/rat GPR35, but ~100-fold lower for mouse. | |
| ML-145 | Synthetic Antagonist | Synthetic | - | Higher binding for human GPR35 than rodent orthologues. |
| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist activity at human GPR35. | |
Key Experimental Protocols
Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is the most common model used to investigate the protective role of GPR35.
-
Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6 background (6-8 weeks old) are used.
-
Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.
-
Disease Assessment:
-
Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed blindly to assess inflammation severity, ulceration, and crypt damage.
-
-
Tissue Analysis: Colon tissue is collected for qPCR and Western blot analysis.
Quantitative Real-Time PCR (qPCR)
Used to measure the mRNA expression of inflammatory mediators and other target genes.
-
RNA Extraction: Total RNA is isolated from frozen colon tissue using TRIzol reagent or a similar kit-based method.
-
cDNA Synthesis: Reverse transcription is performed using 1-2 µg of total RNA to synthesize complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1, TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting
Used to quantify the protein levels of tight junction components and signaling molecules.
-
Protein Extraction: Proteins are extracted from colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-cadherin, anti-p-ERK1/2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.
Genetic Variants of GPR35 in IBD
GWAS have identified several SNPs in the GPR35 locus that are associated with IBD susceptibility, providing a direct genetic link between the receptor and the disease.
Table 4: IBD-Associated GPR35 Genetic Variants
| SNP ID | Position (Chr2) | Allele Change | Associated Disease(s) | Functional Consequence | Reference(s) |
|---|---|---|---|---|---|
| rs3749171 | 241569692 | C > T | UC, CD, PSC | Missense mutation (Threonine to Methionine at position 108; T108M) in transmembrane domain III. May lead to a gain-of-function/hyperactive receptor. | |
| rs4676410 | 241563739 | G > A | UC, CD | Located in an intron; may affect gene regulation, transcription, or splicing. |
| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |
PSC: Primary Sclerosing Cholangitis
Conclusion and Future Directions
GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence suggests a predominantly protective role in the colonic epithelium, primarily through the maintenance of barrier integrity and promotion of mucosal repair. However, its activity in immune cells can contribute to inflammation, and hyperactive genetic variants may drive disease. This duality underscores the therapeutic challenge: should GPR35 be activated or inhibited?
The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:
-
Cell-Type Specificity: Developing agonists that selectively target GPR35 on epithelial cells while avoiding activation on pro-inflammatory immune cells could be a promising strategy.
-
Biased Agonism: Designing biased agonists that preferentially activate protective pathways (e.g., β-arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could offer a more refined therapeutic effect.
-
Overcoming Species Differences: A significant hurdle is the poor translation of ligand pharmacology from rodent models to humans. The development of humanized mouse models expressing human GPR35 isoforms will be crucial for preclinical validation.
-
Personalized Medicine: The presence of IBD-associated SNPs like T108M suggests that patient stratification based on GPR35 genotype may be necessary, where antagonists might be beneficial for individuals with hyperactive receptor variants.
References
- 1. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
GPR35 Signaling in Immune Cells: A Technical Guide for Researchers
An in-depth exploration of the G protein-coupled receptor 35 and its multifaceted roles in immunity, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its signaling pathways, experimental evaluation, and quantitative data.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest within the scientific community due to its emerging roles in a variety of physiological and pathological processes, particularly in the immune system.[1] Initially identified in 1998, GPR35 is highly expressed in immune cells and the gastrointestinal tract.[2][3] Its activation has been linked to both pro- and anti-inflammatory responses, making it a complex and intriguing target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer.[4][5] This technical guide provides a detailed overview of GPR35 signaling pathways in key immune cell populations, methodologies for its study, and a summary of quantitative data to aid in the design and interpretation of research in this field.
GPR35 Expression in Immune Cells
GPR35 expression is observed across a range of immune cells, with particularly high levels in monocytes (CD14+), neutrophils, various dendritic cell subsets, and invariant natural killer T (iNKT) cells. Its expression can be modulated by the cellular microenvironment; for instance, GPR35 is upregulated in neutrophils upon activation and mobilization to inflammatory sites. This differential expression underscores the context-dependent function of GPR35 in the immune response.
Core Signaling Pathways of GPR35
GPR35 activation initiates a cascade of intracellular events primarily through its coupling to heterotrimeric G proteins, namely the Gαi/o and Gα12/13 subfamilies, as well as through G protein-independent pathways mediated by β-arrestins. The specific pathway engaged can be influenced by the activating ligand, the cell type, and the physiological context, leading to a diverse array of cellular responses.
Gαi/o-Mediated Signaling
Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway has been observed in iNKT cells, where GPR35 activation by agonists like kynurenic acid and zaprinast leads to a pertussis toxin-sensitive reduction in IL-4 secretion.
Gα12/13-Mediated Signaling
Coupling of GPR35 to Gα12/13 proteins activates the RhoA signaling cascade. This pathway is crucial for regulating cytoskeletal rearrangements and is implicated in cellular migration. The activation of RhoA by GPR35 is a key mechanism driving the chemotactic responses of immune cells, such as neutrophils, towards inflammatory stimuli.
β-Arrestin-Mediated Signaling
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades. β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathways like ERK1/2. The recruitment of β-arrestin-2 is a robust and measurable outcome of GPR35 activation and is frequently used in high-throughput screening assays.
GPR35 Signaling in Specific Immune Cells
The functional consequences of GPR35 activation are highly dependent on the immune cell type.
Neutrophils: In neutrophils, GPR35 plays a predominantly pro-inflammatory role by promoting their recruitment to sites of inflammation. The serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), released by platelets and mast cells, acts as a key chemoattractant for neutrophils through GPR35. This process is mediated by Gαi-dependent signaling and contributes to bacterial clearance.
Macrophages: The role of GPR35 in macrophages is more complex, exhibiting both pro- and anti-inflammatory functions. Activation by kynurenic acid can suppress NLRP3 inflammasome activation, suggesting an anti-inflammatory role. Conversely, GPR35 signaling in macrophages has also been shown to promote the production of pro-inflammatory cytokines like TNF. Furthermore, GPR35 can interact with the Na/K-ATPase, influencing macrophage metabolism and Src kinase activation.
Invariant Natural Killer T (iNKT) Cells: In iNKT cells, GPR35 activation has a distinct immunomodulatory effect. Agonist stimulation leads to a Gαi/o-dependent reduction in the secretion of the anti-inflammatory cytokine IL-4, without affecting IFN-γ production. This selective cytokine modulation suggests that GPR35 activation in iNKT cells can shift the immune response towards a more pro-inflammatory state.
Quantitative Data on GPR35 Ligand Interactions
The following tables summarize the available quantitative data for the potency and affinity of various endogenous and synthetic ligands for GPR35. It is important to note that these values can vary depending on the assay format, cell line, and species ortholog used.
Table 1: Potency (EC50/pEC50) of GPR35 Agonists
| Ligand | Cell Type/Assay System | Potency (EC50/pEC50) | Reference(s) |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Mouse Neutrophil Migration | ~10 nM | |
| Kynurenic Acid | Rat GPR35 (Ca2+ mobilization) | 7.9 µM | |
| Kynurenic Acid | Human GPR35 (Ca2+ mobilization) | 39 µM | |
| Zaprinast | Rat GPR35 (Ca2+ mobilization) | 16 nM | |
| Zaprinast | Human GPR35 (Ca2+ mobilization) | 840 nM | |
| Pamoic Acid | Human GPR35 (β-arrestin-2 recruitment) | pEC50 = 7.28 |
Table 2: Affinity (Ki/Kd) and Inhibitory Potency (IC50/pIC50) of GPR35 Antagonists
| Ligand | Cell Type/Assay System | Affinity/Potency (Ki/IC50/pIC50) | Reference(s) |
| CID-2745687 | Human GPR35a/b | Ki ≈ 10-20 nM | |
| CID-2745687 | Human GPR35 (β-arrestin-2 recruitment) | pIC50 = 6.70 | |
| Fluorescent Probe | GPR35 | Kd = 3.9 nM |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of GPR35 signaling. Below are outlines for key experimental protocols.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay is a widely used method to quantify agonist-induced GPR35 activation. The PathHunter® (DiscoverX) technology is a common platform for this assay.
Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. The reconstituted active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Methodology:
-
Cell Culture: Use a stable cell line co-expressing the GPR35-ProLink fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter® CHO-K1 GPR35 β-Arrestin cells). Culture cells in the recommended medium and conditions.
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.
-
Agonist Stimulation: For agonist testing, add the diluted compounds to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR35 agonist at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
Calcium Flux Assay
This assay measures the ability of GPR35 to mobilize intracellular calcium, a downstream event of Gαq/11 or potentially other G protein signaling pathways.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR35 activation and subsequent intracellular calcium release, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored in real-time using a fluorescence plate reader.
Methodology:
-
Cell Culture: Culture cells endogenously or transiently expressing GPR35 (e.g., HEK293 cells) in a suitable medium.
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare dilutions of test compounds in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: The instrument adds the test compounds to the wells, and fluorescence is continuously monitored to detect a rapid increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration to determine EC50 values.
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of GPR35 ligands to induce the directed migration of immune cells.
Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous membrane. Immune cells are placed in the upper chamber, and the chemoattractant (GPR35 ligand) is placed in the lower chamber. If the ligand is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the ligand in the lower chamber.
Methodology:
-
Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) or use an appropriate immune cell line. Resuspend the cells in a serum-free or low-serum medium.
-
Assay Setup: Place the Transwell inserts into the wells of a companion plate. Add the chemoattractant (e.g., 5-HIAA for neutrophils) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-3 hours for neutrophils, longer for macrophages) at 37°C in a humidified incubator.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet or a fluorescent dye).
-
Data Analysis: Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in representative fields under a microscope. Compare the migration in response to the GPR35 ligand to a negative control (medium alone).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core GPR35 signaling pathways and experimental workflows.
GPR35 Signaling Pathways in Immune Cells
Experimental Workflow for β-Arrestin Recruitment Assay
Experimental Workflow for Chemotaxis Assay
Conclusion
GPR35 is a critical regulator of immune cell function, with its signaling pathways contributing to a wide range of inflammatory and immunomodulatory responses. The complexity of its signaling, involving multiple G protein-dependent and -independent pathways, and its differential effects in various immune cell types, highlight the need for a thorough and multifaceted experimental approach. This technical guide provides a foundational understanding of GPR35 signaling in immune cells, offering detailed protocols and quantitative data to support further research into this promising therapeutic target. As our understanding of GPR35 continues to evolve, it holds the potential for the development of novel therapies for a host of immune-related diseases.
References
- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of functional GPR35 in human iNKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for the GPR35 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, cancer, and cardiovascular disorders.[1][2] Despite its discovery over two decades ago, the deorphanization of GPR35 has been complex, with several endogenous molecules proposed as candidate ligands.[1][3] This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for GPR35, their signaling pathways, and the experimental methodologies used for their characterization. The information is tailored for researchers, scientists, and drug development professionals working to unravel the physiological roles of GPR35 and explore its therapeutic potential.
Putative Endogenous Ligands for GPR35
While GPR35 is still officially considered an orphan receptor, several endogenous molecules have been identified as potential agonists.[4] However, the physiological relevance of some of these ligands remains a subject of debate due to low potency or significant species-specific differences in activity. The most prominent proposed endogenous ligands are detailed below.
Kynurenic Acid (KYNA)
Kynurenic acid, a metabolite of the tryptophan pathway, was one of the first endogenous ligands to be proposed for GPR35. It is present in various tissues, including the gastrointestinal tract and the immune system, where GPR35 is also highly expressed. However, the affinity of KYNA for GPR35 is in the low micromolar range, and its potency varies significantly across species, being considerably higher in rodents than in humans. This has led to questions about its role as a true physiological ligand in humans.
Lysophosphatidic Acid (LPA)
Lysophosphatidic acid, a bioactive phospholipid, has also been suggested as an endogenous ligand for GPR35. Specifically, 2-acyl LPA species have been shown to induce GPR35-dependent signaling. This is supported by the homology of GPR35 to other LPA receptors. LPA has been shown to signal through GPR35 in macrophages to maintain intestinal homeostasis.
Chemokine (C-X-C motif) Ligand 17 (CXCL17)
CXCL17, a mucosal chemokine, has been identified as a potential high-affinity ligand for GPR35, leading to the proposal of renaming GPR35 to CXCR8. However, this finding is controversial, with other studies failing to replicate CXCL17-induced GPR35 activation in various assay systems. These conflicting reports highlight the need for further investigation to clarify the relationship between CXCL17 and GPR35.
5-Hydroxyindoleacetic Acid (5-HIAA)
More recently, 5-hydroxyindoleacetic acid, a major metabolite of serotonin, has been identified as a potent endogenous ligand for GPR35. 5-HIAA is produced by platelets and mast cells and has been shown to promote the recruitment of GPR35-expressing neutrophils to sites of inflammation. The discovery of 5-HIAA as a GPR35 ligand provides a new avenue for understanding the receptor's role in immune responses.
Quantitative Data on Endogenous Ligand Activity
The potency of proposed endogenous ligands for GPR35 varies depending on the species and the assay used. The following tables summarize the available quantitative data (EC50 values) for the activation of human and rat GPR35 by these ligands in different functional assays.
Table 1: Potency (EC50) of Endogenous Ligands at Human GPR35
| Ligand | Assay Type | Reported EC50 (µM) |
| Kynurenic Acid | β-arrestin Recruitment | >100 |
| Kynurenic Acid | Calcium Mobilization | 217 |
| Lysophosphatidic Acid | Calcium Mobilization | Not explicitly stated for human GPR35, but 2-oleoyl LPA showed significant response |
| CXCL17 | Calcium Mobilization | ~0.1 (Controversial) |
| 5-HIAA | Receptor Internalization | Dose-dependent internalization observed |
Table 2: Potency (EC50) of Endogenous Ligands at Rat GPR35
| Ligand | Assay Type | Reported EC50 (µM) |
| Kynurenic Acid | β-arrestin Recruitment | 66 |
| Lysophosphatidic Acid | Calcium Mobilization | Not explicitly stated |
| CXCL17 | Not reported | - |
| 5-HIAA | Receptor Internalization | Dose-dependent internalization observed |
GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 can couple to several heterotrimeric G proteins, primarily Gαi/o and Gα12/13, to initiate downstream signaling cascades. The receptor can also signal independently of G proteins through the recruitment of β-arrestin.
G Protein-Dependent Signaling
-
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.
-
Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through Gαq-mediated activation of phospholipase C, although the precise G protein linkage can be cell-type dependent.
G Protein-Independent Signaling (β-Arrestin Pathway)
Agonist binding to GPR35 promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin-2. The recruitment of β-arrestin not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.
Below are diagrams illustrating the key signaling pathways activated by GPR35.
Caption: GPR35 Signaling Pathways.
Experimental Protocols
Characterizing the interaction of endogenous ligands with GPR35 requires a variety of in vitro functional assays. Below are detailed methodologies for three key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαq or Gαi/o (via βγ subunits) signaling pathways.
Materials:
-
HEK293 cells stably or transiently expressing GPR35.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test ligands (e.g., kynurenic acid, LPA).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer at 2x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for a set period.
-
Use the automated injector to add the 2x ligand solutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak response.
-
Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Calcium Mobilization Assay Workflow.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, providing a readout for receptor activation that is independent of G protein coupling. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (or a similar cell line).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Test ligands.
-
PathHunter® detection reagents.
-
White, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom assay plates and incubate overnight.
-
Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.
-
Ligand Addition: Add the diluted ligands to the respective wells of the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Caption: β-Arrestin Recruitment Assay Workflow.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation and is particularly useful for Gαi/o-coupled receptors.
Materials:
-
Cell membranes prepared from cells expressing GPR35.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Test ligands.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the GPR35-expressing cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and the test ligand at various concentrations in assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Measurement:
-
Place the filter mats into scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the absence of membranes or presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding against the ligand concentration and fit the data to determine the EC50 and Emax values.
-
Conclusion
The identification and characterization of endogenous ligands for GPR35 are crucial for understanding its physiological functions and for the development of novel therapeutics. While several candidate ligands have been proposed, the field is still evolving, with ongoing research aimed at definitively identifying the true endogenous agonist(s) and elucidating the complexities of GPR35 signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important receptor. The continued application of robust pharmacological assays will be essential for validating these ligands and for screening new chemical entities that can modulate GPR35 activity for therapeutic benefit.
References
- 1. Recent advances in GPR35 pharmacology; 5-HIAA serotonin metabolite becomes a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for the Existence of a CXCL17 Receptor Distinct from GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
GPR35 Expression in the Gastrointestinal Tract: A Technical Guide for Researchers
Executive Summary
G protein-coupled receptor 35 (GPR35) is a class A, rhodopsin-like GPCR that has garnered significant attention as a potential therapeutic target, particularly for inflammatory and gastrointestinal diseases.[1][2] Initially identified as an orphan receptor, its high expression in the gastrointestinal (GI) tract and on various immune cells has spurred investigation into its physiological roles.[3][4][5] Genome-wide association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. While it officially remains an orphan receptor, several endogenous molecules, such as the tryptophan metabolite kynurenic acid (KYNA) and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), have been identified as potential ligands. This technical guide provides a comprehensive overview of GPR35 expression in the gastrointestinal tract, detailed experimental protocols for its detection, and an analysis of its complex signaling pathways.
GPR35 Expression Profile in the Gastrointestinal Tract
GPR35 is predominantly expressed in the lower gastrointestinal tract, with the highest concentrations found in the colon and small intestine. Its expression is not uniform and is localized to specific cell types, playing a critical role in intestinal homeostasis, mucosal repair, and immune modulation.
Tissue and Cellular Distribution
Studies in both human and rodent models confirm significant GPR35 expression in the stomach, duodenum, small intestine (ileum and jejunum), and colon (cecum, sigmoid, and transverse colon). Within these tissues, GPR35 is found in:
-
Colonic Epithelial Cells (CECs): GPR35 is highly expressed in the epithelial lining of the colon, particularly in the crypt enterocytes. This localization is crucial for its role in maintaining the gut barrier and mediating responses to gut microbiota.
-
Goblet Cells: GPR35 signaling is implicated in goblet cell function and mucus production, which is essential for the integrity of the mucosal barrier.
-
Immune Cells: A variety of immune cells within the lamina propria and Peyer's patches express GPR35, including macrophages, dendritic cells (specifically CD103+CD11b− clusters), monocytes, and neutrophils. This dual expression in both epithelial and immune cells highlights its importance as a link between the gut microbiome, metabolism, and the host immune system.
Quantitative Expression Data Summary
The following table summarizes the relative expression levels of GPR35 across different regions and conditions within the gastrointestinal tract based on published literature.
| Tissue/Cell Type | Species | Method | Key Findings | Reference(s) |
| Small Intestine | Rat, Human, Mouse | mRNA Analysis | Abundant/High Expression | |
| Colon | Human, Mouse | mRNA Analysis, IHC | Highest Expression in GI Tract; Predominantly in Epithelial Cells | |
| Stomach | Rat, Human | mRNA Analysis | Lower Expression Compared to Intestine/Colon | |
| Rectum | Human, Mouse | mRNA Analysis | High Expression | |
| Colorectal Cancer (CRC) Tissue | Human | qRT-PCR | Significantly higher GPR35 mRNA expression compared to healthy margin tissue. Expression correlates with higher tumor grade and stage. | |
| Colon (DSS-Induced Colitis) | Mouse | Western Blot, IHC | GPR35 expression is upregulated during inflammation. | |
| Lamina Propria Immune Cells | Mouse | Single-cell RNA-seq | Most common in dendritic cells (CD103+CD11b−) and macrophage clusters. |
GPR35 Signaling Pathways in the Gut
GPR35 signaling is complex and context-dependent, exhibiting both pro- and anti-inflammatory effects. Its activation can trigger multiple downstream cascades through coupling with different G proteins and the recruitment of β-arrestins.
G Protein-Coupled Signaling
Upon agonist binding, GPR35 couples to several G protein families:
-
Gαi/o: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and is sensitive to pertussis toxin.
-
Gα12/13: Activation of Gα12/13 initiates Rho protein signal transduction, which is involved in cytoskeleton organization and cell migration.
-
Gαq: This pathway involves the activation of phospholipase C (PLCβ), leading to an increase in intracellular calcium, which can subsequently activate Src and ERK.
β-Arrestin-Mediated Signaling
GPR35 activation also leads to the recruitment of β-arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for G protein-independent signaling, notably the activation of the Extracellular signal-regulated kinase (ERK1/2) pathway. ERK1/2 activation is critical for promoting cell migration and proliferation, which are essential for mucosal wound healing in the colon.
Functional Outcomes
-
Mucosal Repair: GPR35 agonists promote the migration of colonic epithelial cells to repair wounds, a process mediated by ERK1/2 activation and increased expression of fibronectin and its receptor, integrin α5.
-
Inflammation Modulation: The role of GPR35 in inflammation is dual. In intestinal epithelial cells, its activation is largely protective and promotes repair. However, in certain immune cells like macrophages, GPR35 signaling can be pro-inflammatory, leading to the production of cytokines like TNF.
Signaling Pathway Diagram
Caption: GPR35 signaling pathways in gastrointestinal cells.
Key Experimental Protocols
Accurate assessment of GPR35 expression is fundamental to understanding its function. Below are detailed protocols for common molecular biology techniques.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for GPR35 mRNA
This protocol is for quantifying GPR35 mRNA expression in tissue biopsies or isolated cells.
1. Materials & Reagents:
-
Tissue samples (e.g., colorectal tumor and adjacent healthy tissue) stored at -80°C.
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit).
-
Spectrophotometer (e.g., NanoDrop).
-
High-Capacity cDNA Reverse Transcription Kit.
-
TaqMan Gene Expression Master Mix.
-
TaqMan Gene Expression Assays for human GPR35 (e.g., Hs00271114_s1) and an endogenous control like HPRT1 (e.g., Hs02800695_m1).
-
qRT-PCR instrument.
2. RNA Isolation:
-
Homogenize ~30-50 mg of frozen tissue in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quantity and purity (A260/A280 ratio should be ~1.8-2.0).
3. cDNA Synthesis:
-
Prepare a reverse transcription master mix according to the kit's protocol.
-
Use 300-1000 ng of total RNA per 20 µL reaction.
-
Perform reverse transcription using a thermal cycler with the following typical parameters: 25°C for 10 min, 37-50°C for 15-120 min, 85°C for 5 min, then hold at 4°C.
4. qRT-PCR Reaction:
-
Prepare a 20 µL reaction mixture: 10 µL TaqMan Master Mix, 1 µL TaqMan Gene Expression Assay (20X), 1-2 µL cDNA, and nuclease-free water to volume.
-
Run samples in duplicate or triplicate.
-
Use a standard thermal cycling program: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
5. Data Analysis:
-
Calculate the cycle threshold (Ct) for GPR35 and the endogenous control (e.g., HPRT1).
-
Determine the ΔCt (CtGPR35 - CtControl).
-
Calculate relative expression using the 2-ΔΔCt method, normalizing the target gene expression in a test sample to a calibrator sample (e.g., healthy tissue).
Protocol: Immunohistochemistry (IHC) for GPR35 Protein Localization
This protocol outlines the localization of GPR35 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials & Reagents:
-
FFPE tissue blocks (e.g., colon).
-
Microtome.
-
Xylene, ethanol series (100%, 95%, 70%).
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) for blocking endogenous peroxidases.
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibody against GPR35.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
2. Slide Preparation:
-
Cut 4-5 µm sections from FFPE blocks and mount on charged slides.
-
Deparaffinize sections by incubating in xylene (2x 5 min).
-
Rehydrate through a graded ethanol series to water.
3. Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20-30 min).
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 min.
-
Wash with PBS.
-
Apply blocking solution for 1 hour at room temperature to prevent non-specific binding.
-
Incubate with the primary GPR35 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30-60 min.
-
Wash with PBS.
-
Apply DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 min.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip using a permanent mounting medium.
6. Analysis:
-
Examine under a light microscope to assess the localization and intensity of GPR35 staining in different cellular compartments of the tissue.
Experimental Workflow Diagram
Caption: Experimental workflow for GPR35 mRNA analysis.
Conclusion and Future Directions
GPR35 is a highly relevant receptor in the gastrointestinal tract, with its expression concentrated in the colon and small intestine. Its localization in both epithelial and immune cells positions it as a critical mediator of gut homeostasis, inflammation, and mucosal healing. The dual nature of its signaling pathways—contributing to both pro-inflammatory and reparative processes—makes it a complex but promising therapeutic target. For drug development professionals, agonists that selectively promote the β-arrestin/ERK pathway could offer a novel strategy for treating IBD by enhancing mucosal repair without triggering broad inflammation. Future research should focus on elucidating the specific roles of different GPR35 isoforms, identifying its definitive endogenous ligand(s) in the gut, and developing biased agonists to selectively harness its therapeutic potential.
References
- 1. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of GPR35 Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a promising therapeutic target for a multitude of diseases.[1][2][3][4] Initially identified over two decades ago, its physiological and pathological roles are continually being elucidated.[5] GPR35 is predominantly expressed in immune cells, the gastrointestinal tract, and the central nervous system, suggesting its involvement in inflammatory, metabolic, and neurological processes. This technical guide provides an in-depth overview of the therapeutic potential of GPR35 activation, focusing on its core signaling pathways, quantitative ligand data, and detailed experimental protocols to facilitate further research and drug development in this area.
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular signaling events through both G protein-dependent and -independent mechanisms. The receptor primarily couples to Gαi/o and Gα12/13 proteins, and also engages β-arrestin-2. These interactions lead to the modulation of various downstream effectors, influencing a wide range of cellular functions.
G Protein-Dependent Signaling
Upon agonist binding, GPR35 activates heterotrimeric G proteins, leading to distinct downstream effects:
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently impact the protein kinase A (PKA) signaling cascade and influence gene transcription.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.
β-Arrestin-Mediated Signaling
Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) facilitates the recruitment of β-arrestin-2. This interaction is not only pivotal for receptor desensitization and internalization but also initiates G protein-independent signaling cascades. β-arrestins can act as scaffolds, bringing together components of signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Therapeutic Potential of GPR35 Activation
The diverse signaling capabilities of GPR35 translate into a wide range of potential therapeutic applications across various disease areas.
Inflammatory Bowel Disease (IBD)
GPR35 is highly expressed in the gastrointestinal tract, and its activation has shown protective effects in preclinical models of colitis. Agonists of GPR35, such as pamoic acid, have been demonstrated to promote mucosal healing and reduce inflammation in dextran sulfate sodium (DSS)-induced colitis models in mice. Conversely, GPR35 knockout mice exhibit exacerbated colitis, suggesting a crucial role for the receptor in maintaining intestinal homeostasis.
Cancer
The role of GPR35 in cancer is complex and appears to be context-dependent. In some digestive tract cancers, such as colorectal cancer, GPR35 is overexpressed and its activation can promote angiogenesis in the tumor microenvironment. In this context, GPR35 antagonists are being explored as potential anti-cancer agents. However, in other cancer types, GPR35 activation has been linked to anti-proliferative effects.
Metabolic Disorders
GPR35 is expressed in metabolically active tissues and has been implicated in the regulation of glucose homeostasis and lipid metabolism. Activation of GPR35 has been shown to influence insulin secretion and glucose uptake, suggesting its potential as a target for type 2 diabetes.
Other Potential Indications
Preclinical studies have also suggested the therapeutic potential of modulating GPR35 activity in other conditions, including:
-
Pain: GPR35 agonists have demonstrated anti-nociceptive effects in animal models of inflammatory pain.
-
Cardiovascular Disease: GPR35 activation has been shown to be cardioprotective in models of ischemia-reperfusion injury.
Quantitative Data for GPR35 Ligands
The following tables summarize the potency of various GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format, cell line, and species ortholog used.
Table 1: Potency of GPR35 Agonists
| Compound | Species | Assay Type | EC50 / pEC50 | Reference(s) |
| Pamoic acid | Human | β-Arrestin Recruitment | 79 nM | |
| Pamoic acid | Human | ERK1/2 Activation | 65 nM | |
| Zaprinast | Rat | β-Arrestin Recruitment | pEC50: 7.8 | |
| Zaprinast | Human | β-Arrestin Recruitment | pEC50: 6.1 | |
| Kynurenic acid | Human | β-Arrestin Recruitment | pEC50: 3.9 - 4.4 | |
| Lodoxamide | Human | AP-TGF-α Shedding | pEC50: 9.0 | |
| GPR35 agonist 1 | Human | Not Specified | 5.8 nM | |
| GPR35 agonist 2 | Human | β-Arrestin Recruitment | 26 nM | |
| GPR35 agonist 2 | Human | Ca2+ Release | 3.2 nM | |
| YE120 | Not Specified | Not Specified | 32.5 nM |
Table 2: Potency of GPR35 Antagonists
| Compound | Species | Assay Type | IC50 / pKi | Reference(s) |
| CID-2745687 | Human | β-Arrestin Trafficking | pKi: 7.9 | |
| ML-145 | Human | Not Specified | 20.1 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of GPR35 activation and its therapeutic potential.
In Vitro Assays
This assay quantifies the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, providing a direct measure of receptor activation.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay medium (e.g., HBSS)
-
GPR35 agonists and antagonists
-
PathHunter® detection reagents
-
White, clear-bottom 96-well or 384-well plates
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture: Culture PathHunter® cells according to the manufacturer's instructions.
-
Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent. Dispense the cell suspension into the wells of the assay plate and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists and antagonists) in assay medium.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to each well. Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
This assay measures the phosphorylation of ERK1/2, a key downstream event in GPR35 signaling, to assess receptor activation.
Materials:
-
HEK-293 or other suitable cells expressing GPR35
-
Cell culture medium and serum-free medium
-
GPR35 agonists and antagonists
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer buffer, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Transfection: Culture and transfect cells with the GPR35 expression vector.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of GPR35 agonists or antagonists for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
In Vivo Models
This model is widely used to study IBD and evaluate the efficacy of potential therapeutics.
Materials:
-
C57BL/6 mice (or GPR35 knockout mice and wild-type littermates)
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
GPR35 agonist or vehicle
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Induction of Colitis:
-
Provide mice with 2-4% (w/v) DSS in their drinking water ad libitum for 5-7 consecutive days. A control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Therapeutic Intervention:
-
Administer the GPR35 agonist or vehicle daily via oral gavage or another appropriate route, starting from the first day of DSS administration.
-
-
Assessment of Colitis:
-
Calculate the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and rectal bleeding.
-
At the end of the study (typically day 8-10), euthanize the mice.
-
Excise the colons and measure their length (colitis is associated with colon shortening).
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
This model is used to evaluate the effect of GPR35 modulation on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Colorectal cancer cell line (e.g., HT-29, HCT116)
-
Cell culture medium and PBS
-
Matrigel (optional)
-
GPR35 antagonist or vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture colorectal cancer cells to 80% confluency.
-
Trypsinize, wash, and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 50-100 µL. Keep the cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Therapeutic Intervention:
-
When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the GPR35 antagonist or vehicle according to the desired dosing schedule and route of administration.
-
-
Endpoint:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size according to institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, gene expression analysis).
-
Conclusion
GPR35 represents a compelling therapeutic target with the potential to address unmet medical needs in a variety of diseases, particularly in the realms of inflammatory and gastrointestinal disorders. The information and protocols provided in this technical guide are intended to equip researchers with the necessary tools and knowledge to further investigate the biology of GPR35 and accelerate the development of novel therapeutics targeting this receptor. Careful consideration of species-specific pharmacology and the complex, sometimes opposing, roles of GPR35 in different pathological contexts will be crucial for successful translation of these research efforts into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Colonoscopy-based colorectal cancer modeling in mice with CRISPR-Cas9 genome editing and organoid transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
GPR35 Agonist 5: A Technical Guide on its Effects on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] This technical guide provides an in-depth analysis of a specific weak agonist, GPR35 agonist 5 (also known as 3,5-dinitro-bisphenol A), and its impact on cellular proliferation. Notably, this compound has been identified as a leachable from polycarbonate cell culture flasks and has been shown to induce cell cycle arrest.[3][4] This document details the current understanding of its mechanism of action, summarizes the key experimental findings, provides methodologies for relevant assays, and visualizes the associated signaling pathways.
Introduction to GPR35
GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells and the gastrointestinal tract.[5] While it remains an orphan receptor, several endogenous and synthetic ligands have been identified. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin pathways. Its activation has been linked to both pro- and anti-inflammatory responses, and it is considered a potential therapeutic target for a variety of diseases.
This compound (3,5-Dinitro-bisphenol A)
This compound is the compound 3,5-dinitro-bisphenol A. It has been identified as a weak agonist of GPR35. Interestingly, its discovery was prompted by observations of cell growth inhibition in cultures using certain polycarbonate flasks, from which it was found to leach.
Effect on Cellular Proliferation
The primary reported effect of this compound on cellular proliferation is the induction of cell cycle arrest at the G1/G0 phase in Chinese Hamster Ovary (CHO-S) cells. This arrest effectively halts the progression of the cell cycle, thereby inhibiting proliferation.
Quantitative Data
The primary research identifying the effects of 3,5-dinitro-bisphenol A on CHO-S cells indicates a clear growth-inhibitory effect. While the full quantitative data from the original study is not publicly available within the scope of this search, the findings are summarized below.
| Cell Line | Compound | Observed Effect | Method | Reference |
| CHO-S | This compound (3,5-dinitro-bisphenol A) | Arrests cells at the G1/G0 phase of the cell cycle. | Cell Cycle Analysis | |
| CHO-S | This compound (3,5-dinitro-bisphenol A) | Subline- and seeding density-dependent growth inhibition. | Cell Proliferation Assays |
GPR35 Signaling Pathways
Activation of GPR35 can trigger a cascade of intracellular signaling events that are context- and agonist-dependent. The key pathways implicated in GPR35 signaling include G protein-dependent and β-arrestin-dependent pathways.
-
Gαi/o Pathway : Upon activation, GPR35 can couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway : GPR35 also couples to Gα12/13 proteins, which are known to activate RhoA/Rho kinase signaling, thereby influencing cell shape and motility.
-
β-Arrestin Pathway : Agonist binding can promote the recruitment of β-arrestin to the receptor. β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of the ERK1/2 pathway.
-
Na/K-ATPase Interaction : GPR35 has been shown to interact with the Na/K-ATPase. This interaction can lead to the activation of Src, a non-receptor tyrosine kinase, which can in turn activate downstream pathways such as the ERK1/2 and Akt signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Preliminary Screening of GPR35 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of agonists for the G protein-coupled receptor 35 (GPR35), a promising therapeutic target implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2] This document outlines the core methodologies, data interpretation, and signaling pathways integral to the identification and characterization of novel GPR35 agonists. While the specific compound "GPR35 agonist 5" is not universally defined in the literature, this guide summarizes data for several well-characterized GPR35 agonists to provide a representative understanding of typical screening results.
Quantitative Data Summary of GPR35 Agonists
The preliminary screening of GPR35 agonists typically involves a battery of in vitro assays to determine their potency and efficacy. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist. The following tables summarize the EC50 values for several known GPR35 agonists across different functional assays.
Table 1: Potency (EC50) of GPR35 Agonists in β-Arrestin Recruitment Assays
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Pamoic acid disodium | - | β-arrestin2 recruitment | 22 | [3] |
| Zaprinast | rat GPR35 | β-arrestin-2 interaction | Potent | [4][5] |
| Kynurenic acid | rat GPR35 | β-arrestin-2 interaction | Less potent than Zaprinast | |
| Niflumic acid | HT-29 | Tango | 40,200 | |
| Ellagic acid | U2OS | Tango | 2,960 | |
| DHICA | U2OS | β-arrestin translocation | 23,200 |
Table 2: Potency (EC50) of GPR35 Agonists in G Protein-Mediated Signaling Assays
| Agonist | Assay Type | EC50 (nM) | Reference |
| GPR35 agonist 1 (compound 50) | G protein-coupled receptor-35 (GPR35)/CXCR8 agonism | 5.8 | |
| Pamoic acid / Pamoic acid disodium | ERK1/2 activation / General agonism | 65 / 79 | |
| Ellagic acid | Dynamic Mass Redistribution (DMR) in HT-29 cells | 110 | |
| Niflumic acid | Dynamic Mass Redistribution (DMR) in HT-29 cells | 1,150 | |
| Kynurenic acid | Human GPR35 activation | 217,000 |
Experimental Protocols
The characterization of GPR35 agonists relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays employed in the preliminary screening process.
β-Arrestin Recruitment Assays
β-arrestin recruitment is a hallmark of G protein-coupled receptor activation and serves as a reliable readout for agonist activity. Several assay formats are available, including Bioluminescence Resonance Energy Transfer (BRET), PathHunter®, and Tango™ assays.
This assay is based on enzyme fragment complementation.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
PathHunter® detection reagent
Protocol:
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into a 384-well plate at a suitable density. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for the recommended time at 37°C.
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
Calcium Mobilization Assay
Activation of GPR35 can lead to the mobilization of intracellular calcium, which can be measured using fluorescent calcium indicators.
Materials:
-
Cells expressing GPR35 (e.g., CHO-S cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Test compounds
Protocol:
-
Cell Plating: Seed GPR35-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler to add the compounds to the wells while simultaneously recording the fluorescence signal.
-
-
Data Acquisition: Measure the fluorescence intensity before and after compound addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GPR35 activation and screening is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
GPR35 Signaling Pathways
GPR35 activation initiates downstream signaling through both G protein-dependent and independent pathways. The receptor predominantly couples to Gαi/o and Gα12/13 proteins, and also engages β-arrestin.
Caption: GPR35 signaling pathways upon agonist binding.
Experimental Workflow for GPR35 Agonist Screening
The preliminary screening of a compound library for GPR35 agonists typically follows a multi-step process, starting with a primary high-throughput screen followed by more detailed characterization of the initial hits.
Caption: A typical experimental workflow for GPR35 agonist screening.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR35 Isoforms and Agonist Binding: A Technical Guide
Introduction to GPR35 Isoforms
G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant interest due to its potential involvement in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular diseases.[1] The human GPR35 gene, located on chromosome 2, gives rise to two primary protein isoforms, GPR35a (the shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter usage.[1][2] These isoforms are identical except for an additional 31 amino acids at the N-terminus of GPR35b.[1][2] This structural difference in the extracellular N-terminus is thought to influence ligand binding, receptor signaling, and protein-protein interactions. Understanding the distinct characteristics of these isoforms is crucial for elucidating their biological functions and for the development of targeted therapeutics.
The expression of GPR35 isoforms exhibits tissue specificity. GPR35 is highly expressed in the intestine and various immune cells. Specifically, GPR35 expression is prominent in the small intestine and colon, with moderate expression in the stomach, liver, spleen, kidney, and sympathetic neurons. While detailed quantitative data on the differential expression of each isoform across all tissues is still an area of active research, GPR35b has been noted to be highly expressed in gastric and colon cancer tissues.
GPR35 Agonists and Isoform-Specific Binding
While GPR35 is still officially considered an orphan receptor, a number of endogenous and synthetic agonists have been identified. However, a definitive endogenous activator has not yet been firmly established. The agonist response has been shown to differ between the two isoforms, with GPR35b generally demonstrating a lower agonist response efficacy than GPR35a. The elongated N-terminus of GPR35b may constrain G protein activation while enhancing the interaction with β-arrestin.
Quantitative Data on GPR35 Agonist Activity
The following table summarizes the reported activities of various agonists on human GPR35. It is important to note that many studies do not differentiate between the isoforms, and species-specific differences in agonist potency are significant.
| Agonist | Type | Species | Assay Type | EC50 / Ki | Isoform Specificity Noted | Citation |
| Kynurenic Acid | Endogenous | Human | β-arrestin recruitment | >100 µM | Not specified | |
| Rat/Mouse | β-arrestin recruitment | Potent | Not applicable | |||
| Lysophosphatidic Acid (LPA) | Endogenous | Human | Calcium mobilization | Potent (2-acyl LPA) | Not specified | |
| Zaprinast | Synthetic | Human | Calcium mobilization | Moderate-to-high potency | Active on both GPR35a and GPR35b | |
| Pamoic Acid | Synthetic | Human | β-arrestin recruitment, ERK1/2 phosphorylation | Potent | Active on both GPR35a and GPR35b | |
| Lodoxamide | Synthetic | Human | AP-TGF-α shedding assay | Potent | Not specified | |
| Cromolyn Disodium | Synthetic | Human | Not specified | Agonist | Not specified | |
| Niflumic Acid | Synthetic | Human | Not specified | Agonist (human selective) | Not specified | |
| CID2745687 | Synthetic | Human | Antagonist Assay | Ki: 10-20 nM | Antagonist for both GPR35a and GPR35b |
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also recruit β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling. The activation of these pathways leads to a variety of downstream cellular responses. The extended N-terminus of GPR35b has been suggested to bias signaling towards β-arrestin recruitment over G protein activation.
G Protein-Dependent Signaling
β-Arrestin-Mediated Signaling
References
GPR35 Function in Metabolic Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the G protein-coupled receptor 35 (GPR35) and its emerging role in metabolic regulation. It includes detailed signaling pathways, quantitative data from key studies, and explicit experimental protocols for researchers in the field.
Introduction to GPR35
G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has garnered significant interest due to its involvement in various physiological and pathological processes, including inflammation, cardiovascular function, and metabolic disorders.[1][2][3] GPR35 is expressed in several metabolically active tissues, such as the gastrointestinal tract, adipose tissue, skeletal muscle, and liver, suggesting a role in systemic energy homeostasis.[4][5] The identification of endogenous and synthetic ligands has accelerated research into its function, revealing it as a promising therapeutic target for conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, including Gαi/o, Gα12/13, and Gαq, and can also signal through G protein-independent pathways via β-arrestin recruitment. This promiscuous coupling allows for a diverse range of cellular responses depending on the ligand and cell type.
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway activates RhoA signaling, which influences the actin cytoskeleton, cell migration, and proliferation.
-
β-Arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Visualizing GPR35 Signaling
The following diagrams illustrate the primary signaling cascades initiated by GPR35 activation.
Role of GPR35 in Metabolic Tissues
Liver
In the liver, GPR35 plays a protective role against metabolic insults. Activation of GPR35 has been shown to suppress lipid accumulation in hepatocytes, a key feature of NAFLD. Studies indicate that GPR35 activation can inhibit the liver X receptor (LXR), a key regulator of lipogenesis, thereby reducing fat deposition in the liver. Furthermore, GPR35 signaling can mitigate nonalcoholic steatohepatitis (NASH) by regulating hepatic cholesterol homeostasis.
Adipose Tissue
In adipose tissue, GPR35 is involved in regulating energy homeostasis and inflammation. The endogenous tryptophan metabolite, kynurenic acid, activates GPR35 in adipocytes, leading to increased expression of thermogenic and anti-inflammatory genes. This results in enhanced lipid metabolism and beta-adrenergic receptor signaling. In animal models of diet-induced obesity, activation of this pathway suppresses weight gain and improves glucose tolerance. Conversely, genetic deletion of GPR35 leads to progressive weight gain and glucose intolerance.
Quantitative Data on GPR35 in Metabolic Regulation
The following tables summarize key quantitative findings from preclinical studies investigating the role of GPR35 in metabolic regulation.
Table 1: GPR35 Agonist Potency (pEC50) in β-Arrestin Recruitment Assays
| Compound | Species | pEC50 (Mean ± SEM) | Reference |
| Zaprinast | Human | 5.86 ± 0.08 | |
| Zaprinast | Rat | 6.88 ± 0.04 | |
| Kynurenic Acid | Human | 3.67 ± 0.03 | |
| Kynurenic Acid | Rat | 4.18 ± 0.04 | |
| Pamoic Acid | Human | 6.83 ± 0.07 | |
| ML194 (Antagonist) | Human | - |
pEC50 is the negative logarithm of the half-maximal effective concentration.
Table 2: Metabolic Phenotype of GPR35 Knockout (KO) Mice
| Model | Diet | Parameter | Wild-Type (WT) | GPR35 KO | % Change | Reference |
| GPR21 KO Mice | High-Fat | Body Weight Gain | Normal | Reduced | - | |
| GPR21 KO Mice | High-Fat | Glucose Tolerance | Impaired | Improved | - | |
| GPR21 KO Mice | High-Fat | Insulin Sensitivity | Reduced | Increased | - | |
| GPR55 KO Mice | High-Fat | Glucose Tolerance | Normal | Impaired | - |
Note: Data for GPR35 KO mice with specific quantitative values on these exact parameters were not available in the search results. The table includes data from other relevant GPCR knockout models to provide context on how such data is typically presented.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section provides protocols for key assays used to study GPR35 function in metabolic regulation.
Protocol 1: GPR35 β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the agonist-induced interaction between GPR35 and β-arrestin using enzyme fragment complementation technology.
Workflow Diagram:
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well white, solid-bottom assay plates
-
Test compounds (GPR35 agonists)
-
PathHunter® Detection Kit (DiscoverX)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: a. Culture PathHunter® cells according to the supplier's protocol. b. On the day of the assay, harvest cells and resuspend them in the appropriate cell plating medium to a density of 200,000 cells/mL. c. Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: a. Prepare serial dilutions of test compounds in the assay buffer. b. Add 5 µL of the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).
-
Incubation: a. Incubate the plate for 90 minutes at 37°C.
-
Signal Detection: a. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. b. Add 25 µL of the detection reagent to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: a. Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: a. Plot the relative light units (RLU) against the logarithm of the agonist concentration. b. Normalize the data and fit to a four-parameter logistic equation to determine the pEC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the ability of an organism to clear a glucose load and is a primary method for evaluating glucose tolerance and insulin sensitivity in vivo.
Workflow Diagram:
Materials:
-
Experimental mice (e.g., GPR35 KO and wild-type littermates)
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Oral gavage needles (18G)
-
Restraining device
-
Blood collection tubes (e.g., heparinized microvettes)
Procedure:
-
Animal Preparation: a. Fast mice overnight (14 hours is standard, though a shorter 5-6 hour fast can be more physiological) with ad libitum access to water. b. On the day of the test, weigh each mouse to calculate the precise volume of the glucose bolus (standard dose is 1 g/kg).
-
Baseline Measurement (t=0): a. Restrain the mouse and make a small incision at the tip of the tail with a sterile scalpel or scissors. b. Gently "milk" the tail to obtain a drop of blood. c. Measure the basal blood glucose level with a glucometer. This is the 0-minute time point.
-
Glucose Administration: a. Administer the calculated dose of 20% D-glucose solution via oral gavage. Start a timer immediately.
-
Subsequent Blood Glucose Measurements: a. Collect blood from the tail vein at specified time points after glucose administration (typically 15, 30, 60, 90, and 120 minutes). b. Measure blood glucose at each time point.
-
Post-Procedure: a. Return the mice to their home cages with free access to food and water.
-
Data Analysis: a. Plot the mean blood glucose concentration at each time point for each experimental group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance.
Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay in Adipocytes
This assay measures the rate of glucose transport into cells, typically in response to insulin or other stimuli. It uses a non-metabolizable glucose analog, 2-deoxyglucose.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells) in a 96-well plate
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin (positive control)
-
Test compounds (e.g., GPR35 agonists)
-
2-Deoxy-D-[³H]glucose or a non-radioactive detection kit (e.g., Glucose Uptake-Glo™ Assay, Promega)
-
Stop solution (e.g., ice-cold PBS with 20 µM cytochalasin B)
-
Scintillation counter or luminometer
Procedure:
-
Cell Preparation: a. Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate. b. Serum-starve the differentiated adipocytes for 2-4 hours prior to the assay. c. Wash cells twice with PBS and then incubate with KRPH buffer for 40 minutes to glucose-starve the cells.
-
Stimulation: a. Treat the cells with the test compound or insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a vehicle-treated control for basal uptake.
-
Glucose Uptake: a. Initiate glucose uptake by adding KRPH buffer containing 2-deoxyglucose (e.g., 1 mM 2-DG with a tracer amount of 2-deoxy-D-[³H]glucose). b. Incubate for 5-10 minutes at 37°C.
-
Termination: a. Stop the uptake by aspirating the glucose solution and rapidly washing the cells three times with ice-cold stop solution.
-
Measurement: a. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). b. For the radioactive method, add the lysate to a scintillation vial with a scintillant and count the radioactivity. c. For non-radioactive kits, follow the manufacturer's protocol to measure the accumulated 2-deoxyglucose-6-phosphate (2DG6P), typically via a luminescent or colorimetric readout.
-
Data Analysis: a. Normalize the glucose uptake values to the total protein content in each well. b. Express the results as fold change over the basal (unstimulated) glucose uptake.
Conclusion and Future Directions
GPR35 is emerging as a critical regulator in metabolic homeostasis, with significant implications for diseases such as NAFLD, obesity, and type 2 diabetes. Its multifaceted signaling capabilities in key metabolic tissues like the liver and adipose tissue make it an attractive target for therapeutic intervention. The data summarized herein highlight the protective effects of GPR35 activation against diet-induced metabolic dysfunction.
Future research should focus on elucidating the physiological roles of its endogenous ligands, further dissecting the tissue-specific signaling pathways, and developing potent and selective agonists and antagonists. The marked species differences in ligand potency underscore the challenge in translating preclinical findings to human applications. The development of humanized GPR35 mouse models will be invaluable in overcoming this hurdle. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to the growing understanding of GPR35 biology and its therapeutic potential in metabolic diseases.
References
The Physiological Role of GPR35: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as a promising, yet enigmatic, therapeutic target.[1][2] Initially identified in 1998, GPR35 remained an orphan receptor for many years, hampering the elucidation of its physiological functions.[2][3] However, accumulating evidence from genetic association studies and functional characterization has implicated GPR35 in a diverse array of physiological and pathophysiological processes, including inflammatory bowel disease (IBD), cardiovascular regulation, and cancer.[2] This technical guide provides a comprehensive overview of the current understanding of GPR35's physiological role, with a focus on its signaling pathways, pharmacology, and the experimental methodologies used to investigate its function.
Tissue Distribution and Isoforms
GPR35 exhibits a distinct tissue distribution pattern, with the highest expression levels observed in the gastrointestinal tract, particularly in the colon and small intestine. Significant expression is also found in various immune cells, including macrophages, neutrophils, and mast cells. This localization strongly suggests a role for GPR35 in intestinal homeostasis and immune modulation. In humans, the GPR35 gene can be alternatively spliced to produce two main isoforms, GPR35a and GPR35b, which differ in the length of their N-terminal domain. While they share similar pharmacology, their differential expression in certain cancers suggests potentially distinct functional roles.
Table 1: GPR35 mRNA Expression in Human Tissues
| Tissue | Normalized TPM (Transcript Per Million) |
| Colon | High |
| Small Intestine | High |
| Rectum | High |
| Spleen | Moderate |
| Lung | Moderate |
| Stomach | Moderate |
| Adipose Tissue | Low |
| Brain | Low |
| Liver | Low |
| Kidney | Low |
Data synthesized from The Human Protein Atlas.
Ligand Pharmacology
The deorphanization of GPR35 has been a complex process, with several putative endogenous ligands identified. However, their physiological relevance is often debated due to species-specific differences in potency. A number of synthetic agonists and antagonists have also been developed, serving as valuable tools for probing GPR35 function.
Putative Endogenous Ligands
-
Kynurenic Acid (KYNA): A tryptophan metabolite, KYNA was one of the first identified agonists of GPR35. However, it displays significantly lower potency at human GPR35 compared to rodent orthologs, raising questions about its role as the primary endogenous ligand in humans.
-
Lysophosphatidic Acid (LPA): Certain species of LPA have been shown to activate GPR35, which shares homology with other LPA receptors.
Synthetic Ligands
A variety of synthetic agonists and antagonists have been instrumental in characterizing GPR35. Zaprinast, a phosphodiesterase inhibitor, was one of the earliest identified synthetic agonists and is often used as a reference compound.
Table 2: Quantitative Data for Selected GPR35 Agonists
| Agonist | Assay Type | Species | pEC50 | EC50 | Reference(s) |
| Zaprinast | β-arrestin recruitment | Human | 5.4 | ~4 µM | |
| β-arrestin recruitment | Rat | 7.1 | ~79 nM | ||
| Ca2+ mobilization | Human | 6.08 | 840 nM | ||
| Ca2+ mobilization | Rat | 7.8 | 16 nM | ||
| Pamoic Acid | β-arrestin recruitment | Human | 7.30 | ~50 nM | |
| ERK1/2 phosphorylation | Human | - | 79 nM | ||
| GPR35 internalization | Human | - | 22 nM | ||
| TC-G 1001 | β-arrestin recruitment | Human | 7.59 | 26 nM | |
| Ca2+ release | Human | 8.36 | 3.2 nM | ||
| Compound 50 | Dynamic Mass Redistribution | Human | - | 5.8 nM |
Table 3: Quantitative Data for Selected GPR35 Antagonists
| Antagonist | Assay Type | Species | pKi / pIC50 | Ki / IC50 | Reference(s) |
| ML-145 | β-arrestin recruitment | Human | - | - | |
| CID-2745687 | β-arrestin recruitment | Human | - | 10-20 nM (Ki) |
Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades, primarily through coupling to Gαi/o and Gα12/13 G proteins, as well as through β-arrestin-mediated pathways. This diverse signaling capacity allows GPR35 to regulate a wide range of cellular processes.
-
Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
-
Gα12/13 Pathway: Activation of the Gα12/13 pathway stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is a key regulator of the actin cytoskeleton, cell migration, and proliferation.
-
β-Arrestin Pathway: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, including the activation of the ERK1/2 pathway.
-
Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, likely through the activation of phospholipase C (PLC).
References
GPR35: A Promising Therapeutic Target for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The G protein-coupled receptor 35 (GPR35) is emerging as a significant, yet complex, therapeutic target for a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1][2] Initially an orphan receptor, GPR35 is now known to be activated by various endogenous and synthetic ligands, playing a crucial role in modulating neuroinflammation, oxidative stress, and neuronal apoptosis.[3][4] This guide provides a comprehensive overview of GPR35's function in the central nervous system (CNS), its signaling pathways, and the experimental methodologies used to investigate its therapeutic potential.
Core Concepts and Therapeutic Rationale
GPR35 is a class A rhodopsin-like GPCR expressed in various regions of the CNS, including the hippocampus, spinal cord, and dorsal root ganglia, as well as on immune cells like microglia and infiltrating monocytes/macrophages.[5] Its involvement in both pro- and anti-inflammatory pathways makes it a nuanced target. The therapeutic rationale for targeting GPR35 in neurodegenerative diseases hinges on its ability to mitigate key pathological processes:
-
Neuroinflammation: GPR35 activation has been shown to suppress neuroinflammatory responses. For instance, the agonist kynurenic acid (KYNA) can inhibit microglial activation and the subsequent release of pro-inflammatory cytokines. This is particularly relevant in conditions like Parkinson's and Alzheimer's disease, where chronic neuroinflammation contributes significantly to neuronal death.
-
Oxidative Stress: GPR35 signaling can alleviate oxidative stress, a common feature of neurodegenerative disorders. Activation of GPR35 by KYNA has been demonstrated to reduce the production of reactive oxygen species (ROS) and protect against mitochondrial dysfunction.
-
Neuronal Apoptosis: By modulating inflammatory and oxidative stress pathways, GPR35 activation can ultimately inhibit neuronal apoptosis. Studies have shown that GPR35 agonists can protect dopaminergic neurons in models of Parkinson's disease.
GPR35 Ligands in Preclinical Research
A variety of agonists and antagonists have been utilized to probe the function of GPR35 in the context of neurodegenerative diseases. However, it is crucial to note the significant species-specific differences in ligand potency and selectivity, which presents a challenge for translational research.
Table 1: Quantitative Data for GPR35 Agonists
| Agonist | Model System | Concentration/Dose | Observed Effect | Citation |
| Kynurenic Acid (KYNA) | BV-2 microglia | 100 µM | Inhibition of LPS-induced inflammatory response and oxidative stress. | |
| Kynurenic Acid (KYNA) | Mouse model of Parkinson's Disease | 10 mg/kg | Neuroprotective and anti-inflammatory effects. | |
| Pamoic Acid | Mouse model of stroke | Not specified | Neuroprotective effect, reduction of infarct size. | |
| Zaprinast | Rat hippocampal slices | 1-10 µM | Reduction in the frequency of spontaneous action potentials. | |
| Amlexanox | Rat hippocampal slices | 3 µM | Reduction in the frequency of spontaneous action potentials. | |
| Dicumarol | Rat hippocampal slices | 50-100 µM | Reduction in the frequency of spontaneous action potentials. |
Table 2: Quantitative Data for GPR35 Antagonists
| Antagonist | Model System | Concentration | Observed Effect | Citation |
| ML145 | Rat hippocampal slices | 1 µM | Increased frequency of spontaneous action potentials and reduction of zaprinast's inhibitory effect. | |
| CID2745687 | Mouse cultured astrocytes | 3 µM | Prevention of KYNA's effect on FRSK-induced cAMP production. |
GPR35 Signaling Pathways
GPR35 signals through multiple downstream pathways, often in a ligand- and cell-type-specific manner. The primary signaling cascades involve Gαi/o, Gα13, and β-arrestin-2.
Gαi/o-Mediated Anti-Inflammatory Pathway
Activation of GPR35 can lead to the coupling of Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the anti-inflammatory and neuroprotective effects of GPR35 activation.
Caption: GPR35 Gαi/o-mediated anti-inflammatory signaling pathway.
Gα13 and RhoA/ROCK2 Pro-Pathogenic Pathway in Alzheimer's Disease
In the context of Alzheimer's disease, increased GPR35 expression has been linked to pro-pathogenic effects. This is thought to be mediated through Gα13 and the subsequent activation of the RhoA/ROCK2 pathway, which can exacerbate Aβ accumulation, neuroinflammation, and neuronal apoptosis.
Caption: GPR35 Gα13-mediated pro-pathogenic signaling in Alzheimer's.
β-Arrestin-2 Mediated Signaling
Upon agonist binding, GPR35 can also recruit β-arrestin-2, leading to receptor internalization and desensitization. β-arrestin-2 can also act as a scaffold for other signaling proteins, potentially activating pathways like ERK1/2, which can have diverse cellular effects.
Caption: GPR35 β-arrestin-2 mediated signaling and internalization.
Key Experimental Protocols
Investigating the therapeutic potential of GPR35 in neurodegenerative diseases involves a combination of in vitro and in vivo experimental models.
In Vitro Model: GPR35-Mediated Anti-Inflammatory Effects in BV-2 Microglia
This protocol is designed to assess the anti-inflammatory effects of GPR35 agonists in a microglial cell line.
1. Cell Culture and Treatment:
- Culture BV-2 microglial cells in appropriate media (e.g., DMEM with 10% FBS).
- Seed cells in multi-well plates at a suitable density.
- Pre-treat cells with a GPR35 agonist (e.g., 100 µM KYNA) for 1 hour.
- Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
2. Assessment of Inflammatory Markers:
- RT-qPCR: Measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inducible nitric oxide synthase (iNOS).
- ELISA: Quantify the protein levels of secreted cytokines in the cell culture supernatant.
- Western Blot: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, IκBα).
3. Measurement of Oxidative Stress:
- Use fluorescent probes (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) production via flow cytometry or fluorescence microscopy.
4. GPR35 Knockdown (for target validation):
- Transfect BV-2 cells with GPR35-specific siRNA or shRNA to confirm that the observed anti-inflammatory effects are GPR35-dependent.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol outlines the use of a neurotoxin-induced mouse model of Parkinson's disease to evaluate the neuroprotective effects of GPR35 modulation.
1. Animal Model Induction:
- Use adult male C57BL/6 mice.
- Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 30 mg/kg/day for 5 consecutive days) to induce dopaminergic neurodegeneration.
2. Drug Administration:
- Administer the GPR35 agonist (e.g., KYNA, 10 mg/kg) or vehicle control to the mice, starting before or concurrently with MPTP administration and continuing for the duration of the experiment.
3. Behavioral Analysis:
- Perform motor function tests such as the rotarod test, pole test, and open-field test to assess motor coordination and activity.
4. Immunohistochemistry and Neurochemical Analysis:
- At the end of the study, sacrifice the animals and collect brain tissue.
- Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
- Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
5. Assessment of Neuroinflammation:
- Perform immunohistochemistry or immunofluorescence for microglial (Iba1) and astrocyte (GFAP) markers in the substantia nigra to assess the extent of gliosis.
- Measure the levels of pro-inflammatory cytokines in brain tissue homogenates using ELISA or multiplex assays.
Experimental Workflow: Investigating a Novel GPR35 Agonist
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR35 agonist for neurodegenerative diseases.
Caption: Preclinical workflow for a novel GPR35 agonist.
Future Directions and Conclusion
GPR35 represents a compelling target for the development of novel therapeutics for neurodegenerative diseases. Its role at the intersection of neuroinflammation, oxidative stress, and neuronal survival positions it as a key modulator of disease progression. However, significant challenges remain, particularly concerning the species-specific pharmacology of GPR35 ligands. Future research should focus on:
-
Developing species-specific tool compounds: The generation of potent and selective GPR35 agonists and antagonists for rodent models is crucial for robust preclinical validation.
-
Elucidating the role of GPR35 in different cell types: Understanding the specific functions of GPR35 in neurons, microglia, astrocytes, and infiltrating immune cells will be critical for designing targeted therapies.
-
Investigating the therapeutic potential of biased agonism: Ligands that selectively activate either G protein-dependent or β-arrestin-dependent pathways could offer improved therapeutic profiles with fewer side effects.
-
Exploring the gut-brain axis: GPR35 is highly expressed in the gastrointestinal tract and influences gut microbiota, which are increasingly implicated in neurodegenerative diseases. Targeting gut-resident GPR35 may offer a novel therapeutic strategy.
References
- 1. Gpr35 Expression Mitigates Neuroinflammation and Enriches Gut Lactobacillus to Relieve Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal GPR35 Participates in the Pathogenesis of Cognitive Deficits and Emotional Alterations Induced by Aβ1-42 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gpr35 Expression Mitigates Neuroinflammation and Enriches Gut Lactobacillus to Relieve Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR35 protects against cerebral ischemia by recruiting monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional G-protein-coupled receptor 35 is expressed by neurons in the CA1 field of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for β-Arrestin Recruitment Assay for GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2] As a therapeutic target, understanding its activation and signaling is crucial. Upon agonist binding, GPR35 undergoes a conformational change that facilitates the activation of two primary signaling pathways.[1] It couples to Gα13, leading to the activation of the RhoA signaling cascade, and it also promotes the recruitment of β-arrestin-2, a key event in receptor desensitization, internalization, and G protein-independent signaling.[1] The recruitment of β-arrestin provides a direct and robust measure of receptor activation, making it an ideal readout for high-throughput screening and compound characterization.[1]
These application notes provide a detailed protocol for a β-arrestin recruitment assay to monitor GPR35 activation, primarily focusing on the widely used PathHunter® enzyme fragment complementation (EFC) technology.
GPR35 Signaling Pathway
Agonist binding to GPR35 initiates two main signaling cascades. The G protein-dependent pathway involves the coupling of Gα13, which in turn activates Rho guanine nucleotide exchange factors (RhoGEFs) and the small GTPase RhoA. This pathway influences cellular processes like cytoskeletal rearrangement. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the agonist-bound GPR35, creating a binding site for β-arrestin-2. This interaction not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling by acting as a scaffold for other signaling proteins like MAPKs.
Principle of the β-Arrestin Recruitment Assay (PathHunter®)
The PathHunter® β-arrestin recruitment assay is based on enzyme fragment complementation (EFC). In this system, GPR35 is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA). When an agonist binds to GPR35, it induces the recruitment of β-arrestin. This brings the two enzyme fragments (PK and EA) into close proximity, allowing them to form an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate, producing a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Data Presentation: Potency of GPR35 Agonists
The following table summarizes the potency (pEC50) of various known GPR35 agonists in β-arrestin recruitment assays as reported in the literature. It is important to note that pEC50 values can vary depending on the specific assay conditions, cell line, and GPR35 orthologue (human vs. rat) used. The data presented here are for comparative purposes.
| Agonist | GPR35 Orthologue | pEC50 (-log M) | Reference |
| Zaprinast | Human | ~5.5 | |
| Zaprinast | Rat | ~6.8 | |
| Kynurenic Acid | Human | ~4.2 | |
| Kynurenic Acid | Rat | ~5.7 | |
| Pamoic Acid | Human | Active | |
| Cromolyn Disodium | Human & Rat | Similar Potency | |
| Dicumarol | Human & Rat | Similar Potency | |
| Luteolin | Rat | Markedly Selective |
Experimental Protocol: PathHunter® β-Arrestin Assay
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line or a similar system like HEK293 cells expressing the necessary components.
Materials and Reagents
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (or equivalent)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer
-
Test compounds (GPR35 agonists)
-
Reference agonist (e.g., Zaprinast)
-
Vehicle control (e.g., DMSO)
-
PathHunter® Detection Reagent Kit
-
White, solid-bottom 96-well or 384-well microplates
-
Standard plate reader with chemiluminescence detection capability
Experimental Workflow
Detailed Methodology
-
Cell Culture and Plating:
-
Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells and perform a cell count.
-
Seed the cells into white, solid-bottom 96-well or 384-well plates at an optimized density.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test and reference GPR35 agonists in an appropriate assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells.
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C. The optimal incubation time may vary for different GPCRs and should be determined empirically.
-
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop and stabilize.
-
Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis
-
Plot the raw data as relative light units (RLU) against the logarithm of the agonist concentration.
-
Normalize the data to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the pEC50 (the negative logarithm of the half-maximal effective concentration, EC50) and the maximum response (Emax).
Troubleshooting: High Background Signal
A common challenge in GPR35 β-arrestin assays is a high background signal, which can be attributed to the receptor's high constitutive activity, especially the GPR35b isoform.
Potential Causes:
-
Constitutive GPR35 Activity: GPR35 can recruit β-arrestin even in the absence of an agonist.
-
Receptor Overexpression: High expression levels can increase constitutive activity.
-
Suboptimal Assay Conditions: Cell density, serum presence, and incubation time can all affect the background signal.
Optimization Strategies:
-
Optimize GPR35 Expression: If using a transient transfection system, titrate the amount of GPR35 plasmid to find an optimal expression level with a good signal-to-background ratio.
-
Optimize Cell Density: Perform a cell titration experiment to find the cell number per well that provides a robust assay window.
-
Serum Starvation: Test the effect of serum-starving the cells for various durations (e.g., 2-24 hours) before adding the agonist, as serum components can sometimes activate GPCRs.
Conclusion
The β-arrestin recruitment assay is a highly effective method for studying the pharmacology of GPR35. It offers a direct and quantitative measure of receptor activation, making it an invaluable tool for the discovery and characterization of novel GPR35 agonists and antagonists. Technologies like the PathHunter® assay provide a streamlined and robust platform for performing these assays in a high-throughput format, significantly aiding drug discovery efforts targeting this important receptor.
References
Application Note: Measuring ERK1/2 Phosphorylation upon GPR35 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and metabolic disorders.[1] The modulation of GPR35 activity by endogenous and synthetic ligands influences intracellular signaling cascades, a key one being the mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The phosphorylation of ERK1/2 is a critical cellular event that regulates processes such as proliferation, differentiation, and survival.[1] Consequently, the measurement of GPR35-mediated ERK1/2 phosphorylation serves as a robust and reliable indicator of receptor activation and is a crucial tool for the screening and characterization of novel GPR35 agonists and antagonists.[1]
GPR35 Signaling to ERK1/2
The activation of GPR35 can lead to the phosphorylation of ERK1/2 through both G protein-dependent and β-arrestin-mediated pathways. GPR35 has been shown to couple predominantly with Gαi/o and Gα12/13 proteins.[1] The Gαi/o pathway can modulate adenylyl cyclase activity, which in turn can influence the MAPK/ERK pathway. Furthermore, upon agonist binding, GPR35 can recruit β-arrestins, which act as scaffolding proteins, bringing components of the MAPK cascade into close proximity and thereby facilitating the activation of ERK1/2. GPR35 can also interact with the Na/K-ATPase, which can activate Src, a kinase that can in turn lead to ERK activation.
References
Application Notes and Protocols for Dynamic Mass Redistribution (DMR) Assay Targeting GPR35
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, making it a compelling therapeutic target for inflammatory diseases, metabolic disorders, and certain cancers. Dynamic Mass Redistribution (DMR) technology offers a powerful label-free, whole-cell approach to study GPR35 signaling in a native or recombinant cellular environment. This technology measures the integrated cellular response to ligand binding by detecting minute changes in the local refractive index at the bottom of a biosensor-containing microplate. These changes reflect the redistribution of cellular mass—such as protein translocation, cytoskeletal rearrangement, and receptor internalization—that occurs upon receptor activation. This document provides detailed application notes and protocols for performing DMR assays to characterize GPR35 agonists and antagonists.
Principle of the DMR Assay
The Corning® Epic® system, a resonant waveguide grating (RWG) biosensor-based instrument, is commonly used for DMR assays.[1][2] Adherent cells are cultured on the biosensor surface within a microplate. When a ligand activates GPR35, it initiates a cascade of intracellular signaling events.[3] This leads to a dynamic redistribution of cellular components within the ~150 nm detection zone of the biosensor.[4][] The resulting change in the refractive index is measured in real-time as a shift in the resonant wavelength of light, reported in picometers (pm). This holistic, integrated readout provides a phenotypic signature of receptor activation, enabling the characterization of ligand pharmacology, including potency and efficacy, without the need for labels or reporter constructs.
GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin pathways.
-
Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway can influence cell shape and motility through the activation of RhoA.
-
β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestins, leading to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.
The integrated nature of the DMR assay captures the net effect of these complex signaling events.
Figure 1: GPR35 Signaling Pathways Leading to a DMR Signal.
Data Presentation
The following tables summarize the pharmacological data for known GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format and cell line used.
Table 1: Potency of GPR35 Agonists
| Compound | Species | Assay Type | Cell Line | Potency (EC50/pEC50) | Reference |
| Zaprinast | Human | Tango (β-Arrestin) | U2OS | EC50 = 5.0 ± 0.4 µM | |
| Pamoic Acid | Human | Tango (β-Arrestin) | U2OS | EC50 = 9.4 ± 0.7 µM | |
| Ellagic Acid | Human | DMR | HT-29 | EC50 = 0.11 ± 0.02 µM | |
| Compound 50 | Human | DMR | HT-29 | EC50 = 5.8 nM | |
| YE120 | Human | DMR | HT-29 | More potent than Zaprinast | |
| D-luciferin | Human | DMR | HT-29 | Partial agonist |
Table 2: Potency of GPR35 Antagonists
| Compound | Species | Assay Type | Cell Line | Potency (IC50/Ki) | Reference |
| ML-145 | Human | Not specified | Not specified | IC50 = 20.1 nM | |
| CID-2745687 | Human | DMR | HT-29 | IC50 = 0.2 µM | |
| CID-2745687 | Human | ERK1/2 Phosphorylation | Not specified | Ki = 18 nM | |
| CID-2745687 | Human | β-Arrestin-2 Interaction | HEK293 | pIC50 = 6.70 ± 0.09 |
Note: ML-145 and CID-2745687 are highly selective for human GPR35 and show significantly reduced or no activity at rodent orthologs.
Experimental Protocols
The following are detailed protocols for performing DMR assays to characterize GPR35 agonists and antagonists.
Figure 2: General Experimental Workflow for a GPR35 DMR Assay.
Protocol 1: GPR35 Agonist Assay
Objective: To determine the potency (EC50) and efficacy of a test compound as a GPR35 agonist.
Materials:
-
HT-29 cells (endogenously expressing human GPR35) or a stable cell line overexpressing GPR35 (e.g., HEK293, CHO).
-
Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HEK293).
-
Corning® Epic® 384-well cell assay microplates.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (agonists) at various concentrations.
-
Corning® Epic® instrument or equivalent label-free detection system.
Procedure:
-
Cell Plating (Day 1):
-
Culture HT-29 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density to achieve 10,000-20,000 cells per well.
-
Dispense 40 µL of the cell suspension into each well of a 384-well biosensor microplate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Assay Preparation (Day 2):
-
Prepare serial dilutions of the test agonist in assay buffer at 2x the final desired concentration.
-
Gently wash the cell monolayer twice with 40 µL of pre-warmed assay buffer.
-
After the final wash, leave 20 µL of assay buffer in each well.
-
Place the microplate into the Epic® instrument and allow it to equilibrate for 1-2 hours at the desired assay temperature (e.g., 28-32°C).
-
-
DMR Measurement (Day 2):
-
Record a stable baseline DMR signal for 5-10 minutes.
-
Using the instrument's liquid handling system, add 20 µL of the 2x agonist solutions to the corresponding wells.
-
Immediately begin recording the DMR response for at least 30-60 minutes.
-
-
Data Analysis:
-
The instrument software will generate kinetic response curves (DMR signal in pm vs. time).
-
Determine the peak DMR response for each agonist concentration.
-
Plot the peak DMR response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Protocol 2: GPR35 Antagonist Assay
Objective: To determine the potency (IC50) of a test compound as a GPR35 antagonist.
Materials:
-
Same as Protocol 1.
-
A known GPR35 agonist (e.g., Zaprinast, Pamoic Acid).
-
Test compounds (antagonists) at various concentrations.
Procedure:
-
Cell Plating and Assay Preparation (Day 1 & 2):
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare serial dilutions of the test antagonist in assay buffer at 4x the final desired concentration.
-
Prepare the known GPR35 agonist at a 4x concentration corresponding to its EC80 value (determined from an agonist assay).
-
-
DMR Measurement (Day 2):
-
Record a stable baseline DMR signal for 5-10 minutes.
-
Add 10 µL of the 4x antagonist solutions to the wells and incubate for 15-30 minutes inside the instrument.
-
Following the pre-incubation, add 10 µL of the 4x agonist solution to all wells (except for no-agonist controls).
-
Immediately record the DMR response for at least 30-60 minutes.
-
-
Data Analysis:
-
Determine the peak DMR response in the presence of different concentrations of the antagonist.
-
Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
-
Conclusion
Dynamic Mass Redistribution assays provide a robust, sensitive, and physiologically relevant method for studying GPR35 pharmacology. The label-free and integrated nature of the readout allows for the characterization of agonists and antagonists in a manner that reflects the complex signaling biology of the receptor within a living cell. These protocols and application notes serve as a comprehensive guide for researchers to establish and utilize DMR technology for the discovery and development of novel GPR35-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of dynamic mass redistribution technology for pharmacological studies of recombinant and endogenously expressed g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GPR35 Agonist 5 in CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of GPR35 agonist 5 in a Chinese Hamster Ovary (CHO-K1) cell line model. This document includes detailed protocols for key functional assays, a summary of expected quantitative data for GPR35 agonists, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to GPR35 and CHO-K1 Cell Line
G protein-coupled receptor 35 (GPR35) is a receptor that has been implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] Its expression is prominent in immune and gastrointestinal tissues.[3] The CHO-K1 cell line is a widely used model in drug discovery and receptor signaling studies due to its robust growth characteristics and low endogenous expression of many G protein-coupled receptors (GPCRs), making it an ideal background for stably or transiently expressing a receptor of interest like GPR35.[4][5]
GPR35 Signaling Pathways
Activation of GPR35 can trigger multiple downstream signaling cascades. While it is known to couple to several G protein subtypes, including Gαi/o and Gα12/13, a common consequence of agonist binding is the modulation of intracellular second messengers and protein phosphorylation cascades. Key signaling pathways include:
-
Calcium Mobilization: GPR35 activation can lead to an increase in intracellular calcium concentration ([Ca2+]), often through Gq-like signaling pathways.
-
MAPK/ERK Pathway: Agonist stimulation of GPR35 can induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway that regulates cellular processes like proliferation and differentiation.
-
β-Arrestin Recruitment: Like many GPCRs, GPR35 can recruit β-arrestins upon activation, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling.
-
cAMP Modulation: Depending on the G protein subtype it couples to in a particular cellular context, GPR35 activation can lead to either an increase (via Gαs) or a decrease (via Gαi/o) in intracellular cyclic adenosine monophosphate (cAMP) levels.
Below is a diagram illustrating the primary signaling pathways associated with GPR35 activation.
Caption: GPR35 Signaling Pathways.
Quantitative Data Summary for GPR35 Agonists
The following table summarizes the potency (EC50) and efficacy of various known GPR35 agonists from the literature. This data can serve as a reference for characterizing "this compound". Note that potency can vary depending on the assay and cell line used.
| Agonist | Species | Assay Type | Cell Line | EC50 | Efficacy | Reference |
| 5-HIAA | Human | Chemotaxis | WEHI-231 (GPR35 transfected) | Micromolar range | - | |
| Zaprinast | Human | β-arrestin-2 interaction | HEK293T | ~1 µM | Partial Agonist | |
| Pamoate | Human | G protein activation | Flp-In TREx 293 | 8.44 ± 0.13 (pEC50) | Full Agonist | |
| Ellagic Acid | Human | DMR | HT-29 | 0.11 ± 0.02 µM | - | |
| Ellagic Acid | Human | Tango (β-Arrestin) | Engineered cells | 2.96 ± 0.21 µM | - | |
| Compound 4b | Human | - | - | 76.0 nM | - | |
| Compound 4b | Mouse | - | - | 63.7 nM | - | |
| Compound 85 | Human | β-arrestin recruitment | - | 12.1 nM | - | |
| Compound 90 | Human | β-arrestin recruitment | - | 11.1 nM | - |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound in CHO-K1 cells stably expressing GPR35 are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Calcium Mobilization Workflow.
Materials:
-
GPR35-expressing CHO-K1 cells
-
Black, clear-bottom 96-well or 384-well plates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed GPR35-CHO-K1 cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells gently with pre-warmed assay buffer.
-
Prepare the dye loading solution according to the manufacturer's instructions, often including the calcium-sensitive dye and probenecid in the assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Allow the plate to equilibrate to the reading temperature (typically 37°C).
-
Monitor baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the instrument's injector to add the this compound dilutions to the wells.
-
Immediately and continuously record the fluorescence signal for a set period (e.g., 60-180 seconds) to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the agonist.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol measures the phosphorylation of ERK1/2 as a downstream marker of GPR35 activation.
Caption: ERK1/2 Phosphorylation Workflow.
Materials:
-
GPR35-expressing CHO-K1 cells
-
6-well plates
-
Culture medium and serum-free medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Seed GPR35-CHO-K1 cells in 6-well plates and grow to 80-90% confluency.
-
Aspirate the growth medium and replace it with serum-free medium. Incubate for 18-24 hours to reduce basal ERK phosphorylation.
-
-
Ligand Stimulation:
-
Prepare dilutions of this compound in serum-free medium.
-
Treat the serum-starved cells with the agonist for a predetermined optimal time (typically 3-10 minutes at 37°C). Include a vehicle control.
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data to visualize the effect of the agonist.
-
Protocol 3: cAMP Assay
This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gαi coupling.
Materials:
-
GPR35-expressing CHO-K1 cells
-
White 96-well or 384-well plates
-
Culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Preparation: Harvest GPR35-CHO-K1 cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Agonist Incubation:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Forskolin Stimulation: Add a concentration of forskolin that gives a submaximal stimulation of cAMP production (e.g., EC80) to all wells (except for the negative control).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure the cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Calculate the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP response.
-
By following these protocols, researchers can effectively characterize the pharmacological properties of this compound and elucidate its mechanism of action in a CHO-K1 cellular model.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 - Wikipedia [en.wikipedia.org]
- 4. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Determining the Solubility of GPR35 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][2] The development of potent and selective GPR35 agonists is a key objective for researchers. A critical physicochemical property that dictates the success of a compound in both in vitro and in vivo settings is its aqueous solubility. Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and result in poor bioavailability.[3][4]
These application notes provide a detailed experimental protocol for determining the aqueous solubility of a novel GPR35 agonist, designated "Agonist 5." The protocols described herein are designed to be performed in a typical research laboratory setting and are adaptable for both early-stage discovery and lead optimization phases.
GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13, which in turn modulate various downstream signaling cascades. GPR35 activation can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can initiate G protein-independent signaling. Understanding these pathways is crucial for the design and interpretation of functional assays that are often run in parallel with solubility studies.
Experimental Protocols
The solubility of a compound can be assessed using two main types of assays: kinetic and thermodynamic. Kinetic solubility is often determined in early drug discovery as a high-throughput method, while thermodynamic solubility provides a more accurate measure of a compound's solubility at equilibrium and is crucial for later-stage development.
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol outlines a method to determine the kinetic solubility of "Agonist 5" in an aqueous buffer using a plate-based nephelometric (turbidimetric) approach. This method measures the light scattering caused by the precipitation of the compound.
Materials:
-
GPR35 Agonist 5
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Microplate reader with nephelometry or turbidity reading capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: Add 2 µL of each DMSO concentration of "Agonist 5" to wells of a new 96-well plate containing 98 µL of PBS (pH 7.4). This results in a final DMSO concentration of 2%. Prepare a blank well with 2 µL of DMSO and 98 µL of PBS.
-
Incubation: Cover the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the blank.
Protocol 2: Thermodynamic Solubility Assay by "Shake-Flask" Method
The shake-flask method is a gold-standard technique to determine the equilibrium solubility of a compound. This protocol is a miniaturized version suitable for a research setting.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
1.5 mL microcentrifuge tubes
-
Thermomixer or incubator shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
0.22 µm syringe filters
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a microcentrifuge tube containing 1 mL of PBS (pH 7.4). The excess solid should be visible.
-
Equilibration: Incubate the tubes in a thermomixer or incubator shaker at 25°C for 24 hours to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard curve of this compound in a 50:50 mixture of PBS and ACN.
-
Dilute the filtered supernatant with an equal volume of ACN.
-
Analyze the diluted sample and standards by HPLC-UV to determine the concentration of the dissolved agonist.
-
-
Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility of this compound.
Data Presentation
Quantitative data from solubility experiments should be clearly organized to allow for easy comparison and interpretation.
Table 1: Kinetic Solubility of this compound
| Compound | Solvent System | Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (µM) |
| Agonist 5 | PBS (pH 7.4), 2% DMSO | 2 | 25 | [Insert Value] |
| Control Cpd | PBS (pH 7.4), 2% DMSO | 2 | 25 | [Insert Value] |
Table 2: Thermodynamic Solubility of this compound
| Compound | Solvent System | Incubation Time (hours) | Temperature (°C) | Thermodynamic Solubility (µM) |
| Agonist 5 | PBS (pH 7.4) | 24 | 25 | [Insert Value] |
| Control Cpd | PBS (pH 7.4) | 24 | 25 | [Insert Value] |
Table 3: Comparative Data for Known GPR35 Agonists
| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |
| Zaprinast | Intracellular Ca2+ mobilization | Rat | EC50 = 16 nM | |
| Zaprinast | Intracellular Ca2+ mobilization | Human | EC50 = 840 nM | |
| Pamoic acid | β-arrestin2 recruitment | Human | EC50 = 79 nM | |
| Pamoic acid | ERK1/2 activation | Human | EC50 = 65 nM |
Conclusion
Determining the aqueous solubility of novel compounds like this compound is a fundamental step in the drug discovery process. The protocols provided here offer robust methods for assessing both kinetic and thermodynamic solubility. The choice of assay will depend on the stage of the research, with kinetic assays being more suitable for high-throughput screening and thermodynamic assays providing more definitive data for lead optimization. Accurate solubility data is essential for the reliable interpretation of biological data and for making informed decisions in the progression of drug candidates.
References
Application Notes and Protocols for Investigating the Role of GPR35 in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Role of GPR35 in Wound Healing
The G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex, target in the field of tissue repair and wound healing. While the intuitive approach for a therapeutic target is often agonism to promote a desired physiological process, recent evidence strongly suggests that the role of GPR35 in wound healing is context-dependent, with a significant body of research pointing towards the inhibition of GPR35 as a pro-healing strategy, particularly in diabetic wounds.[1][2][3] Conversely, some studies indicate that GPR35 agonism may be beneficial in specific contexts, such as in the gastrointestinal tract.[4]
This document provides detailed application notes and protocols for researchers investigating the modulation of GPR35 in wound healing models. It will cover methodologies for studying both the pro-healing effects of GPR35 inhibition in diabetic skin wounds and the potential pro-repair effects of GPR35 agonism in epithelial tissues.
Part 1: GPR35 Inhibition as a Pro-Healing Strategy in Diabetic Wounds
Recent studies have identified GPR35 as a negative regulator of angiogenesis in endothelial cells, a critical process for effective wound healing.[1] In hyperglycemic conditions, GPR35 activity is enhanced, contributing to the impaired migration and tube formation of endothelial cells. The inhibition of GPR35, either through genetic knockout or topical siRNA application, has been shown to rescue these functions and accelerate wound closure in diabetic mouse models.
Signaling Pathway: GPR35-OXSR1-SMAD1/5 Axis
In endothelial cells, GPR35 activation suppresses the nuclear translocation of Oxidative Stress Responsive Kinase 1 (OXSR1). This prevents OXSR1 from activating SMAD1/5, which in turn inhibits the transcription of crucial angiogenic factors. Therefore, inhibiting GPR35 relieves this suppression, promoting angiogenesis and wound healing.
Quantitative Data: Effects of GPR35 Inhibition on Wound Healing
The following tables summarize the key quantitative findings from studies investigating GPR35 inhibition in diabetic wound models.
Table 1: In Vivo Effects of GPR35 siRNA Treatment on Diabetic Wound Healing in db/db Mice
| Parameter | Control (Scrambled siRNA) | GPR35 siRNA Treatment | Reference |
| Wound Closure Rate | Delayed | Significantly Accelerated | |
| Angiogenesis (Vessel Density) | Reduced | Increased | |
| Dermal Layer Thickness | Reduced | Increased | |
| Collagen Deposition | Poor | Improved |
Table 2: In Vitro Effects of GPR35 Inhibition on Endothelial Cell Function
| Assay | High Glucose Condition | GPR35 Inhibition | Reference |
| Cell Migration | Impaired | Rescued / Increased | |
| Tube Formation | Impaired | Rescued / Increased | |
| OXSR1 Nuclear Translocation | Suppressed | Increased | |
| Angiogenic Factor Transcription | Reduced | Increased |
Experimental Protocols
The following protocols are based on methodologies described in the literature for studying GPR35 inhibition in wound healing.
Protocol 1: In Vivo Full-Thickness Cutaneous Wound Healing Model in Diabetic (db/db) Mice
-
Animal Model: Use genetically diabetic male db/db mice (BKS.Cg-m +/+ Leprdb/J) and their lean littermates (db/+) as controls, aged 8-12 weeks.
-
Anesthesia: Anesthetize mice using an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation.
-
Wound Creation:
-
Shave the dorsal skin and clean with an antiseptic solution (e.g., 70% ethanol, povidone-iodine).
-
Create a full-thickness wound (e.g., 6-7 mm diameter) on the mid-dorsum using a sterile biopsy punch.
-
-
Treatment Application (Topical siRNA):
-
Prepare a solution of GPR35 siRNA or scrambled control siRNA (e.g., 1 µmol/L).
-
Topically apply the siRNA solution directly onto the wound bed immediately after injury and every other day thereafter.
-
-
Wound Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14, 20) with a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ). Wound closure is expressed as a percentage of the original wound area.
-
-
Tissue Collection: At the end of the experiment, euthanize the mice and harvest the entire wound, including a 2-3 mm margin of surrounding skin, for histological or molecular analysis.
Protocol 2: In Vitro Endothelial Cell Migration (Scratch) Assay
-
Cell Culture: Culture human dermal microvascular endothelial cells (HDMECs) in appropriate media until they form a confluent monolayer in a multi-well plate (e.g., 12-well plate).
-
Creating the "Scratch":
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the well with sterile PBS to remove detached cells.
-
-
Treatment: Replace the PBS with fresh culture medium containing the treatment condition (e.g., high glucose, GPR35 inhibitor/siRNA).
-
Imaging:
-
Immediately after the scratch, capture images of the gap at designated locations using a phase-contrast microscope (Time 0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Analysis: Measure the width of the cell-free gap at each time point. The rate of cell migration can be quantified by the change in gap width over time.
Protocol 3: In Vitro Endothelial Tube Formation Assay
-
Matrigel Coating:
-
Thaw growth factor-reduced Matrigel on ice at 4°C overnight.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel (e.g., 50 µL).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Prepare a suspension of endothelial cells (e.g., 1 x 10^5 cells/mL) in media containing the desired treatments (e.g., high glucose, GPR35 inhibitor).
-
Seed the cells onto the solidified Matrigel (e.g., 100 µL per well).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of capillary-like tube structures using a microscope.
-
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analysis plugin.
Protocol 4: Immunohistochemistry (IHC) for Angiogenesis (CD31)
-
Tissue Preparation:
-
Fix harvested wound tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Dehydrate, clear, and mount the slides. Capture images and quantify the number or area of CD31-positive blood vessels within the wound bed to assess angiogenesis.
Part 2: GPR35 Agonism in Epithelial Wound Repair
While GPR35 inhibition is beneficial in diabetic skin wounds, some studies suggest a pro-healing role for GPR35 agonists in other contexts, such as in intestinal epithelial cells. Agonists like pamoic acid and zaprinast have been shown to promote the migration of colon epithelial cells, a process essential for repairing the gut lining.
Signaling Pathway: GPR35-β-arrestin-ERK1/2 Axis
In this context, GPR35 activation by an agonist leads to the recruitment of β-arrestin 2. β-arrestin acts as a scaffold protein, leading to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then promote gene expression programs that enhance cell migration and proliferation, thereby accelerating wound repair.
Experimental Protocols
To study the effects of GPR35 agonists on epithelial wound healing, the in vitro scratch assay (Protocol 2) can be adapted for use with epithelial cell lines (e.g., mouse colon epithelial cells). The primary modification would be the treatment conditions, where various concentrations of GPR35 agonists (e.g., pamoic acid, zaprinast) would be added to the culture medium. Western blotting for phosphorylated ERK1/2 would be a key downstream readout to confirm pathway activation.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the role of GPR35 modulation in wound healing.
Conclusion
The role of GPR35 in wound healing is multifaceted and highly dependent on the cellular and pathological context. In diabetic skin wounds, inhibiting GPR35 to enhance angiogenesis presents a promising therapeutic avenue. Conversely, in epithelial tissues like the colon, GPR35 agonism may promote repair. The protocols and data presented here provide a framework for researchers to further elucidate the complex roles of this receptor and to evaluate the therapeutic potential of GPR35 modulators in various wound healing models. Careful selection of the appropriate model and experimental readouts is crucial for advancing our understanding of GPR35 biology and its application in regenerative medicine.
References
Application Notes and Protocols for High-Throughput Screening of GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic disorders, and pain.[1][2] The identification and characterization of novel agonists for GPR35 are crucial for advancing our understanding of its biological functions and for the development of new therapeutics. High-throughput screening (HTS) offers a robust platform for the rapid discovery of such molecules from large compound libraries.[1]
GPR35 Signaling Pathways
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13.[1] Agonist binding can also trigger the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can initiate G protein-independent signaling. Understanding these pathways is critical for designing and interpreting HTS assays.
High-Throughput Screening Assays for GPR35 Agonists
A variety of HTS-compatible assays can be employed to identify and characterize novel GPR35 agonists. The choice of assay depends on the specific signaling pathway of interest, the desired screening format, and available resources.
β-Arrestin Recruitment Assays
These assays are robust for GPR35 and well-suited for HTS, measuring the interaction between GPR35 and β-arrestin upon agonist stimulation. They are often performed in a homogeneous format, making them amenable to automation.
This assay utilizes a proprietary enzyme fragment complementation technology to detect the GPR35/β-arrestin interaction.
Experimental Protocol: PathHunter® β-Arrestin Assay
-
Cell Plating: Culture PathHunter® GPR35 CHO-K1 β-Arrestin cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent. Dispense 10,000 cells per well into a 384-well white, clear-bottom plate.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of the compound dilutions to the cell plate and incubate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a standard plate reader.
This assay utilizes a protease-tagged GPCR and a transcription factor-protease substrate fusion protein to quantify receptor-β-arrestin interaction via a reporter gene.
Experimental Protocol: Tango™ GPR35-bla U2OS Assay
-
Cell Plating: Culture Tango™ GPR35-bla U2OS cells as recommended. Harvest and resuspend cells in assay medium to a density of 312,500 cells/mL. Dispense 32 µL of the cell suspension (10,000 cells) into each well of a 384-well, black-wall, clear-bottom plate. Incubate for 16-20 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Prepare 5X stocks of test compounds in Assay Medium containing 0.5% DMSO. Add 8 µL of the 5X compound stocks to the respective wells. Incubate the plate for 5 hours in a humidified 37°C, 5% CO₂ incubator.
-
Substrate Loading and Incubation: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions. Add 8 µL of the substrate mixture to each well. Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the fluorescence emission at 460 nm and 530 nm with excitation at 409 nm using a fluorescence plate reader. The ratio of blue (460 nm) to green (530 nm) fluorescence is calculated to determine agonist activity.
G Protein Activation Assays
These assays directly measure the activation of G proteins upon agonist binding to GPR35.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare membranes from cells recombinantly expressing GPR35.
-
Assay Procedure: In a 96-well plate, add in the following order: assay buffer, test compounds at various concentrations, and cell membranes (5-20 µg protein/well).
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Detection: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters, and measure the bound radioactivity using a scintillation counter.
Second Messenger-Based Functional Assays
These assays measure the downstream consequences of G protein activation, such as changes in intracellular calcium levels.
GPR35 can be engineered to couple to promiscuous Gα proteins (e.g., Gαq) to elicit a robust intracellular calcium release upon agonist stimulation, which is detected using calcium-sensitive fluorescent dyes.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Plating: Use a cell line stably co-expressing GPR35 and a promiscuous G protein (e.g., CHO-Gαq16-GPR35). Plate cells in black-walled, clear-bottom 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer. Remove the culture medium and add the dye loading buffer. Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature.
-
Compound Addition and Signal Detection: Prepare compound plates with test compounds at the desired concentrations. Use an automated fluorescence plate reader with integrated liquid handling (e.g., FLIPR or FlexStation) to add the compounds to the cell plate and simultaneously measure the fluorescence kinetics (Excitation: 485 nm, Emission: 525 nm).
Data Presentation and Analysis
Quantitative data from HTS assays should be analyzed to determine key parameters such as the half-maximal effective concentration (EC₅₀) and the quality of the assay (Z'-factor).
Table 1: Representative EC₅₀ Values of GPR35 Agonists in Various HTS Assays
| Agonist | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Pamoic Acid | β-Arrestin Recruitment | CHO-K1 | 79 | |
| Zaprinast | β-Arrestin Recruitment (rat GPR35) | CHO-K1 | ~80 | |
| Zaprinast | β-Arrestin Recruitment (human GPR35) | CHO-K1 | ~4,000 | |
| Lodoxamide | β-Arrestin Recruitment | HEK293 | ~10 | |
| Bufrolin | β-Arrestin Recruitment | HEK293 | ~3 | |
| YE120 | β-Arrestin Recruitment | U2OS | 32.5 | |
| Ellagic Acid | DMR | HT-29 | 110 | |
| Ellagic Acid | Tango β-Arrestin | U2OS | 2,960 | |
| Compound 4b | GPR35 Activation | Not Specified | 76.0 (human), 63.7 (mouse), 77.8 (rat) | |
| GPR35 agonist 1 (compound 50) | Not Specified | Not Specified | 5.8 | |
| GPR35 agonist 2 (compound 11) | β-Arrestin Recruitment | Not Specified | 26 | |
| GPR35 agonist 2 (compound 11) | Ca²⁺ Release | Not Specified | 3.2 |
Note: EC₅₀ values are highly dependent on the assay system and cell line used. The data presented are for comparative purposes.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for establishing robust high-throughput screening campaigns to identify and characterize novel GPR35 agonists. The selection of a specific assay will depend on the research goals and available instrumentation. β-arrestin recruitment assays, such as PathHunter® and Tango™, offer reliable and easily automated platforms for primary screening. Hits identified from these screens can be further validated and characterized using G protein-dependent and second messenger assays to build a comprehensive pharmacological profile. This systematic approach will facilitate the discovery of new chemical probes to explore GPR35 biology and the development of potential therapeutics targeting this receptor.
References
Determining GPR35 Agonist Potency: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2][3] Its role in these diverse conditions has made it an attractive therapeutic target. GPR35 activation by an agonist initiates a cascade of intracellular events through two primary signaling arms: G protein-dependent pathways and β-arrestin-dependent pathways.[4] Upon agonist binding, GPR35 can couple to several G protein subtypes, including Gα13, which leads to the activation of the RhoA signaling cascade.[1] Additionally, agonist binding can trigger the recruitment of β-arrestin, a key protein in receptor desensitization, internalization, and G protein-independent signaling.
The potency of a GPR35 agonist is a critical parameter in drug development, quantifying the concentration of the compound required to elicit a half-maximal response. This application note provides detailed protocols for several common cell-based assays used to determine the potency of GPR35 agonists, including β-arrestin recruitment assays, calcium mobilization assays, and cAMP assays.
GPR35 Signaling Pathways
Understanding the signaling pathways activated by GPR35 is fundamental to designing and interpreting agonist potency assays. The primary signaling cascades initiated by GPR35 activation are depicted below.
Data Presentation: GPR35 Agonist Potency
The following table summarizes the in vitro potency of several known GPR35 agonists across different cell-based assays and species. Potency is expressed as EC50 (the molar concentration that produces 50% of the maximal response) or pEC50 (-log(EC50)).
| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |
| Zaprinast | β-Arrestin Recruitment | Human | pEC50 = 5.1 | |
| β-Arrestin Recruitment | Rat | pEC50 = 6.8 | ||
| Calcium Mobilization (Aequorin) | Human | 39 µM | ||
| Calcium Mobilization (Aequorin) | Rat | 7 µM | ||
| Calcium Mobilization | Human | 840 nM | ||
| Pamoic Acid | β-Arrestin Recruitment | Human | pEC50 = 8.44 ± 0.13 | |
| Ellagic Acid | Dynamic Mass Redistribution (DMR) | Human | 0.11 ± 0.02 µM | |
| Tango (β-Arrestin) | Human | 2.96 ± 0.21 µM | ||
| Compound 50 | Dynamic Mass Redistribution (DMR) | Human | 5.8 nM | |
| TC-G 1001 | β-Arrestin Recruitment | Human | pEC50 = 7.59 (26 nM) | |
| Calcium Mobilization (Gαq-i5 Chimera) | Human | pEC50 = 8.36 (3.2 nM) | ||
| Lodoxamide | β-Arrestin Recruitment | Human | Potent Agonist | |
| β-Arrestin Recruitment | Rat | Equipotent to Human | ||
| β-Arrestin Recruitment | Mouse | >100-fold lower potency than human | ||
| Kynurenic Acid | β-Arrestin-2 Interaction | Human | Low Potency | |
| β-Arrestin-2 Interaction | Rat | Substantially more potent than human |
Experimental Protocols
β-Arrestin Recruitment Assays
β-arrestin recruitment assays are robust methods for directly measuring GPR35 activation. Upon agonist binding, β-arrestin is recruited to the receptor, an interaction that can be quantified using various technologies such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or reporter gene assays.
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line, which utilizes EFC technology.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (GPR35 agonists)
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate the plate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Compound Addition: Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.
Calcium Mobilization Assays
GPR35 can couple to Gαq or utilize chimeric G proteins to induce an increase in intracellular calcium upon activation. This change in calcium concentration can be measured using calcium-sensitive fluorescent dyes.
This protocol is a general procedure for measuring GPR35-mediated calcium mobilization.
Materials:
-
HEK293 or CHO cells expressing GPR35 (and a chimeric G protein like Gαq-i5 if necessary)
-
Culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Physiological buffer (e.g., HBSS)
-
Test compounds (GPR35 agonists)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the cells into 384-well black, clear-bottom assay plates and incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of test compounds in the same physiological buffer.
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for a short period (10-20 seconds).
-
Add the compound dilutions to the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. Normalize the data and fit concentration-response curves to determine EC50 values.
cAMP Assays
GPR35 can also couple to Gαi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
This protocol is a general procedure for measuring the inhibition of cAMP production by GPR35 agonists.
Materials:
-
CHO-K1 cells stably expressing GPR35
-
Culture medium
-
Forskolin
-
Test compounds (GPR35 agonists)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white, low-volume assay plates
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of the test compounds.
-
Prepare a solution of forskolin (at a concentration that gives a sub-maximal stimulation of cAMP, e.g., EC80).
-
Add the test compounds to the cells, followed by the addition of forskolin.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to the wells.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two fluorescence signals and normalize the data. Fit the concentration-response curves to determine the IC50 values for the inhibition of cAMP production.
Conclusion
The choice of assay for determining GPR35 agonist potency depends on several factors, including the specific signaling pathway of interest, available instrumentation, and desired throughput. β-arrestin recruitment assays are generally robust and high-throughput friendly. Calcium mobilization assays provide a direct measure of Gq or chimeric G protein coupling. cAMP assays are suitable for investigating Gi/o-mediated signaling. By employing these detailed protocols, researchers can accurately characterize the potency of novel GPR35 agonists, a critical step in the development of new therapeutics targeting this important receptor.
References
Application Notes and Protocols for Studying GPR35-Mediated Gα13 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor 35 (GPR35) is a receptor that has gained significant interest as a therapeutic target for a variety of diseases, including inflammatory bowel disease and certain cancers.[1][2] GPR35 activation initiates a complex network of intracellular signaling cascades, primarily coupling to Gα12/13 and Gαi/o G proteins, and also engaging the β-arrestin pathway.[1][3] The activation of the Gα12/13 pathway by GPR35 agonists leads to the activation of RhoA, a small GTPase that plays a critical role in cytoskeleton organization and cell migration.[1] This document provides detailed application notes and protocols for studying GPR35-mediated Gα13 signaling using a representative agonist.
Data Presentation: Potency of GPR35 Agonists
The potency and efficacy of GPR35 agonists can vary significantly depending on the chemical scaffold, the species ortholog of the receptor, and the assay format used for characterization. The following table summarizes the potency of several known GPR35 agonists from various studies.
| Agonist | Species | Assay Type | EC50 (µM) | Reference |
| Zaprinast | Human | β-arrestin recruitment | - | |
| Zaprinast | Rat | β-arrestin recruitment | More potent than at human | |
| Kynurenic acid | Human | β-arrestin recruitment | Low potency | |
| Pamoic acid | Human | β-arrestin recruitment | - | |
| Lodoxamide | Human | β-arrestin recruitment | Potent | |
| Lodoxamide | Mouse | β-arrestin recruitment | >100-fold lower potency than human | |
| Ellagic Acid | Human | DMR | 0.11 | |
| Ellagic Acid | Human | Tango (β-Arrestin) | 2.96 | |
| YE120 | Human | DMR | More potent than Zaprinast | |
| GPR35 agonist 1 (compound 50) | - | - | 0.0058 | |
| GPR35 agonist 2 (compound 11) | - | β-arrestin | 0.026 | |
| GPR35 agonist 2 (compound 11) | - | Ca2+ release | 0.0032 |
Experimental Protocols
Gα13 Activation Assay using BRET
This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to directly measure the activation of Gα13 by a GPR35 agonist.
Materials:
-
HEK293 cells
-
Expression vectors for human GPR35a, Gα13, and a BRET sensor construct (e.g., Gα13 linked to a BRET pair)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
GPR35 agonist
-
Multi-well plates (white, clear-bottom)
-
Luminometer capable of measuring dual wavelengths
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with expression vectors for GPR35a, Gα13, and the BRET sensor using a suitable transfection reagent.
-
Plate the transfected cells into white, clear-bottom 96-well plates.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the GPR35 agonist in assay buffer.
-
24-48 hours post-transfection, replace the culture medium with the agonist dilutions. Include a vehicle control.
-
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., for Renilla luciferase and YFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow for BRET Assay
Caption: Workflow for GPR35-Gα13 BRET Assay.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation.
Materials:
-
PathHunter® GPR35-expressing cells (e.g., CHO-K1 or HEK293)
-
AssayComplete™ Cell Plating Reagent
-
Test compounds (GPR35 agonist)
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom assay plates
Protocol:
-
Cell Plating:
-
Harvest and resuspend PathHunter® cells in AssayComplete™ Cell Plating Reagent at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the GPR35 agonist in the appropriate assay buffer.
-
Add 5 µL of the compound dilutions to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
Experimental Workflow for PathHunter® Assay
Caption: Workflow for GPR35 β-Arrestin Recruitment Assay.
Signaling Pathways
GPR35-Gα13 Signaling Pathway
Activation of GPR35 by an agonist leads to the coupling with Gα12/13 proteins. This in turn activates RhoA, a key regulator of the actin cytoskeleton, influencing processes such as cell migration and proliferation.
Caption: GPR35-Gα13 Signaling Cascade.
GPR35-β-Arrestin Signaling Pathway
Upon agonist binding, GPR35 can also recruit β-arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, leading to anti-inflammatory effects through pathways like ERK1/2.
Caption: GPR35-β-Arrestin Signaling Pathway.
References
Protocol for GPR35 Internalization Assay: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for performing a GPR35 internalization assay. G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and metabolic disorders. Agonist-induced internalization of GPR35 is a critical step in the regulation of its signaling and represents a key functional readout for pharmacological studies. This guide offers step-by-step instructions for two robust methods to quantify GPR35 internalization: a cell surface ELISA and an immunofluorescence-based imaging assay. Additionally, it includes a summary of quantitative data for known GPR35 agonists and antagonists, as well as diagrams illustrating the signaling pathway and experimental workflows.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Upon agonist binding, GPCRs activate intracellular signaling pathways, primarily through G proteins and β-arrestins. A key regulatory mechanism for many GPCRs, including GPR35, is desensitization and internalization, which is often mediated by β-arrestin.[1] This process involves the translocation of the receptor from the plasma membrane to intracellular compartments, such as endosomes.[2]
Measuring receptor internalization is a direct way to assess the functional consequences of ligand binding and can be used to characterize the potency and efficacy of agonists, as well as the inhibitory effects of antagonists. The protocols described herein are designed for researchers in academic and industrial settings who are investigating GPR35 pharmacology and seeking to develop novel therapeutics targeting this receptor.
GPR35 Signaling and Internalization Pathway
Upon activation by an agonist, GPR35 undergoes a conformational change, leading to the recruitment and activation of intracellular signaling partners. While GPR35 can couple to various G proteins, its internalization is primarily driven by the recruitment of β-arrestin.[3] β-arrestin binding to the phosphorylated C-terminus of the activated receptor targets it for clathrin-mediated endocytosis.[4]
References
- 1. arigobio.com [arigobio.com]
- 2. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of GPCR internalization by single-molecule microscopy in living cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: GPR35 Knockout Cell Lines in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of G protein-coupled receptor 35 (GPR35) knockout (KO) cell lines in biomedical research and drug discovery. Detailed protocols for the generation and application of these cell lines are provided, along with a summary of key quantitative findings from published studies.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including immune response, inflammation, metabolism, and cancer.[1][2][3][4] GPR35 knockout cell lines are powerful tools for elucidating the receptor's function, dissecting its signaling pathways, and identifying novel therapeutic modulators.[1] By comparing wild-type (WT) and GPR35 KO cells, researchers can specifically attribute cellular phenotypes and signaling events to the presence or absence of the receptor, providing a clear and reliable system for investigation.
Applications of GPR35 Knockout Cell Lines
GPR35 knockout cell lines are invaluable for a range of research applications:
-
Target Validation: Confirming the role of GPR35 in specific biological processes by observing the phenotypic changes upon its deletion.
-
Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by GPR35. Studies have shown GPR35 couples to various G proteins, including Gαi/o and Gα12/13, to regulate intracellular signaling.
-
Drug Discovery and Screening: Serving as a crucial negative control in high-throughput screening assays to identify specific GPR35 agonists and antagonists.
-
Disease Modeling: Investigating the contribution of GPR35 to disease mechanisms, with implications for conditions like inflammatory bowel disease, cancer, and cardiovascular disorders.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing GPR35 knockout models, highlighting the impact of GPR35 deletion on various cellular functions.
Table 1: Effects of GPR35 Knockout on Endothelial Cell Function
| Parameter | Cell Type | Observation in GPR35 KO vs. WT | Fold Change / p-value |
| Cell Migration | Mouse Aortic Endothelial Cells (MAECs) | Significantly promoted | p = 0.035 |
| 3D Tube Formation | Mouse Aortic Endothelial Cells (MAECs) | Significantly promoted | p = 0.038 |
| Cell Proliferation | Mouse Aortic Endothelial Cells (MAECs) | Significantly promoted | p = 0.029 |
| eNOS Phosphorylation (Ser1177) | Mouse Aortic Endothelial Cells (MAECs) | Increased | p = 0.009 |
| Tetrahydrobiopterin (BH4) Levels | Mouse Aortic Endothelial Cells (MAECs) | Significantly increased | p = 0.009 |
| GCH1 Protein Level | Mouse Aortic Endothelial Cells (MAECs) | Elevated | p = 0.008 |
| GCH1 Protein Level | Human Aortic Endothelial Cells (HAECs) with GPR35 shRNA | Elevated | p = 0.002 |
Table 2: Effects of GPR35 Knockout on Colonic Epithelial Cells
| Parameter | Cell Type / Model | Observation in GPR35 KO vs. WT | Fold Change / p-value |
| IL-1β mRNA Expression (DSS-induced colitis) | Mouse Colon Mucosa | Significantly increased | - |
| CXCL1 mRNA Expression (DSS-induced colitis) | Mouse Colon Mucosa | Significantly increased | - |
| Zonula occludens-1 Protein Expression | Caco-2 cells with GPR35 siRNA | Decreased | - |
| E-cadherin Protein Expression | Caco-2 cells with GPR35 siRNA | Decreased | - |
| Claudin1 Protein Expression | Caco-2 cells with GPR35 siRNA | Decreased | - |
| GPR35 mRNA expression (CRISPR KO) | HT29/c1 clone 2AH5 | Reduced | p < 0.05 |
| E-cadherin cleavage (BFT-treated) | HT29/c1 clone 2AH5 | Reduced to 72% | - |
| IL-8 secretion (BFT-treated) | HT29/c1 clone 2AH5 | Significantly reduced | p < 0.05 |
Table 3: Effects of GPR35 Knockout on Bone Metabolism
| Parameter | Cell Type / Model | Observation in GPR35 KO vs. WT |
| Proliferation | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Suppressed |
| Osteogenesis | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Suppressed |
| β-catenin activity | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Reduced |
| Bone Mass | Sham-treated and ovariectomized mice | Deteriorated |
Experimental Protocols
Protocol 1: Generation of GPR35 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for generating GPR35 knockout cell lines using the CRISPR/Cas9 system, based on methodologies described for HT-29 and HepG2 cells.
Materials:
-
Wild-type cell line of interest (e.g., HT-29, HepG2, HEK293)
-
Lentiviral plasmid backbone (e.g., lentiCRISPR v2)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Culture medium and supplements
-
DNA extraction kit
-
PCR reagents and primers flanking the target region
-
Surveyor nuclease
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the GPR35 gene. Use online design tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Ligate the annealed gRNAs into a suitable CRISPR/Cas9 vector (e.g., lentiCRISPR v2).
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 24-48 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Target Cells:
-
Seed the target cells (e.g., HT-29) in a 96-well plate.
-
Infect the cells with the collected lentiviral particles. The multiplicity of infection (MOI) should be optimized for the specific cell line.
-
After 24-48 hours, replace the virus-containing medium with fresh medium.
-
-
Selection of Transduced Cells:
-
Select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expand the puromycin-resistant cells.
-
-
Single-Cell Cloning and Screening:
-
Dilute the puromycin-resistant cell pool to a concentration that allows for the isolation of single cells in individual wells of a 96-well plate.
-
Allow single cells to grow into colonies.
-
Expand the individual clones.
-
-
Genotype Verification:
-
Isolate genomic DNA from each expanded clone.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Screen for insertions/deletions (indels) using the Surveyor nuclease assay or by Sanger sequencing of the PCR products.
-
Confirm the complete knockout of GPR35 expression by Western blot or qPCR.
-
Protocol 2: Functional Analysis of GPR35 Knockout Cells - Cell Migration Assay
This protocol describes a scratch-wound assay to assess the impact of GPR35 knockout on cell migration.
Materials:
-
Wild-type and GPR35 KO cells
-
24-well plates
-
Pipette tips (p200)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with reduced serum
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed both WT and GPR35 KO cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a CO2 incubator.
-
-
Creating the "Wound":
-
Once the cells have reached confluence, create a scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Incubation and Imaging:
-
Replace the PBS with a fresh culture medium containing a reduced serum concentration to minimize cell proliferation.
-
Capture images of the scratch at time 0.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to time 0.
-
Compare the migration rate between WT and GPR35 KO cells.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: GPR35 signaling pathways implicated in various cellular responses.
Caption: Experimental workflow for GPR35 knockout and functional analysis.
Conclusion
GPR35 knockout cell lines represent a fundamental tool for advancing our understanding of this once-orphan receptor. They provide a specific and reliable platform for dissecting its role in health and disease, with significant potential to accelerate the discovery of novel therapeutics. The protocols and data presented here serve as a guide for researchers to effectively utilize these models in their investigations.
References
Application Notes and Protocols for GPR35 Tango β-Arrestin Translocation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[1] A critical step in the activation of GPR35 involves the recruitment of β-arrestin, a key protein in receptor desensitization, internalization, and G protein-independent signaling pathways. The Tango™ β-arrestin translocation assay is a powerful, high-throughput method to quantify this interaction, providing a robust readout of GPR35 activation.[2][3][4]
These application notes provide a comprehensive guide to utilizing the Tango assay for studying GPR35, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.
GPR35 Signaling and the Tango Assay Principle
Upon agonist binding, GPR35 undergoes a conformational change that facilitates the recruitment of β-arrestin. The Tango assay ingeniously co-opts this intracellular event to generate a quantifiable reporter signal. In this system, GPR35 is fused to a transcription factor, while β-arrestin is fused to a protease. The binding of an agonist to GPR35 brings the protease-tagged β-arrestin into close proximity with the receptor, leading to the cleavage and release of the transcription factor. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase or luciferase.[5]
GPR35 Signaling Pathway
Caption: GPR35 Tango Assay Signaling Pathway.
Quantitative Data Summary
The following table summarizes the potency of various known GPR35 agonists in β-arrestin recruitment assays, as reported in the literature. These values are typically expressed as pEC50 (the negative logarithm of the half-maximal effective concentration, EC50).
| Compound | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |
| Zaprinast | PathHunter® β-arrestin | CHO-K1 | 5.76 | 1738 | |
| Kynurenic Acid (KYNA) | PathHunter® β-arrestin | CHO-K1 | 3.89 | 128825 | |
| Amlexanox | PathHunter® β-arrestin | CHO-K1 | 5.42 | 3802 | |
| NPBA | PathHunter® β-arrestin | CHO-K1 | 5.07 | 8511 | |
| DNQX | PathHunter® β-arrestin | CHO-K1 | 5.58 | 2630 | |
| NBQX | PathHunter® β-arrestin | CHO-K1 | 5.95 | 1122 | |
| MANT-cGMP | PathHunter® β-arrestin | CHO-K1 | 5.70 | 1995 | |
| db-cGMP | PathHunter® β-arrestin | CHO-K1 | 4.55 | 28184 | |
| cGMP | PathHunter® β-arrestin | CHO-K1 | 3.88 | 131826 |
Note: pEC50 and EC50 values can vary depending on the specific assay conditions, cell line, and GPR35 ortholog (human, rat, etc.) used.
Experimental Protocols
This section provides a detailed protocol for performing a Tango β-arrestin translocation assay using Tango™ GPR35-bla U2OS cells.
Materials and Reagents
-
Tango™ GPR35-bla U2OS cells
-
Assay Medium: McCoy's 5A medium supplemented with 10% dialyzed FBS, NEAA, HEPES, and sodium pyruvate.
-
Growth Medium: McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Test compounds and reference agonist (e.g., Zaprinast)
-
DMSO
-
384-well black-wall, clear-bottom assay plates
-
LiveBLAzer™-FRET B/G Substrate
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating GPR35 Agonist 5 in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of a novel GPR35 agonist, designated here as "GPR35 agonist 5," in a dextran sulfate sodium (DSS)-induced colitis mouse model. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes based on current scientific literature.
Introduction to GPR35 and Colitis
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and gastrointestinal tissues.[1][2] Emerging evidence highlights its crucial role in modulating inflammatory responses, making it a promising therapeutic target for inflammatory bowel diseases (IBD), including ulcerative colitis.[2][3] Studies have shown that GPR35 activation can ameliorate colitis, suggesting that GPR35 agonists could be a viable therapeutic strategy.[4] The DSS-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis. In this model, DSS, a synthetic sulfated polysaccharide, is administered in drinking water and is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.
GPR35 Signaling in the Context of Colitis
Activation of GPR35 by an agonist can trigger multiple downstream signaling pathways that collectively contribute to anti-inflammatory and mucosal healing effects. Upon agonist binding, GPR35 can couple to different G proteins, such as Gαi/o and Gα12/13, as well as engage β-arrestin pathways. Key anti-inflammatory mechanisms include the inhibition of pro-inflammatory signaling pathways like NF-κB and the suppression of inflammatory cytokine production. Furthermore, GPR35 activation has been shown to promote intestinal epithelial cell migration and wound healing through pathways involving extracellular signal-regulated kinase (ERK) and fibronectin.
Caption: GPR35 Agonist Signaling Pathway in Colitis.
Experimental Design and Protocols
A typical study to evaluate "this compound" would involve inducing colitis in mice and then treating them with the agonist. The effectiveness of the treatment is assessed by monitoring clinical signs, and by post-mortem analysis of the colon.
Experimental Workflow
The general workflow for such an experiment is depicted below.
Caption: Experimental workflow for evaluating this compound.
Detailed Protocols
1. Animals
-
Species: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. DSS-Induced Colitis Protocol (Acute Model)
-
DSS Solution: Prepare a 2-3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. The optimal concentration may need to be titrated depending on the mouse strain and specific DSS batch.
-
Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice should receive regular drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
3. This compound Administration
-
Dosing: The dose and route of administration for "this compound" should be determined from prior pharmacokinetic and pharmacodynamic studies. Common routes include oral gavage or intraperitoneal injection.
-
Treatment Schedule: Administer the agonist daily, starting from the first day of DSS administration, until the end of the experiment. A vehicle control group (receiving the same formulation without the agonist) must be included.
4. Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the parameters in the table below. The DAI is a composite score reflecting the clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
-
Colon Length and Weight: At the end of the experiment, euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length and weight of the colon. In colitis, the colon is typically shorter and heavier due to inflammation and edema.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or qPCR.
Data Presentation and Expected Outcomes
The quantitative data should be summarized in tables to facilitate comparison between the different experimental groups. Below are examples of how to structure these tables with hypothetical data representing expected outcomes.
Table 1: Clinical Parameters
| Group | Final Body Weight Change (%) | Average DAI Score (Day 7) | Colon Length (cm) | Colon Weight (mg/cm) |
| Control | +2.5 ± 0.5 | 0.2 ± 0.1 | 8.5 ± 0.3 | 25 ± 2 |
| DSS + Vehicle | -15.2 ± 2.1 | 3.5 ± 0.4 | 5.8 ± 0.4 | 48 ± 5 |
| DSS + this compound | -7.8 ± 1.5 | 1.8 ± 0.3 | 7.2 ± 0.3 | 35 ± 3 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group. |
Table 2: Histological and Inflammatory Markers
| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control | 0.3 ± 0.1 | 1.2 ± 0.3 | 15 ± 4 | 10 ± 3 |
| DSS + Vehicle | 8.5 ± 0.7 | 15.6 ± 2.2 | 120 ± 15 | 95 ± 12 |
| DSS + this compound | 4.2 ± 0.5 | 7.8 ± 1.1 | 65 ± 8 | 50 ± 7 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group. |
Conclusion
The DSS-induced colitis mouse model is a robust tool for the preclinical evaluation of novel therapeutic agents like "this compound". Based on the known protective role of GPR35 in the gut, it is hypothesized that treatment with a GPR35 agonist will ameliorate the severity of DSS-induced colitis. This would be evidenced by reduced weight loss, lower DAI scores, preserved colon length, and decreased histological and inflammatory markers. These detailed protocols and expected outcomes provide a framework for researchers to effectively test the therapeutic potential of GPR35 agonists in the context of inflammatory bowel disease.
References
Application Notes: Assessing GPR35 Agonist 5 Activity in HT-29 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 35 (GPR35) is a receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2] It is notably expressed in gastrointestinal tissues and various immune cells.[3][4] The human colorectal adenocarcinoma cell line, HT-29, endogenously expresses GPR35, making it a valuable in vitro model for studying the receptor's function and for screening potential therapeutic compounds.[2]
This document provides detailed protocols for assessing the activity of "GPR35 agonist 5" (3,5-dinitro-bisphenol A), a weak GPR35 agonist, in HT-29 cells. The following sections describe the primary signaling pathways activated by GPR35 and provide a comprehensive experimental workflow, including step-by-step protocols for key functional assays: calcium mobilization, cAMP modulation, ERK phosphorylation, and receptor internalization.
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can activate multiple downstream signaling cascades. The primary pathways involve coupling to Gαq and the recruitment of β-arrestin. Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Concurrently, agonist binding can promote the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can act as a scaffold for other signaling proteins, including those in the Extracellular signal-regulated kinase (ERK) pathway.
Caption: GPR35 signaling upon agonist activation.
Experimental Workflow
The overall workflow for assessing the activity of this compound involves culturing HT-29 cells, treating them with the agonist across a range of concentrations, and subsequently performing various functional assays to measure downstream signaling events. Data from these assays are then analyzed to determine key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ).
Caption: Workflow for assessing GPR35 agonist activity.
Data Presentation
The following tables summarize hypothetical data for this compound compared to a known GPR35 full agonist, Zaprinast. These tables are for illustrative purposes to guide data presentation.
Table 1: Potency (EC₅₀) of GPR35 Agonists in Functional Assays
| Agonist | Calcium Mobilization (nM) | cAMP Inhibition (nM) | ERK Phosphorylation (nM) | Receptor Internalization (nM) |
| Agonist 5 | 5,200 | >10,000 | 7,800 | 9,500 |
| Zaprinast | 150 | 250 | 180 | 210 |
Table 2: Efficacy (Eₘₐₓ) of GPR35 Agonists Relative to Zaprinast
| Agonist | Calcium Mobilization (%) | cAMP Inhibition (%) | ERK Phosphorylation (%) | Receptor Internalization (%) |
| Agonist 5 | 45 | 15 | 55 | 40 |
| Zaprinast | 100 | 100 | 100 | 100 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HT-29 Human Colorectal Adenocarcinoma Cells.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency, typically every 3-4 days.
Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following Gαq activation using a calcium-sensitive fluorescent dye.
Materials:
-
HT-29 cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-5)
-
Probenecid (if required for dye retention in cells)
-
This compound and positive control (e.g., Zaprinast)
-
Fluorescent plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed HT-29 cells into black, clear-bottom microplates at a density to achieve a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.
-
Dye Loading: Aspirate the growth medium. Add the calcium-sensitive dye, prepared in assay buffer according to the manufacturer's instructions (often with probenecid), to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer at 4X the final desired concentration.
-
Measurement: Place the cell plate into the fluorescent plate reader. Record a baseline fluorescence for 10-20 seconds. The instrument then automatically adds the compounds to the wells and continues to record the fluorescent signal for an additional 2-3 minutes to capture the calcium flux.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
Protocol: cAMP Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels. GPR35 can couple to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. This protocol measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HT-29 cells
-
White, opaque 96-well or 384-well microplates
-
cAMP assay kit (e.g., HTRF, GloSensor™, cAMP-Glo™)
-
Stimulation Buffer (provided in most kits)
-
Forskolin
-
This compound and positive control
-
Plate reader compatible with the chosen assay technology (e.g., luminometer, HTRF reader)
Procedure:
-
Cell Plating: Seed HT-29 cells into white, opaque microplates and grow to ~80-90% confluency.
-
Agonist Treatment: Aspirate the medium and add serial dilutions of this compound or control prepared in stimulation buffer.
-
Co-stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of detection solutions.
-
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on the appropriate instrument.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the agonist concentration to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Protocol: ERK1/2 Phosphorylation (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HT-29 cells
-
6-well plates
-
Serum-free medium
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the starved cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes, requires time-course optimization).
-
Cell Lysis: Place plates on ice, wash with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash again and add ECL substrate to visualize the bands using an imaging system.
-
-
Re-probing for Total ERK: To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot this ratio against the agonist concentration to determine EC₅₀.
Protocol: Receptor Internalization Assay (Immunofluorescence)
This assay visualizes and quantifies the translocation of GPR35 from the plasma membrane to intracellular compartments upon agonist stimulation.
Materials:
-
HT-29 cells
-
Glass coverslips in 12-well or 24-well plates
-
Primary antibody against an extracellular epitope of GPR35
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (optional, for visualizing total receptor)
-
Nuclear stain: DAPI
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Plating: Seed HT-29 cells on glass coverslips and allow them to adhere and grow for 24-48 hours.
-
Agonist Treatment: Treat the cells with this compound at various concentrations for a specific time (e.g., 30-60 minutes) at 37°C. Include an untreated control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Staining for Surface Receptor:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-GPR35 antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour, protected from light.
-
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Acquire images using a confocal microscope.
-
Data Analysis: In untreated cells, GPR35 should appear primarily on the cell surface. Upon agonist treatment, internalized receptors will appear as intracellular puncta. Quantify internalization by measuring the decrease in surface fluorescence or the increase in intracellular fluorescence intensity using image analysis software. Plot the extent of internalization against agonist concentration to determine EC₅₀.
References
Troubleshooting & Optimization
troubleshooting GPR35 agonist assay variability
Welcome to the technical support center for GPR35 agonist assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability and inconsistency in their experiments.
Frequently Asked Questions (FAQs)
General Assay Issues
Q1: We are observing significant variability between experimental runs. What are the common culprits?
A: Assay variability is a frequent challenge and can stem from multiple sources. The main categories to investigate are pre-analytical, analytical, and post-analytical variability.
-
Pre-analytical Variability: This includes factors related to the biological samples and reagents before the assay begins. Donor-specific characteristics (if using primary cells), inconsistent sample handling, processing delays, and improper storage temperatures can all impact cell health and function[1].
-
Analytical Variability: This arises during the experiment itself. Key factors include lot-to-lot variation in reagents (antibodies, media, serum), differences in operator technique (pipetting, washing), and instrument calibration issues[1]. For high-throughput screening (HTS), systematic errors like batch, plate, and positional effects (row or column) are also common[2].
-
Post-analytical Variability: This occurs during data analysis. Inconsistent data processing, subjective analysis criteria, and different statistical methods can lead to divergent results[1].
Q2: Our positive control is showing a weak or absent signal. What should we check first?
A: A failing positive control invalidates assay results and points to a critical issue. The primary causes to investigate are:
-
Suboptimal Agonist Concentration: The concentration of the stimulating agonist is crucial. It is essential to perform a dose-response experiment to confirm the optimal concentration for maximal activation[1].
-
Poor Cell Viability: Cells must be healthy to respond appropriately. Always assess cell viability before starting an experiment; it should typically be >90%. Poor viability can result from improper handling, thawing, or cryopreservation techniques.
-
Incorrect Reagent Preparation or Storage: Reagents, especially agonists and detection antibodies, can lose activity if stored improperly or used past their expiration date. Ensure all components are stored at recommended temperatures.
-
Cell Line Issues: Verify the passage number of your cells, as high-passage numbers can lead to altered receptor expression and signaling. Also, confirm the identity of the cell line.
β-Arrestin Recruitment Assays
Q3: We are seeing a very high background signal in our GPR35 β-arrestin assay, even without an agonist. Why is this happening and how can we fix it?
A: High background in GPR35 β-arrestin assays is a known issue, often linked to the receptor's intrinsic properties.
-
Constitutive Activity: GPR35 is known to exhibit high constitutive activity, meaning it can signal and recruit β-arrestin without an agonist bound. This is a major contributor to ligand-independent background.
-
Receptor Overexpression: High expression levels of GPR35 can amplify constitutive activity, leading to elevated background. This is particularly true in transient transfection systems.
-
Assay Artifacts: Some assay technologies, like those based on enzyme fragment complementation (EFC), may have a low intrinsic affinity between the tagged receptor and β-arrestin components, contributing to the baseline signal.
Troubleshooting Steps:
-
Optimize GPR35 Expression: Titrate the amount of GPR35 plasmid used in transient transfections to find a level that provides a good signal-to-background ratio. If using a stable cell line, screen multiple clones to find one with optimal expression.
-
Optimize Cell Density: The number of cells per well can significantly impact the assay window. Perform a cell titration experiment to find the optimal density that maximizes the signal over background.
-
Serum Starvation: Serum contains factors that can activate signaling pathways. Replacing the growth medium with serum-free or low-serum medium for 2-24 hours before the assay can help reduce background.
Q4: The potency (EC50) of our agonist is different in the β-arrestin assay compared to our calcium mobilization assay. Is this expected?
A: Yes, this is a phenomenon known as "biased signaling" or "functional selectivity." A ligand can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another. GPR35 is known to signal through both G protein-dependent pathways (which can lead to calcium mobilization) and G protein-independent β-arrestin pathways. Therefore, it is plausible for an agonist to show different potencies or efficacies in assays that measure these distinct endpoints. This highlights the importance of using multiple assay readouts to fully characterize a compound's pharmacology.
Calcium Mobilization Assays
Q5: We are not detecting a calcium signal after adding a known GPR35 agonist. What could be the problem?
A: An absent calcium signal can be due to several factors related to the specific GPR35 signaling pathway and the assay setup.
-
G-Protein Coupling: GPR35 couples to several G protein families, including Gαi/o and Gα12/13, which do not directly signal through calcium mobilization. The Gq pathway is the primary route for releasing intracellular calcium stores. If your host cell line does not endogenously express G proteins that can link GPR35 activation to the Gq pathway, you will not see a calcium response.
-
Cell Line Choice: The endogenous G protein expression profile of your host cell line (e.g., HEK293, CHO) is critical. To overcome this, it is common to co-express a "promiscuous" G protein like Gα16 or a chimeric G protein (e.g., Gαqi5) that couples to the receptor and reliably activates the calcium pathway.
-
Assay Sensitivity: Ensure your calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly and that your detection instrument (e.g., a FLIPR or FlexStation) is set up with the appropriate sensitivity and read times.
-
Agonist Cross-Reactivity: Confirm that the agonist is specific and not interacting with another endogenous receptor in the cell line that could mask or interfere with the GPR35-mediated signal.
Troubleshooting Summary Tables
Table 1: General Assay Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding | Use an automated cell dispenser or be meticulous with manual pipetting. |
| Pipetting errors (reagents/compounds) | Calibrate pipettes regularly; use automated liquid handlers for HTS. | |
| Edge effects on microplates | Do not use the outer wells of the plate; ensure proper humidity during incubation. | |
| Weak Positive Control Signal | Degraded agonist | Prepare fresh agonist dilutions from a validated stock for each experiment. |
| Low receptor expression | Verify expression via Western blot or qPCR; re-optimize transfection or select a higher-expressing stable clone. | |
| Incorrect assay buffer | Use the recommended buffer; for long incubations, use culture medium to avoid cell stress. | |
| False Positives in HTS | Compound interference (e.g., autofluorescence) | Re-test hits in a secondary, orthogonal assay (e.g., different detection technology). |
| Compound aggregation | Add a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer. |
Table 2: Assay-Specific Troubleshooting (β-Arrestin & Calcium)
| Assay | Issue | Potential Cause | Recommended Action |
| β-Arrestin | High Background | High constitutive GPR35 activity | Optimize receptor expression level (titrate DNA). |
| Over-plating of cells | Perform a cell density titration to find the optimal number of cells per well. | ||
| Low Signal Window | Suboptimal incubation time | Optimize agonist incubation time (e.g., 60-90 minutes). | |
| Calcium | No Signal | Receptor does not couple to Gq | Co-transfect with a promiscuous G protein (e.g., Gα16). |
| Dye loading issues | Ensure proper concentration and incubation time for the calcium-sensitive dye. | ||
| High Background | Spontaneous calcium flux in unhealthy cells | Ensure high cell viability and gentle handling; avoid over-confluent cells. |
Signaling Pathways and Workflows
GPR35 Signaling Pathways
Agonist binding to GPR35 can trigger two primary types of signaling cascades: G protein-dependent and β-arrestin-dependent pathways. The receptor predominantly couples to Gα13, leading to RhoA activation, and also to Gαi/o, which inhibits adenylyl cyclase. Independently, agonist binding promotes β-arrestin-2 recruitment, which mediates receptor internalization and G protein-independent signaling.
General Troubleshooting Workflow
When encountering assay variability or failure, a systematic approach is essential. Start by evaluating the most common and easily verifiable factors before moving to more complex optimizations.
Experimental Protocols
Protocol 1: GPR35 β-Arrestin Recruitment Assay (PathHunter® Format)
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line and is a robust method for quantifying receptor activation.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Plate: 384-well white, solid-bottom plate
-
Test compounds (agonists)
-
PathHunter® Detection Reagent Kit
Methodology:
-
Cell Culture: Culture cells at 37°C in a humidified 5% CO2 incubator. Do not allow cells to exceed 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in fresh medium. Plate 5,000-10,000 cells per well in a 384-well plate.
-
Incubation: Incubate the cell plate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of your test compounds. Add 5 µL of the diluted compounds to the respective wells. Include a positive control (e.g., Zaprinast) and a negative control (vehicle).
-
Agonist Incubation: Incubate the plate at 37°C for 90 minutes. This time can be optimized for specific ligands.
-
Detection: Prepare the PathHunter detection reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
Protocol 2: GPR35 Calcium Mobilization Assay
This protocol describes a general method for measuring GPR35-mediated calcium flux, often requiring co-expression of a promiscuous G protein.
Materials:
-
HEK293T cells
-
Expression plasmids: GPR35 and Gα16
-
Transfection reagent (e.g., PEI)
-
Culture Medium: DMEM with 10% FBS
-
Assay Plate: 96-well or 384-well black, clear-bottom plate
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Methodology:
-
Transfection: Co-transfect HEK293T cells with GPR35 and Gα16 expression plasmids. Plate the transfected cells into the assay plate and incubate for 24-48 hours.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in Assay Buffer containing probenecid (to prevent dye extrusion).
-
Cell Loading: Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells once with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer.
-
Data Acquisition: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition & Reading: The instrument will then automatically add the compound dilutions to the wells while continuously measuring the fluorescence signal for an additional 90-180 seconds to capture the calcium flux.
-
Analysis: The response is typically quantified as the maximum peak fluorescence intensity minus the baseline.
References
overcoming low potency of GPR35 agonist 5 in experiments
Welcome to the technical support center for GPR35 agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the low potency of GPR35 agonist 5 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpectedly low potency or no activity with this compound in my experiments?
A1: Observing low potency with a GPR35 agonist is a common challenge that can stem from several factors. The most significant is often species selectivity, where an agonist's potency varies dramatically between human, rat, and mouse receptors.[1][2] Other critical factors include suboptimal assay conditions, issues with compound integrity, the choice of an inappropriate signaling readout due to biased agonism, or high background signal from constitutive receptor activity.[3][4][5] A systematic troubleshooting approach is recommended to identify the root cause.
Q2: What are the primary signaling pathways activated by GPR35?
A2: GPR35 is a G protein-coupled receptor (GPCR) that signals through multiple intracellular pathways upon agonist activation.
-
Gαi/o Pathway : Coupling to Gαi/o proteins inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway : Activation of Gα12/13 proteins engages the RhoA signaling pathway, which is crucial for regulating cytoskeletal organization and cell migration.
-
β-Arrestin Pathway : Like many GPCRs, agonist-bound GPR35 recruits β-arrestin. This interaction is key for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades.
Q3: What is species selectivity and how does it impact my GPR35 experiments?
A3: Species selectivity refers to the marked difference in pharmacological properties (potency and efficacy) of a ligand at receptor orthologs from different species. This is a well-documented and significant challenge in GPR35 research. For example, the agonist lodoxamide is potent at human and rat GPR35 but exhibits over 100-fold lower potency at the mouse receptor. Conversely, the endogenous agonist kynurenic acid is more potent at the rat receptor than the human one. Therefore, it is crucial to verify the potency of agonist 5 on the specific GPR35 ortholog (human, rat, or mouse) being used in your experimental model to ensure the observed effects are relevant.
Q4: Could "biased agonism" explain why agonist 5 appears inactive in my assay?
A4: Yes, biased agonism is a plausible biological reason for low apparent potency. This phenomenon occurs when an agonist preferentially activates one signaling pathway over another (e.g., β-arrestin recruitment vs. G protein activation). For instance, the endogenous ligand kynurenic acid is known to trigger G protein activation but only weakly promotes GPR35's interaction with β-arrestin. If your current assay measures a pathway that is not favored by agonist 5, the compound may appear weak or inactive. To investigate this, it is essential to profile the agonist using a multi-assay approach that can independently measure different downstream signals, such as a β-arrestin recruitment assay and a G protein-dependent assay.
Troubleshooting Guide for Low Potency of Agonist 5
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Species Selectivity | Confirm the in vitro potency (EC50) of agonist 5 on the specific GPR35 ortholog (human, rat, mouse) used in your model system. If potency is low for your chosen species, consider using an alternative animal model where the agonist is more potent. |
| Suboptimal Assay Conditions | Optimize key assay parameters. Perform a cell titration experiment to find the optimal seeding density. Titrate the agonist across a wide concentration range. Optimize the agonist incubation time, as signaling kinetics can vary. | |
| Inappropriate Assay Readout | The selected assay may not detect the primary signaling pathway activated by agonist 5 (Biased Agonism). Profile the agonist in multiple assay formats that capture different signaling arms, such as β-arrestin recruitment and calcium mobilization (with Gα15/16 co-expression). | |
| Low Receptor Expression | Insufficient GPR35 expression in the host cell line will result in a weak signal. Verify receptor expression levels via methods like Western blot or qPCR. Consider using a cell line with higher or inducible expression. | |
| Compound Integrity Issues | The agonist may have poor solubility or may have degraded. Inspect the compound solution for any precipitation. Confirm compound stability under storage and assay conditions using methods like LC-MS. Ensure the final solvent concentration (e.g., DMSO) is low (<0.5%) and consistent across all wells. | |
| High Background Signal | Constitutive Receptor Activity | GPR35 is known to exhibit high constitutive (agonist-independent) activity, which can mask the signal from a low-potency agonist. Optimize the receptor expression level, as overexpression can increase constitutive signaling. Serum starvation prior to the assay may also help reduce background. |
| Assay Interference | The compound may be causing non-specific effects or artifacts. Run control experiments using a parental cell line that does not express GPR35 to check for off-target effects or assay interference (e.g., autofluorescence). |
Data Presentation
Table 1: Potency (EC50) of Selected GPR35 Agonists
This table summarizes the potency of various GPR35 agonists across different species and assays to provide context for experimental results. Note the significant variability, which underscores the importance of proper experimental controls and characterization.
| Agonist | Assay Type | Human (EC50) | Rat (EC50) | Mouse (EC50) | Reference(s) |
| Zaprinast | β-Arrestin | ~2-8 µM | ~1 µM | ~1 µM | |
| Kynurenic Acid | β-Arrestin | >100 µM | ~66 µM | - | |
| Pamoic Acid | β-Arrestin | 79 nM | Low Potency | Low Potency | |
| Lodoxamide | β-Arrestin | 3.6 nM | 12.5 nM | >1 µM | |
| Bufrolin | β-Arrestin | 12.5 nM | 10 nM | - | |
| Compound 50 * | DMR | 5.8 nM | - | - | |
| GPR35 agonist 2 | β-Arrestin | 26 nM | - | - | |
| GPR35 agonist 2 | Ca2+ Release | 3.2 nM | - | - |
*Compound 50: 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one. DMR: Dynamic Mass Redistribution.
Visualizations
Detailed Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on a commercially available assay format (e.g., PathHunter®) and is a robust method for quantifying GPR35 activation.
-
Cell Plating :
-
Harvest GPR35-expressing cells and seed them into 384-well white, solid-bottom assay plates at a pre-optimized density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation :
-
Prepare serial dilutions of this compound and reference compounds in an appropriate assay buffer.
-
Ensure the final solvent concentration (e.g., DMSO) is kept constant and below 0.5% to avoid cellular toxicity.
-
-
Agonist Stimulation :
-
Add the diluted compounds to the cell plates.
-
Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection :
-
Prepare the detection reagent, which contains the chemiluminescent substrate for the complemented enzyme, according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis :
-
Read the luminescence signal on a compatible plate reader.
-
Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation).
-
Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Protocol 2: Calcium Mobilization Assay
Detecting a calcium signal for GPR35 can be challenging as it does not typically couple to the canonical Gαq pathway. This protocol often requires the co-expression of a promiscuous or chimeric G protein (e.g., Gα15/16 or Gαqi5) to link GPR35 activation to calcium release.
-
Cell Plating :
-
Seed cells co-expressing GPR35 and a suitable G protein (e.g., Gα15/16) into 384-well black, clear-bottom assay plates.
-
Incubate for 24-48 hours.
-
-
Dye Loading :
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate at 37°C for 60 minutes in the dark. Some cell lines may require probenecid in the buffer to prevent dye extrusion.
-
-
Compound Preparation :
-
Prepare serial dilutions of test compounds in the same physiological buffer used for dye loading.
-
-
Data Acquisition :
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for a short period (10-20 seconds).
-
Add the compound dilutions to the wells while continuously recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis :
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data and fit concentration-response curves as described in the β-arrestin protocol to determine EC50 values.
-
References
GPR35 Agonist Species Selectivity: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering species selectivity issues with GPR35 agonists.
Frequently Asked Questions (FAQs)
Q1: Why is my GPR35 agonist active in human cells but shows low or no activity in rodent models?
A1: This is a well-documented issue stemming from significant pharmacological differences between GPR35 orthologs. Many agonists, such as pamoic acid, are highly potent at human GPR35 but display very low potency at mouse and rat GPR35.[1][2] This species selectivity is a critical consideration when translating findings from human cell-based assays to preclinical rodent models.[3][4]
Q2: Are there any GPR35 agonists that show consistent activity across human, mouse, and rat orthologs?
A2: While many agonists exhibit species-dependent potency, some compounds like cromolyn disodium and dicumarol have been shown to possess similar potency at both human and rat GPR35 orthologs.[5] However, even a widely used reference agonist like zaprinast shows significant variability, being more potent at the rat and mouse orthologs than the human one.
Q3: What are the underlying reasons for the observed species selectivity of GPR35 ligands?
A3: The species selectivity of GPR35 ligands is attributed to differences in the amino acid sequences of the human, mouse, and rat GPR35 orthologs. These differences can alter the ligand binding pocket, affecting agonist affinity and efficacy. Additionally, humans express two distinct GPR35 isoforms (GPR35a and GPR35b) which can differ in their response to agonists, while rodents express only a single form.
Q4: How does species selectivity impact the use of GPR35 antagonists?
A4: Similar to agonists, GPR35 antagonists also exhibit marked species selectivity. For instance, the well-characterized antagonists ML-145 and CID-2745687 are potent inhibitors of human GPR35 but are largely inactive against rodent orthologs. This presents a significant challenge for validating agonist specificity and studying GPR35 function in rodent models using these tools.
Q5: What are the primary signaling pathways activated by GPR35, and do they differ between species?
A5: GPR35 is known to couple to several G protein and G protein-independent signaling pathways, primarily through Gαi/o and Gα12/13 proteins. Gαi/o activation typically leads to the inhibition of adenylyl cyclase, while Gα12/13 activation can stimulate RhoA-mediated pathways. GPR35 activation also triggers β-arrestin recruitment, leading to receptor internalization and activation of downstream signaling cascades like the ERK/MAPK and NF-κB pathways. While the fundamental pathways are conserved, the efficiency of coupling and the resulting signaling strength can be influenced by the specific agonist and the GPR35 ortholog being studied.
Troubleshooting Guides
Problem 1: My GPR35 agonist shows high potency in a β-arrestin recruitment assay with human GPR35, but I cannot replicate the results in a mouse or rat cell line.
-
Possible Cause: This is a classic example of species selectivity. The agonist likely has a much lower affinity for the rodent GPR35 orthologs.
-
Troubleshooting Steps:
-
Verify Species Selectivity: Consult the literature to check if the species selectivity of your agonist has been previously characterized.
-
Test a Broader Concentration Range: You may need to use significantly higher concentrations of the agonist to elicit a response in rodent cells.
-
Use a Different Agonist: If possible, switch to an agonist known to have activity at the rodent orthologs, such as zaprinast or cromolyn disodium, to confirm that the assay system is working correctly.
-
Consider a Humanized Mouse Model: For in vivo studies, a humanized mouse model expressing human GPR35 may be necessary to accurately assess the efficacy of a human-selective agonist.
-
Problem 2: I am unable to block the effect of my GPR35 agonist in a rodent model using a known GPR35 antagonist like ML-145 or CID-2745687.
-
Possible Cause: These antagonists are known to be selective for human GPR35 and are not effective at blocking rodent GPR35.
-
Troubleshooting Steps:
-
Confirm Antagonist Specificity: Ensure that the antagonist you are using is validated for the species you are studying.
-
Alternative Validation Strategies:
-
GPR35 Knockout Models: The most definitive way to validate that the agonist's effect is GPR35-mediated in a rodent model is to use a GPR35 knockout (KO) mouse. The agonist's effect should be absent in the KO mice.
-
siRNA Knockdown: In vitro, you can use siRNA to knock down GPR35 expression in your rodent cell line and observe if the agonist's effect is diminished.
-
-
Problem 3: I am observing inconsistent results between different functional assays (e.g., β-arrestin recruitment vs. G protein activation) for the same GPR35 agonist.
-
Possible Cause: This could be due to "biased agonism," where an agonist preferentially activates one signaling pathway over another. Some ligands may be potent at inducing β-arrestin recruitment but less effective at activating G protein signaling, or vice-versa.
-
Troubleshooting Steps:
-
Profile Multiple Pathways: It is crucial to assess agonist activity across a panel of assays that measure different downstream signaling events (e.g., β-arrestin recruitment, cAMP inhibition for Gαi/o, RhoA activation for Gα12/13, and calcium mobilization).
-
Consider Ligand-Specific Effects: Be aware that the signaling profile of your agonist may be unique. Characterizing this profile is an important part of understanding its mechanism of action.
-
Data Presentation
Table 1: Species Selectivity of Common GPR35 Agonists (pEC50 Values)
| Agonist | Human GPR35 | Mouse GPR35 | Rat GPR35 | Assay Type | Reference |
| Pamoic Acid | 7.28 ± 0.07 | Very Low Potency | Very Low Potency | β-arrestin-2 Recruitment (BRET) | |
| Zaprinast | 5.30 ± 0.03 | 6.01 ± 0.06 | 7.02 ± 0.05 | β-arrestin-2 Recruitment (BRET) | |
| Cromolyn Disodium | 4.78 ± 0.10 | 4.24 ± 0.06 | 5.30 ± 0.03 | β-arrestin-2 Recruitment (BRET) | |
| Kynurenic Acid | 4.41 | 4.96 | 5.15 | Calcium Mobilization |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Species Selectivity of GPR35 Antagonists (pIC50/pA2 Values)
| Antagonist | Human GPR35 | Mouse GPR35 | Rat GPR35 | Assay Type | Reference |
| CID-2745687 | 6.70 ± 0.09 | Ineffective | Ineffective | β-arrestin-2 Recruitment (BRET) | |
| ML-145 | ~8.0 (pA2) | Ineffective | Ineffective | β-arrestin-2 Recruitment (BRET) |
Note: pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal inhibition. pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
Protocol 1: β-Arrestin-2 Recruitment Assay (BRET)
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation.
Materials:
-
HEK293T cells
-
Expression constructs: GPR35 tagged with a BRET acceptor (e.g., eYFP) and β-arrestin-2 tagged with a BRET donor (e.g., Renilla luciferase, Rluc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI)
-
BRET substrate (e.g., Coelenterazine-h)
-
White, clear-bottom 96-well plates
-
Microplate reader capable of measuring BRET
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates.
-
Transfection: Co-transfect the cells with the GPR35-acceptor and β-arrestin-donor constructs.
-
Incubation: Culture the cells for 24-48 hours post-transfection.
-
Agonist Treatment: Prepare serial dilutions of the GPR35 agonist. Replace the culture medium with a buffer containing the agonist at various concentrations. Include a vehicle control.
-
Substrate Addition: Add the BRET substrate to each well.
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the agonist concentration and fit the data to a dose-response curve to determine the pEC50.
Mandatory Visualizations
Caption: GPR35 Signaling Pathways.
Caption: Troubleshooting Workflow for Species Selectivity.
References
- 1. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13 - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR35 agonist 5 stability and storage recommendations
Disclaimer: The following information is provided for research purposes only. "GPR35 agonist 5" was not specifically identified in available resources. This guide has been created using "GPR35 agonist 2 (compound 11)" as a representative potent GPR35 agonist. The stability, storage, and experimental protocols are based on data for this compound and general knowledge of GPR35 agonists. Researchers should validate these recommendations for their specific GPR35 agonist.
Frequently Asked Questions (FAQs)
Q1: How should I store GPR35 agonist 2 powder and its stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of GPR35 agonist 2. For the solid powder, storage at 4°C, protected from light, is recommended. Once dissolved in a solvent such as DMSO, stock solutions have different storage requirements. For short-term storage, aliquots can be kept at -20°C for up to one month, protected from light. For long-term storage, it is recommended to store aliquots at -80°C for up to six months, also protected from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]
Q2: What is the best solvent to use for GPR35 agonist 2, and what is its solubility?
A2: GPR35 agonist 2 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (73.03 mM).[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For complete dissolution, ultrasonic treatment may be necessary.
Q3: I am not observing a response with the endogenous agonist, kynurenic acid. What could be the problem?
A3: There are several potential reasons for a lack of response with kynurenic acid. Firstly, it is a relatively low-potency agonist for human GPR35 and may require higher concentrations (in the micromolar range) to elicit a response. Secondly, there are significant species-specific differences in potency. Kynurenic acid is more potent at the rat GPR35 receptor than the human version. Ensure you are using the correct concentration range for your specific GPR35 ortholog.
Q4: My experimental results with a GPR35 agonist are inconsistent. What are some common causes?
A4: Inconsistent results can stem from several factors. One common issue is the stability of the agonist in the experimental buffer and under storage conditions. It is advisable to verify its stability using analytical methods like LC-MS. Another significant factor is species selectivity; many GPR35 agonists have different potencies across human, rat, and mouse orthologs. Ensure the agonist is potent for the species of your experimental model. Cell-based assay variability can be due to cell passage number, where receptor expression and signaling can change over time. Using cells within a defined passage range is recommended.
Stability and Storage Recommendations
Proper handling and storage are critical for maintaining the integrity of GPR35 agonists. Below is a summary of the recommended storage conditions for GPR35 agonist 2.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Not specified | Protect from light |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles |
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in β-Arrestin Recruitment Assays
-
Possible Cause: Suboptimal receptor expression levels. Very high expression can lead to constitutive activity and high background, while low expression results in a weak signal.
-
Solution: Titrate the amount of GPR35 plasmid during transfection or screen stable cell lines for optimal receptor expression.
-
Possible Cause: Inappropriate agonist concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation period for maximal signal.
-
Possible Cause: Incorrect cell density.
-
Solution: Conduct a cell titration experiment to find the optimal seeding density that provides the best assay window.
Issue 2: Difficulty Detecting a Calcium Mobilization Signal
-
Possible Cause: GPR35 does not canonically couple to Gαq, which mediates calcium release.
-
Solution: Co-express a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5. These can link GPR35 activation to the phospholipase C (PLC) pathway and subsequent calcium mobilization.
-
Possible Cause: Poor cell health or suboptimal dye loading.
-
Solution: Ensure cells are healthy and not over-confluent. Optimize the loading conditions for your calcium-sensitive dye, including concentration and incubation time.
-
Possible Cause: Active transport of the calcium dye out of the cells.
-
Solution: Include probenecid in the assay buffer, which can inhibit the transporters responsible for dye extrusion in some cell lines.
Issue 3: Lack of in vivo Efficacy Despite Good in vitro Potency
-
Possible Cause: Significant species selectivity of the GPR35 agonist. The compound may have low potency for the GPR35 receptor in your chosen animal model.
-
Solution: Confirm the in vitro potency of the agonist on the specific rodent GPR35 ortholog you are using. If potency is low, consider a different animal model or a different agonist.
-
Possible Cause: Poor pharmacokinetic properties of the agonist, such as low bioavailability or rapid clearance.
-
Solution: Conduct a pharmacokinetic study to determine the compound's profile. The formulation, dose, and frequency of administration may need to be adjusted to achieve the target exposure.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment BRET Assay
This protocol outlines a general procedure for measuring agonist-induced β-arrestin recruitment to GPR35 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or a suitable alternative)
-
Expression vectors for GPR35 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor
-
Cell culture medium and supplements
-
Transfection reagent
-
White, opaque 96-well microplates
-
Coelenterazine h (BRET substrate)
-
Assay buffer (e.g., HBSS)
-
GPR35 agonist
-
BRET-capable plate reader
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with the GPR35-Rluc and β-arrestin-2-YFP expression vectors at an optimized ratio.
-
Cell Seeding: The day after transfection, harvest the cells and seed them into a white, opaque 96-well plate at a pre-determined optimal density. Incubate overnight.
-
Assay Execution:
-
Carefully aspirate the growth medium.
-
Wash the cells once with assay buffer.
-
Add serial dilutions of the GPR35 agonist (prepared in assay buffer) to the wells. Include a vehicle control.
-
Incubate at 37°C for the optimized duration.
-
-
Signal Detection:
-
Add coelenterazine h to all wells at a final concentration of 5 µM.
-
Immediately read the plate on a BRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the agonist concentration to determine the EC50.
Protocol 2: Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium changes upon GPR35 activation.
Materials:
-
HEK293 cells stably expressing GPR35 and a promiscuous G protein (e.g., Gα16)
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional)
-
GPR35 agonist
-
Fluorescence plate reader with an integrated pipettor (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the cells into the microplates and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer (with or without probenecid) for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (10-20 seconds).
-
The instrument's pipettor adds the prepared serial dilutions of the GPR35 agonist.
-
Continuously monitor the fluorescence intensity for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F).
-
Generate dose-response curves by plotting the normalized fluorescence against the log of the agonist concentration to determine the EC50.
-
Visualizations
References
mitigating cytotoxicity of GPR35 agonist 5 in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering cytotoxicity when using the GPR35 agonist "Agonist 5" in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Agonist 5.
Q1: My cells are showing high levels of toxicity (e.g., detachment, poor morphology, death) even at concentrations where I expect to see GPR35 activation. What are the initial troubleshooting steps?
A: High cytotoxicity at expected efficacious doses can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach is crucial to identify the source of the problem.
Initial Troubleshooting Steps:
-
Assess Solvent Toxicity: The solvent used to dissolve Agonist 5 (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest dose of Agonist 5) to assess the solvent's effect on cell viability.[1]
-
Confirm Cell Health and Density: Unhealthy or sparsely seeded cells are more susceptible to compound-induced stress.[1] Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density for the duration of your assay.
-
Check Culture Conditions: Verify that your incubator's CO2 levels are correct for the bicarbonate concentration in your medium and that the pH of your medium is stable.[2] Microbial contamination can also stress cells and confound results; regularly check your cultures for any signs of contamination.
-
Review Compound Handling: Agonist 5 may be unstable or prone to precipitation in culture medium.[1] Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. Visually inspect the medium for any signs of precipitation after adding the compound.
Q2: How can I determine a therapeutic window for Agonist 5 that separates its GPR35 activity from its cytotoxic effects?
A: Establishing a therapeutic window is critical. This requires performing parallel dose-response curves to measure both the potency of Agonist 5 at GPR35 (its on-target effect) and its general cytotoxicity.
-
Measure On-Target Potency (EC50): Use an assay that measures GPR35 activation, such as a β-arrestin recruitment assay or a Gα13 activation assay. The half-maximal effective concentration (EC50) will tell you the concentration of Agonist 5 needed to achieve 50% of its maximum effect.
-
Measure Cytotoxicity (CC50): Concurrently, use a cytotoxicity assay like the MTT or LDH assay to measure cell viability across the same concentration range. The half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the cells are killed.
-
Calculate the Selectivity Index (SI): The therapeutic window can be quantified by the Selectivity Index (SI), calculated as SI = CC50 / EC50. A higher SI value (ideally >10) indicates a better separation between the desired activity and cytotoxicity.
Table 1: Hypothetical Dose-Response Data for GPR35 Agonist 5
| Assay Type | Cell Line | Endpoint | Parameter | Value | Selectivity Index (SI) |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | GPR35-expressing HEK293 | GPR35 Activation | EC50 | 75 nM | \multirow{2}{*}{133} |
| MTT Assay | GPR35-expressing HEK293 | Cell Viability | CC50 | 10,000 nM (10 µM) | |
Based on this hypothetical data, an optimal concentration for in vitro experiments would be in the range of 100-300 nM, which should yield significant GPR35 activation with minimal impact on cell viability.
Q3: How can I confirm if the observed cytotoxicity is a specific on-target effect of GPR35 activation or an unrelated off-target effect?
A: Differentiating between on-target and off-target toxicity is a critical step in drug development.
-
Antagonist Rescue Experiment: Co-treat your cells with Agonist 5 and a known GPR35 antagonist, such as CID2745687. If the antagonist prevents or reduces the cytotoxicity, it strongly suggests the effect is mediated through GPR35 (on-target). If cytotoxicity persists, it is likely an off-target effect.
-
Use a GPR35-Negative Cell Line: Perform the cytotoxicity assay in a parental cell line that does not express GPR35 or in a GPR35-knockout cell line. If Agonist 5 is still toxic to these cells, the effect is independent of GPR35.
-
Evaluate Structurally Similar, Inactive Analogs: If available, test an analog of Agonist 5 that is structurally similar but known to be inactive at GPR35. If this inactive analog also causes cytotoxicity, it points towards a structural feature of the molecule, rather than its GPR35 activity, being responsible for the toxicity.
Frequently Asked Questions (FAQs)
Q4: What are the known signaling pathways of GPR35? Could over-activation be contributing to cytotoxicity?
A: GPR35 is known to couple to multiple intracellular signaling pathways, primarily through G proteins and β-arrestins. Intense or sustained activation of certain pathways could potentially lead to cellular stress.
-
Gαi/o Pathway: Activation of Gαi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: GPR35 robustly couples to Gα13, which activates RhoA/Rho kinase signaling. This pathway is a key regulator of the actin cytoskeleton, cell shape, and motility. While essential for normal cell function, hyper-activation of RhoA can lead to excessive stress fiber formation and changes in cell morphology that may impact viability.
-
β-Arrestin Pathway: Upon agonist binding, GPR35 recruits β-arrestin-2. β-arrestin not only desensitizes the receptor but also acts as a scaffold for other signaling proteins, including those in the ERK1/2 pathway, which can influence cell proliferation and survival.
Q5: How can I distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation)?
A: This is an important distinction, as a compound that stops cells from dividing (cytostatic) may appear similar to one that kills them (cytotoxic) in endpoint assays. Monitoring cell numbers over the course of the experiment can help differentiate these effects.
-
Cytotoxic Effect: The total number of viable cells will decrease over time compared to the vehicle-treated control.
-
Cytostatic Effect: The number of viable cells will remain relatively constant or increase at a much slower rate than the control, but it will not decrease.
Table 2: Comparison of Common Cytotoxicity and Viability Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
|---|---|---|---|---|
| MTT / XTT / MTS | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells. | Metabolic Activity / Viability | High-throughput, sensitive, relatively inexpensive. | Can be affected by compounds that alter cellular metabolism. Requires an end-point reading. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes. | Membrane Integrity / Necrosis | High-throughput, measures cell death directly. | Does not detect early apoptosis before membrane rupture. |
| Trypan Blue Exclusion | A vital stain that can only enter cells with compromised membranes. | Membrane Integrity / Viability | Simple, rapid, and inexpensive. | Manual counting can be subjective and low-throughput. Stains late apoptotic/necrotic cells. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells. | Apoptosis vs. Necrosis | Can distinguish between early apoptosis, late apoptosis, and necrosis. Provides detailed information on the mode of cell death. | Requires flow cytometry, which is lower-throughput and more complex. |
Q6: What general strategies, beyond dose optimization, can I use to mitigate the cytotoxicity of Agonist 5?
A: If cytotoxicity remains a challenge even after optimizing the concentration and confirming the effect is on-target, several cell culture-based strategies can be employed.
-
Reduce Exposure Time: Shorter incubation times may be sufficient to observe the desired GPR35-mediated biological activity while minimizing the cumulative toxic effects.
-
Modify Serum Concentration: Serum proteins can sometimes bind to a compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations (e.g., increasing from 10% to 15% or decreasing to 5%) may be beneficial.
-
Co-treatment with Protective Agents: If the mechanism of toxicity is known or suspected, co-treatment with specific protective agents can be effective. For example, if toxicity is due to oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.
-
Use a Different Cell Line: Different cell lines have varying levels of metabolic enzymes and stress-response pathways. The current cell line may be uniquely sensitive to Agonist 5. Testing in an alternative GPR35-expressing cell line could yield a larger therapeutic window.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Agonist 5. Remove the old medium and add medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for "maximum LDH release" by adding a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for the time specified in the kit instructions (typically 20-30 minutes) at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting background values.
β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay measures the recruitment of β-arrestin to an activated GPR35 receptor, a hallmark of on-target activity.
-
Cell Line: Use a specialized cell line engineered to express GPR35 fused to a transcription factor and a β-arrestin protein fused to a protease.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. The next day, treat the cells with serial dilutions of Agonist 5 and incubate for the recommended time (e.g., 6-24 hours).
-
Mechanism: Agonist binding brings the protease (on β-arrestin) into proximity with the transcription factor (on GPR35), cleaving it and allowing it to translocate to the nucleus.
-
Reporter Gene Activation: In the nucleus, the transcription factor drives the expression of a reporter gene, often luciferase or β-galactosidase.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting luminescence or colorimetric signal with a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the agonist concentration to determine the EC50 value.
References
GPR35 Technical Support Center: Navigating Receptor Desensitization in Prolonged Experiments
Welcome to the GPR35 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing GPR35 receptor desensitization during prolonged experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
Q1: We observe a diminishing signal from our GPR35 activation assay over several hours of continuous agonist exposure. What is causing this signal loss and how can we mitigate it?
This phenomenon is likely due to GPR35 desensitization, a process that attenuates receptor signaling upon prolonged agonist stimulation. This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization, leading to a reduced number of receptors on the cell surface available for activation.[1]
Troubleshooting Steps:
-
Characterize Desensitization Kinetics: Perform a time-course experiment to understand the rate and extent of signal decay with your specific agonist and cell system. This will help in designing experiments within a time frame of optimal receptor responsiveness.
-
Agonist Concentration Optimization: High agonist concentrations can accelerate desensitization. Determine the lowest effective agonist concentration that elicits a robust signal without rapidly inducing desensitization.
-
Consider Biased Agonists: Investigate the use of biased agonists. These ligands can preferentially activate G protein-dependent or β-arrestin-dependent signaling pathways.[2][3] A G protein-biased agonist might cause less β-arrestin recruitment and, consequently, slower desensitization and internalization.[4]
-
Modulate GRK Activity: G protein-coupled receptor kinases (GRKs) are key mediators of GPR35 phosphorylation and subsequent desensitization.[2] The use of selective GRK inhibitors can attenuate this process. For instance, Compound 101 is a known GRK2/3 inhibitor, while CMPD101 is a potent and selective inhibitor of GRK2/3.
-
Intermittent Agonist Stimulation: If your experimental design allows, consider intermittent agonist stimulation rather than continuous exposure. This can allow for receptor resensitization, a process where internalized receptors are dephosphorylated and recycled back to the plasma membrane.
Q2: Our attempts to measure GPR35 phosphorylation by western blot are yielding inconsistent results. How can we improve the reliability of this assay?
Detecting GPR35 phosphorylation can be challenging due to the transient nature of the signal and potential technical pitfalls.
Troubleshooting Steps:
-
Optimize Cell Lysis: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of the receptor.
-
Enrich for GPR35: GPR35 may be a low-abundance protein. Consider immunoprecipitation of GPR35 before running the western blot to enrich your sample and improve signal detection.
-
Use Phospho-Specific Antibodies: Whenever possible, use antibodies that specifically recognize phosphorylated residues on GPR35. Although commercially available phospho-specific antibodies for GPR35 are limited, custom antibody generation targeting known phosphorylation sites (e.g., Ser303 in human GPR35a) can be a powerful tool.
-
Phosphatase Treatment Control: To confirm the specificity of a phosphorylation signal, treat a parallel sample with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate the proteins. The signal should be significantly reduced or absent in the phosphatase-treated sample.
-
Loading Control and Normalization: Normalize the phosphorylated GPR35 signal to the total GPR35 protein level to account for variations in protein loading.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GPR35 desensitization?
The primary mechanism of GPR35 desensitization is homologous desensitization, which is initiated by agonist binding. This triggers the recruitment of G protein-coupled receptor kinases (GRKs) that phosphorylate serine and threonine residues on the intracellular domains of the receptor, particularly the C-terminal tail. This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of G proteins to the receptor, thereby attenuating G protein-mediated signaling. Furthermore, β-arrestin acts as an adapter protein, targeting the receptor for internalization via clathrin-coated pits.
Q2: How quickly does GPR35 internalize after agonist stimulation?
The kinetics of GPR35 internalization are dependent on the specific agonist, its concentration, and the cell type being used. Generally, receptor internalization can be observed within minutes to an hour of agonist exposure. For example, treatment of HT-29 cells with various GPR35 agonists for one hour leads to noticeable receptor internalization.
Q3: Can GPR35 be recycled back to the cell surface after internalization?
Yes, like many GPCRs, internalized GPR35 can be sorted to different intracellular fates. It can be targeted to lysosomes for degradation, leading to receptor downregulation, or it can be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization. The balance between degradation and recycling can be influenced by the specific agonist and the duration of stimulation.
Q4: What is "biased agonism" and how does it relate to GPR35 desensitization?
Biased agonism, also known as functional selectivity, is a phenomenon where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For GPR35, this means some agonists may favor G protein-dependent signaling (e.g., Gα13 activation), while others may preferentially promote β-arrestin recruitment and subsequent desensitization and internalization. A G protein-biased agonist might induce a therapeutic response with less receptor desensitization compared to a β-arrestin-biased or a balanced agonist, which is a critical consideration for prolonged experiments and for the development of therapeutics with sustained efficacy.
Q5: Are there pharmacological tools to study GPR35 desensitization?
Yes, several pharmacological tools are available. To inhibit GPR35 phosphorylation, you can use broad-spectrum serine/threonine kinase inhibitors or more specific GRK inhibitors.
| Tool | Target | Typical Concentration | Reference |
| CMPD101 | GRK2/3 | 18 nM (IC50 for GRK2) | |
| GSK180736A | GRK2 | logIC50 of -6.6 | |
| CCG215022 | Pan-GRK inhibitor | 0.15 µM (IC50 for GRK2) | |
| GRK6-IN-1 | GRK6 | 3.8-8 nM (IC50) |
To study receptor internalization, you can use inhibitors of endocytosis such as dynamin inhibitors (e.g., Dynasore) or clathrin-mediated endocytosis inhibitors (e.g., Pitstop 2).
Quantitative Data Summary
Table 1: Potency of Various Agonists in GPR35 Functional Assays
| Agonist | Assay Type | Species | Cell Line | EC50 | Reference |
| Pamoic acid disodium | β-arrestin recruitment | Human | - | 79 nM | |
| Pamoic acid disodium | Receptor Internalization | Human | - | 22 nM | |
| Pamoic acid disodium | ERK1/2 Activation | Human | - | 65 nM | |
| Zaprinast | β-arrestin recruitment | Human | HEK293 | ~5 µM | |
| Zaprinast | β-arrestin recruitment | Rat | HEK293 | ~3 nM | |
| GPR35 agonist 2 | β-arrestin recruitment | - | - | 26 nM | |
| GPR35 agonist 2 | Ca2+ release | - | - | 3.2 nM | |
| YE120 | β-arrestin recruitment | - | - | 32.5 nM | |
| Ellagic acid | DMR | Human | HT-29 | 0.11 µM | |
| Ellagic acid | Tango β-arrestin | Human | U2OS | 2.96 µM | |
| Niflumic acid | DMR | Human | HT-29 | 1.15 µM | |
| Niflumic acid | Tango β-arrestin | Human | U2OS | 40.2 µM |
Note: EC50 values are highly dependent on the specific assay conditions and cell line used. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: GPR35 Receptor Internalization Assay by Immunofluorescence
This protocol describes how to visualize GPR35 internalization using immunofluorescence microscopy.
Materials:
-
Cells expressing tagged GPR35 (e.g., HA-tag, FLAG-tag)
-
Poly-D-lysine coated coverslips in a 24-well plate
-
Complete cell culture medium
-
Serum-free medium
-
GPR35 agonist
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the GPR35 tag (e.g., anti-HA antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GPR35-expressing cells onto poly-D-lysine coated coverslips in a 24-well plate and culture overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Agonist Treatment: Treat the cells with the GPR35 agonist at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope. Internalization is observed as a redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles.
Protocol 2: Quantitative Western Blot for GPR35-Mediated ERK1/2 Phosphorylation
This protocol details the detection and quantification of ERK1/2 phosphorylation downstream of GPR35 activation.
Materials:
-
GPR35-expressing cells
-
GPR35 agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate GPR35-expressing cells and serum starve for 2-4 hours. Treat with the GPR35 agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantification: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the level of phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: GPR35 Desensitization and Internalization Pathway.
Caption: Troubleshooting workflow for signal loss in GPR35 assays.
Caption: Experimental workflow for characterizing GPR35 desensitization.
References
Validation & Comparative
GPR35 Agonist 5 vs. Zaprinast: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GPR35 agonist 5 (3,5-dinitro-bisphenol A) and the well-established GPR35 agonist, zaprinast. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs by providing a comprehensive overview of their relative potencies, signaling pathways, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative and qualitative data for this compound and zaprinast, focusing on their potency in various cellular assays.
| Agonist | Target | Assay Type | Cell Line | Species | EC50 / Potency | Citation |
| This compound | GPR35 | Not Specified | Not Specified | Not Specified | Weak Agonist | [1] |
| (3,5-dinitro-bisphenol A) | ||||||
| Zaprinast | GPR35 | Intracellular Calcium Mobilization | HEK293 | Human | 840 nM | [2] |
| GPR35 | Intracellular Calcium Mobilization | HEK293 | Rat | 16 nM | [2] | |
| GPR35 | β-arrestin Recruitment | HEK293 | Human | pEC50 = 5.4 (~3.98 µM) | [3] | |
| GPR35 | β-arrestin Recruitment | HEK293 | Rat | pEC50 = 7.1 (~79.4 nM) | [3] |
Note: EC50 (half-maximal effective concentration) and pEC50 (-log(EC50)) values are dependent on the specific experimental conditions, including the cell line and assay technology used. The data presented here are for comparative purposes.
GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 can initiate downstream signaling through multiple pathways, primarily involving G protein-dependent and β-arrestin-dependent mechanisms.
Caption: GPR35 agonist-induced signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of GPR35 agonist efficacy.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35, a key step in receptor desensitization and G protein-independent signaling.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method. GPR35 is fused to a donor molecule (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to an acceptor molecule (e.g., a fluorescent protein). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be quantified.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are then co-transfected with plasmids encoding the GPR35-Rluc fusion protein and the β-arrestin-fluorescent protein fusion protein.
-
Cell Seeding: After 24-48 hours, transfected cells are seeded into 96- or 384-well white, clear-bottom microplates.
-
Compound Treatment: Cells are treated with serial dilutions of the GPR35 agonists (this compound or zaprinast) or a vehicle control.
-
Substrate Addition and Signal Detection: Following a specific incubation period (e.g., 5-15 minutes), the luciferase substrate (e.g., coelenterazine) is added. The luminescence signals from both the donor and acceptor molecules are measured using a plate reader equipped for BRET analysis.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated by plotting the BRET ratio against the agonist concentration to determine the EC50 value.
Caption: Workflow for a β-Arrestin Recruitment Assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can be coupled to Gq/11 or Gi/o G proteins.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPR35 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity that can be measured over time.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid encoding GPR35. Co-transfection with a promiscuous Gα subunit (e.g., Gα16) can be performed to couple the receptor to the calcium signaling pathway.
-
Cell Seeding: Transfected cells are seeded into 96- or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition and Fluorescence Measurement: A baseline fluorescence reading is taken. The GPR35 agonists are then added to the wells, and the fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-response curves are generated by plotting the peak fluorescence response against the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in both G protein-dependent and β-arrestin-dependent signaling pathways of GPR35.
Principle: Western blotting is a common method to detect the phosphorylated form of ERK1/2. Following cell lysis, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing GPR35 are cultured to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Cells are treated with different concentrations of GPR35 agonists for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration to determine the EC50.
Conclusion
The available data indicates a significant difference in the efficacy of this compound (3,5-dinitro-bisphenol A) and zaprinast. This compound is characterized as a weak agonist, suggesting low potency and/or efficacy. In contrast, zaprinast is a well-characterized and potent agonist of GPR35, although its potency varies between species, being significantly higher for the rat ortholog compared to the human ortholog.
For researchers seeking a potent and reliable tool to activate GPR35 and study its downstream signaling, zaprinast is the more suitable choice. However, the species-specific differences in its potency should be a critical consideration in experimental design and data interpretation. The weak agonistic activity of this compound may be useful in specific contexts, such as studies requiring subtle receptor activation or as a negative control.
The selection of the appropriate agonist and experimental assay is paramount for obtaining robust and reproducible data in GPR35 research. This guide provides the foundational information to make informed decisions in the investigation of this important therapeutic target.
References
Comparative Analysis of GPR35 Agonists in β-Arrestin Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly studied G protein-coupled receptor 35 (GPR35) agonists, with a specific focus on their performance in β-arrestin recruitment assays. GPR35, an orphan receptor implicated in various physiological and pathological processes including inflammation and pain, presents a promising therapeutic target.[1] Understanding the pharmacological profiles of its agonists is crucial for advancing drug discovery efforts. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
GPR35 Signaling and the Role of β-Arrestin
Upon activation by an agonist, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. The receptor is known to couple with Gα13, leading to the activation of the RhoA signaling cascade.[2] Concurrently, agonist binding promotes the phosphorylation of GPR35, which facilitates the recruitment of β-arrestin-2.[2] This recruitment is a critical step in receptor desensitization and internalization, and it can also trigger G protein-independent signaling cascades.[2] Consequently, β-arrestin recruitment assays serve as a direct and robust method for quantifying GPR35 activation.[2]
GPR35 Signaling Pathways
Quantitative Comparison of GPR35 Agonists
The following table summarizes the in vitro potency of several well-characterized GPR35 agonists in β-arrestin recruitment assays. Potency is presented as pEC50 (the negative logarithm of the half-maximal effective concentration, EC50). A higher pEC50 value indicates greater potency. It is important to note that values can vary depending on the specific assay conditions and cell line used.
| Agonist | Assay Type | Species | Cell Line | pEC50 | EC50 | Reference |
| TC-G 1001 | β-arrestin recruitment | Human | Not Specified | 7.59 | 26 nM | |
| Pamoic acid | β-arrestin recruitment | Human | U2OS / CHO | 7.30 | ~50 nM / 79 nM | |
| Zaprinast | β-arrestin recruitment | Rat | HEK293 | 7.1 | ~79 nM | |
| Zaprinast | β-arrestin recruitment | Human | HEK293 | 5.4 | ~4 µM | |
| Kynurenic acid | β-arrestin recruitment | Rat | HEK293 | 4.18 | Not Specified |
Experimental Protocols: β-Arrestin Recruitment Assays
Several commercially available assay platforms are widely used to measure GPR35-mediated β-arrestin recruitment. The PathHunter® (DiscoverX) and Tango™ (Thermo Fisher Scientific) assays are two common examples.
PathHunter® β-Arrestin Assay
This assay is based on enzyme fragment complementation (EFC). Cells are engineered to express the GPR35 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to GPR35, the two enzyme fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (or other suitable PathHunter® cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
Test compounds (GPR35 agonists)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Culture PathHunter® cells according to the manufacturer's protocol. Seed the cells into the microplate at a predetermined density and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the GPR35 agonists in the assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation). Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer’s instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Normalize the data and fit the concentration-response curve to a four-parameter logistic equation to determine the pEC50 and Emax values.
Tango™ GPCR Assay
The Tango™ assay is a transcriptional reporter assay. In this system, the GPR35 receptor is fused to a transcription factor, and β-arrestin is fused to a protease. When an agonist recruits the β-arrestin-protease fusion to the receptor, the protease cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The activity of β-lactamase is measured using a FRET-based substrate.
Materials:
-
Tango™ GPR35-bla U2OS cells (or other suitable Tango™ cell line)
-
Assay Medium
-
Test compounds (GPR35 agonists)
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM)
-
Black-wall, clear-bottom 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the Tango™ GPR35-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Agonist Stimulation: Add the compounds to the cells and incubate for 5 hours at 37°C.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G substrate to the cells and incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Measure fluorescence at emission wavelengths of 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm.
-
Data Analysis: Calculate the ratio of blue to green fluorescence, which corresponds to the extent of β-arrestin recruitment. Determine EC50 values from the dose-response curves.
General Workflow for β-Arrestin Recruitment Assays
Conclusion
The β-arrestin recruitment assay is a highly effective method for characterizing the pharmacology of GPR35 agonists. The data presented in this guide highlights the varying potencies of different agonists and underscores the importance of considering species differences in receptor pharmacology. The detailed protocols for the PathHunter® and Tango™ assays provide a solid foundation for researchers to establish robust and reliable screening platforms for the identification and characterization of novel GPR35 modulators, ultimately facilitating the development of new therapeutics targeting this important receptor.
References
Validating the On-Target Activity of GPR35 Agonist TC-G 1001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the G protein-coupled receptor 35 (GPR35) agonist, TC-G 1001. The performance of TC-G 1001 is evaluated against other well-characterized GPR35 agonists, Zaprinast and Pamoic Acid, with supporting experimental data from key validation assays. Detailed methodologies for these assays are provided to facilitate reproducibility and further investigation into the pharmacology of GPR35.
Introduction to GPR35 and its Agonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, implicating it in a variety of physiological and pathological processes. GPR35 activation initiates downstream signaling through coupling with Gαi/o and Gα12/13 proteins, as well as through β-arrestin recruitment.[1] These pathways modulate cellular responses, including calcium mobilization and the activation of the MAPK/ERK signaling cascade.[2]
TC-G 1001 is a potent synthetic agonist of human GPR35.[1] Understanding its activity profile across different signaling modalities is crucial for elucidating its mechanism of action and therapeutic potential. This guide focuses on three key assays for validating the on-target activity of GPR35 agonists: β-arrestin recruitment, calcium mobilization, and ERK1/2 phosphorylation.
Quantitative Comparison of GPR35 Agonist Activity
The following tables summarize the potency of TC-G 1001 in comparison to Zaprinast and Pamoic Acid in various functional assays. Potency is expressed as pEC50 (-log(EC50 M)) and EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect).
| Agonist | Assay Type | Species | Potency (pEC50) | Potency (EC50) | Reference(s) |
| TC-G 1001 | β-arrestin Recruitment | Human | 7.59 | 26 nM | [1][2] |
| Zaprinast | β-arrestin Recruitment | Human | 5.4 | ~4 µM | |
| Pamoic Acid | β-arrestin Recruitment | Human | 7.30 | ~50 nM |
| Agonist | Assay Type | Species | Potency (pEC50) | Potency (EC50) | Reference(s) |
| TC-G 1001 | Calcium (Ca2+) Mobilization | Human | 8.36 | 3.2 nM | |
| Zaprinast | Calcium (Ca2+) Mobilization | Human | 6.08 | 840 nM | |
| Zaprinast | Calcium (Ca2+) Mobilization | Rat | 7.8 | 16 nM |
| Agonist | Assay Type | Species | Potency (EC50) | Reference(s) |
| Pamoic Acid | ERK1/2 Phosphorylation | Human | 65 nM | |
| Zaprinast | ERK1/2 Phosphorylation | Human | 2.6 µM | |
| TC-G 1001 | ERK1/2 Phosphorylation | Human | Not explicitly stated, but showed high potency |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating GPR35 agonist activity, the following diagrams have been generated using Graphviz.
GPR35 Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay quantifies the recruitment of β-arrestin to the activated GPR35 receptor.
-
Cell Plating: Use a stable cell line co-expressing GPR35 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter® CHO-K1 GPR35 β-Arrestin cells). Seed cells in a 384-well white, solid-bottom plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare a serial dilution of the GPR35 agonist in assay buffer. Add the diluted agonist to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation.
-
Cell Plating: Seed HEK293 cells co-expressing human GPR35 and a chimeric Gαq/i5 protein into black-walled, clear-bottom 96-well plates. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Remove the cell culture medium and add a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the GPR35 agonist in the assay buffer.
-
Measurement: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the agonist to the cells and simultaneously measure the change in fluorescence intensity over time.
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay detects the phosphorylation of ERK1/2, a downstream event in the GPR35 signaling cascade.
-
Cell Culture and Transfection: Culture HEK-293 cells and transfect with a GPR35 expression vector. After 24-48 hours, seed the cells into 6-well plates.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Prepare stock solutions of GPR35 agonists. Stimulate the cells with various concentrations of the agonist for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Place the cell plates on ice, aspirate the media, and add lysis buffer to each well.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
References
Assessing the Biased Agonism of GPR35 Agonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biased agonism of a G protein-coupled receptor 35 (GPR35) agonist, here referred to as "Agonist 5". It offers a comparative analysis with known GPR35 modulators, supported by detailed experimental protocols and visual representations of key signaling pathways.
Introduction to GPR35 and Biased Agonism
G protein-coupled receptor 35 (GPR35) is an orphan GPCR implicated in a variety of physiological and pathological processes, including inflammation, pain, and metabolic disorders.[1][2] Its activation can trigger downstream signaling through two main pathways: G protein-dependent pathways (e.g., Gαi/o, Gα12/13) and β-arrestin-mediated pathways.[1][2][3]
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of these signaling pathways over another. This phenomenon offers the potential to develop more targeted therapeutics with improved efficacy and reduced side effects by selectively engaging desired signaling cascades. This guide will explore the biased signaling profile of a hypothetical "Agonist 5" in comparison to other known GPR35 agonists.
Comparative Analysis of GPR35 Agonist Activity
The following tables summarize quantitative data for Agonist 5 and a selection of alternative agonists across various standard assays. This data is crucial for comparing the potency and efficacy of these compounds and assessing their signaling bias.
Table 1: β-Arrestin Recruitment Assays
| Agonist | Assay Type | Species | EC50 / pEC50 | Emax (%) | Reference Compound |
| Agonist 5 | BRET | Human | [Insert Data] | [Insert Data] | Zaprinast |
| Pamoic Acid | BRET | Human | pEC50 = 7.28 ± 0.07 | 54.8 ± 0.8 | Zaprinast |
| Zaprinast | BRET | Human | pEC50 = 7.04 ± 0.03 | 100 | - |
| YE120 | DMR | Human | [Superior potency to Zaprinast] | [Insert Data] | Zaprinast |
Table 2: G Protein-Mediated Signaling Assays (Calcium Mobilization)
| Agonist | Assay Type | Species | EC50 / pEC50 | Emax (%) | Reference Compound |
| Agonist 5 | Aequorin | Human | [Insert Data] | [Insert Data] | Zaprinast |
| Zaprinast | Aequorin | Human | 39 µM | 100 | - |
| Kynurenic Acid | Calcium Flux | Human | [Low potency] | [Insert Data] | - |
| Pamoic Acid | Inositol Phosphates | Human | pEC50 = 8.44 ± 0.13 | [Full agonist vs. Zaprinast] | Zaprinast |
Table 3: Downstream Signaling Assays (ERK1/2 Phosphorylation)
| Agonist | Assay Type | Species | EC50 / pEC50 | Emax (%) | Reference Compound |
| Agonist 5 | Western Blot | Human | [Insert Data] | [Insert Data] | Pamoic Acid |
| Pamoic Acid | Western Blot | Mouse | [Data not specified, but ERK activation is β-arrestin 2 dependent] | [Insert Data] | - |
| Zaprinast | Western Blot | Mouse | [Data not specified] | [Insert Data] | - |
Experimental Protocols for Studying GPR35 Biased Agonism
The characterization of GPR35 biased agonists relies on a suite of cell-based assays that can independently quantify G protein and β-arrestin pathway activation.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This proximity-based assay measures the interaction between GPR35 and β-arrestin.
-
Principle: GPR35 is tagged with a Renilla luciferase (Rluc), and β-arrestin is tagged with a yellow fluorescent protein (YFP). Agonist-induced recruitment of β-arrestin to GPR35 brings the donor (Rluc) and acceptor (YFP) molecules into close proximity, resulting in energy transfer and an increase in the BRET signal.
-
Cell Line: HEK293 cells co-transfected with GPR35-Rluc and β-arrestin-YFP constructs.
-
Protocol:
-
Seed transfected cells in a 96-well plate.
-
Replace the cell culture medium with an assay buffer.
-
Prepare serial dilutions of Agonist 5 and reference compounds.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the light emission at wavelengths corresponding to Rluc (e.g., 480 nm) and YFP (e.g., 530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis: The BRET ratio is calculated (YFP emission / Rluc emission). Dose-response curves are generated to determine EC50 and Emax values.
G Protein Signaling Assay (Calcium Mobilization)
This assay measures changes in intracellular calcium concentration following GPR35 activation, typically indicative of Gq/11 or G12/13 coupling.
-
Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding leads to an increase in intracellular calcium, which enhances the fluorescence of the dye.
-
Cell Line: HEK293 cells stably or transiently expressing GPR35. To amplify the signal for Gi/o-coupled receptors, co-expression of a promiscuous G protein like Gα16 can be used.
-
Protocol:
-
Plate cells in a 96-well plate.
-
Incubate cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add serial dilutions of Agonist 5 or other agonists.
-
Monitor fluorescence changes in real-time.
-
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F). Dose-response curves are plotted to calculate EC50 and Emax.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream MAPK/ERK signaling pathway, which can be initiated by both G proteins and β-arrestins.
-
Principle: Agonist stimulation of GPR35 can lead to the phosphorylation of ERK1/2. The levels of phosphorylated ERK (p-ERK) are quantified relative to total ERK using Western blotting.
-
Cell Line: HT-29 or other cells endogenously or exogenously expressing GPR35.
-
Protocol:
-
Culture cells to 80-90% confluency and then serum-starve for 4-12 hours.
-
Treat cells with various concentrations of Agonist 5 for a defined period (e.g., 5-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by secondary antibodies.
-
Detect the signal using chemiluminescence and quantify band intensities.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against agonist concentration to generate dose-response curves.
Visualizing GPR35 Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways of GPR35, the experimental workflow for assessing biased agonism, and the conceptual relationship of biased agonism.
Caption: GPR35 Signaling Pathways.
Caption: Experimental Workflow for GPR35 Biased Agonist Assessment.
Caption: Conceptual Model of GPR35 Biased Agonism.
References
Validating GPR35 Agonist Specificity: A Comparison Guide Using CRISPR-Edited Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of GPR35 agonists, with a focus on utilizing CRISPR-edited cells. While "GPR35 agonist 5" (3,5-dinitro-bisphenol A) is a known weak agonist, this guide will use the well-characterized agonist, Pamoic Acid, to illustrate the experimental workflow and expected outcomes. The principles and protocols outlined herein are directly applicable to the validation of any putative GPR35 agonist.
The definitive method for confirming that an agonist's effects are mediated by a specific receptor is to compare its activity in wild-type cells with that in cells where the receptor has been knocked out using CRISPR-Cas9 technology. A significant reduction or complete absence of the agonist-induced response in the knockout cells provides strong evidence of on-target specificity.
Quantitative Comparison of Agonist Activity
The following tables summarize the expected outcomes from key functional assays when comparing the activity of a GPR35 agonist in wild-type (WT) versus GPR35 knockout (KO) cells. The data presented is illustrative and based on the activity of the potent GPR35 agonist, Pamoic Acid.
Table 1: β-Arrestin Recruitment Assay
| Cell Line | Agonist | EC50 (nM) | Maximum Response (% of control) |
| Wild-Type (HEK293) | Pamoic Acid | 22 | 100% |
| GPR35 KO (HEK293) | Pamoic Acid | No response | 0% |
Table 2: ERK1/2 Phosphorylation Assay
| Cell Line | Agonist | EC50 (nM) | Maximum Response (Fold change over basal) |
| Wild-Type (HT-29) | Pamoic Acid | 65 | 5.2 |
| GPR35 KO (HT-29) | Pamoic Acid | No response | 1.0 (no change) |
Table 3: Intracellular Calcium Mobilization Assay
| Cell Line | Agonist | EC50 (nM) | Maximum Response (Relative Fluorescence Units) |
| Wild-Type (CHO-K1/Gα16) | Pamoic Acid | 320 | 50,000 |
| GPR35 KO (CHO-K1/Gα16) | Pamoic Acid | No response | < 1,000 (baseline) |
GPR35 Signaling Pathways
GPR35 activation by an agonist initiates a cascade of intracellular events through coupling to various G proteins and the recruitment of β-arrestin. Understanding these pathways is crucial for designing and interpreting validation assays.
GPR35 Signaling Pathways
Experimental Workflow for Agonist Validation
The following workflow outlines the key steps in validating a GPR35 agonist using CRISPR-edited cells.
Agonist Validation Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of GPR35 Knockout Cell Line using CRISPR-Cas9
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two or more gRNAs targeting an early exon of the GPR35 gene using a publicly available tool (e.g., CHOPCHOP, Benchling).
-
Select gRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize the selected gRNAs.
-
-
Transfection:
-
Co-transfect a Cas9-expressing plasmid and the synthesized gRNAs into the desired host cell line (e.g., HEK293, HT-29) using a suitable transfection reagent.
-
Include a fluorescent reporter plasmid (e.g., GFP) to monitor transfection efficiency.
-
-
Single-Cell Cloning:
-
Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells or by limiting dilution.
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the region of the GPR35 gene targeted by the gRNAs and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using a GPR35-specific antibody to confirm the absence of GPR35 protein expression in the knockout clones.
-
β-Arrestin Recruitment Assay (Tango™ Assay)
-
Cell Plating:
-
Plate wild-type and GPR35 KO U2OS cells stably expressing the Tango™ assay components in a 96-well plate at a density of 20,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Stimulation:
-
Prepare a serial dilution of the GPR35 agonist in assay buffer.
-
Add the agonist dilutions to the cells and incubate for 5 hours at 37°C.
-
-
Detection:
-
Add the β-lactamase substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at 460 nm and 530 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Plot the emission ratio against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation:
-
Plate wild-type and GPR35 KO HT-29 cells in 6-well plates.
-
Once the cells reach 80-90% confluency, serum-starve them for 12-16 hours in serum-free medium.
-
-
Agonist Stimulation:
-
Treat the cells with various concentrations of the GPR35 agonist for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized signal against the agonist concentration to determine the EC50.
-
Intracellular Calcium Mobilization Assay
-
Cell Plating:
-
Plate wild-type and GPR35 KO CHO-K1 cells stably co-expressing GPR35 and a promiscuous Gα protein (e.g., Gα16) in a black-walled, clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C according to the manufacturer's instructions.
-
-
Agonist Addition and Signal Detection:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Inject the GPR35 agonist at various concentrations and continuously record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
By following this comprehensive guide, researchers can rigorously validate the on-target specificity of GPR35 agonists, a critical step in the development of novel therapeutics targeting this receptor.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for GPR35 Agonist 5
The responsible management and disposal of laboratory reagents are critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of GPR35 Agonist 5, a compound utilized in G protein-coupled receptor signaling research. These instructions are intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for "this compound," this document outlines best practices based on general guidelines for the disposal of research-grade chemical agonists.[1][2]
It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information before handling and disposal. [1][3] If an SDS is not available, the compound should be treated as potentially hazardous.[2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
-
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended to prevent inhalation.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to manage it as hazardous waste. Never dispose of this compound down the sink or in regular trash.
Step 1: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
Solid Waste: Collect all chemically contaminated solid materials in a designated, clearly labeled hazardous solid waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE (e.g., gloves, weighing papers).
-
Contaminated lab supplies (e.g., pipette tips, weighing boats).
-
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a designated, compatible, and leak-proof hazardous liquid waste container.
-
Segregate halogenated and non-halogenated solvent wastes.
-
Keep the waste container securely capped when not in use.
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use waste containers that are chemically compatible with this compound and any solvents used. For instance, do not store acidic solutions in metal containers.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general work areas and inspected weekly for any signs of leakage.
Step 4: Rinsing of Empty Containers
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the empty container must be collected and disposed of as hazardous liquid waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most cautious approach.
Step 5: Scheduling Waste Pickup
Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory.
III. Quantitative Data Summary for Chemical Waste
While specific quantitative data for this compound is not available, the following table provides general guidelines for the accumulation and disposal of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in Lab | Do not store more than 10 gallons of hazardous waste in your lab. | |
| Container Removal (Full) | Full containers must be removed from the satellite accumulation area within three days. | |
| Container Removal (Partially Full) | Partially filled, closed, and properly labeled containers may remain in a satellite accumulation area for up to one year. | |
| pH for Drain Disposal (if permissible) | Dilute acids and bases with a pH between 5.5 and 10.5 may be suitable for drain disposal in small quantities, pending local regulations. |
IV. Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the use of this compound, such as its application in patient-derived organoid models or its role in neutrophil recruitment, would be specific to the research being conducted. Similarly, the specific signaling pathways activated by this compound would be detailed in relevant research publications and the manufacturer's technical data sheets.
V. Diagrams
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GPR35 agonist 5
This guide provides critical safety and logistical information for the handling and disposal of GPR35 agonist 5, a potent research compound. The following procedures are based on best practices for managing biologically active small molecules in a laboratory setting. Due to the absence of specific safety data for "this compound," the recommendations provided are benchmarked against those for other potent GPR35 agonists, such as GPR35 agonist 2. A thorough risk assessment should be conducted by the user to determine specific requirements for their experimental setup.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect from splashes.[1] A face shield may be required for procedures with a high risk of splashing.[1] |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of chemotherapy-grade gloves when handling the solid compound or concentrated solutions.[1] Inspect gloves for tears or punctures before use and change them frequently.[1] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing from contamination. For procedures with a higher risk of splashes, a disposable gown made of a resistant material is recommended. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. If weighing the solid compound outside of a fume hood, a respirator may be necessary based on your institution's safety assessment. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the procedures for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.
-
Maintain a detailed inventory of the compound, including the date received, amount, and dates of use.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the balance is clean and placed in a draft-shielded area within the fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Prepare a stock solution by dissolving the compound in a suitable solvent, such as DMSO.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and user's initials.
3. Use in Experiments:
-
When diluting stock solutions to working concentrations, continue to wear all recommended PPE.
-
Conduct all experimental procedures involving the compound in a well-ventilated area or a chemical fume hood.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Liquid Waste: Collect all unused solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Solid Waste: Dispose of contaminated consumables (e.g., gloves, pipette tips, tubes) in a designated hazardous waste container.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste.
Experimental Protocols
Screening of this compound using Patient-Derived Organoids
This protocol provides a general framework for testing the effects of a GPR35 agonist on patient-derived organoids (PDOs). Optimization may be required based on the specific tissue of origin and the properties of the agonist.
-
Organoid Plating for Screening:
-
Harvest mature PDOs and dissociate them into smaller fragments or single cells.
-
Resuspend the organoid fragments/cells in a basement membrane matrix at a predetermined density.
-
Dispense the organoid-matrix suspension into the wells of a multi-well plate.
-
Allow the matrix to solidify and add organoid growth medium.
-
Culture for 24-48 hours to allow organoids to reform.
-
-
GPR35 Agonist Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the existing medium from the organoid cultures and add the medium containing the GPR35 agonist at various concentrations. Include a vehicle control.
-
Incubate the plates for a predetermined duration (e.g., 48-72 hours), depending on the expected biological response.
-
-
Viability and Functional Assays:
-
Cell Viability: Use a luminescence-based assay (e.g., CellTiter-Glo® 3D) to measure ATP content as an indicator of cell viability.
-
Functional Assays:
-
Immunofluorescence: Fix and permeabilize the organoids to stain for proteins of interest, such as proliferation markers (e.g., Ki67) or downstream signaling components of the GPR35 pathway.
-
RNA/Protein Extraction: Lyse the organoids to extract RNA or protein for gene expression analysis (qRT-PCR, RNA-seq) or western blotting to assess changes in signaling pathways.
-
-
Visualizations
Caption: GPR35 Signaling Pathways.
Caption: Experimental Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
